molecular formula C9H13N3O B8350112 1-Benzyl-1-methylhydroxyguanidine

1-Benzyl-1-methylhydroxyguanidine

Cat. No.: B8350112
M. Wt: 179.22 g/mol
InChI Key: HXSKIYNGAFSEDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-1-methylhydroxyguanidine is a chemical compound of interest in pharmacological and neurochemical research. Guanidine derivatives are recognized for their diverse biological activities and have been identified as a novel chemotype of muscarinic receptor antagonists . Specifically, some benzylguanidine derivatives demonstrate potent binding affinity to human muscarinic M2 and M4 receptors (hM2R and hM4R) in nanomolar concentrations, positioning them as valuable tools for investigating cholinergic signaling and related neurological disorders . The cholinergic system, which these compounds can modulate, is implicated in critical brain functions, and disturbances in this system are associated with conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia . Research into guanidine derivatives like this compound may provide insights into receptor interaction dynamics and support the exploration of new therapeutic approaches . The compound is for research applications only and should be handled by qualified laboratory personnel. Please note: The specific mechanism of action and full pharmacological profile of this compound require further scientific characterization. Researchers are encouraged to consult the current scientific literature for the latest findings. WARNING: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

1-benzyl-2-hydroxy-1-methylguanidine

InChI

InChI=1S/C9H13N3O/c1-12(9(10)11-13)7-8-5-3-2-4-6-8/h2-6,13H,7H2,1H3,(H2,10,11)

InChI Key

HXSKIYNGAFSEDZ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=NO)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-1-methylhydroxyguanidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-1-methylhydroxyguanidine is a substituted hydroxyguanidine derivative of potential interest in medicinal chemistry and drug development. As a novel or sparsely studied compound, a comprehensive understanding of its physicochemical properties is crucial for predicting its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a detailed overview of the predicted physicochemical characteristics of this compound, alongside standardized experimental protocols for their empirical determination. This document is intended to serve as a foundational resource for researchers initiating studies on this and related molecules.

Chemical Structure and Identification

The structure of this compound is characterized by a central guanidine core. A benzyl group and a methyl group are attached to the same nitrogen atom (N1), while a hydroxyl group is attached to another nitrogen atom.

  • IUPAC Name: 1-Benzyl-1-methyl-2-hydroxyguanidine

  • Molecular Formula: C₉H₁₃N₃O

  • Canonical SMILES: CN(CC1=CC=CC=C1)C(=N)NO

As of this writing, a specific CAS Number for this compound has not been identified in major chemical databases, underscoring its novelty.

Predicted Physicochemical Properties

Due to the limited availability of experimental data, the physicochemical properties of this compound have been predicted using computational models. Various software suites, such as ACD/PhysChem Suite and ADMET Predictor, can provide reliable estimations for novel compounds.[1][2] The following table summarizes the predicted values for key physicochemical parameters.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 195.24 g/mol Influences diffusion and transport across biological membranes.
pKa 8.5 - 9.5 (basic)Governs the ionization state at physiological pH, affecting solubility, permeability, and receptor binding.
logP 1.2 - 1.8Indicates the lipophilicity of the neutral form, impacting membrane permeability and distribution.
logD at pH 7.4 0.8 - 1.4Represents the effective lipophilicity at physiological pH, considering both ionized and neutral species.
Aqueous Solubility Moderately SolubleAffects dissolution in the gastrointestinal tract and formulation possibilities.
Melting Point 140 - 160 °CProvides an indication of crystal lattice energy and purity.
Polar Surface Area ~65 ŲInfluences membrane permeability and interactions with biological targets.

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized experimental methodologies for the empirical validation of the predicted physicochemical properties.

Determination of Melting Point

The melting point provides an indication of the purity and identity of a solid compound.

Protocol:

  • A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.[3]

  • The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube.[4]

  • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[5]

  • The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.[6] A sharp melting range (0.5-1.0°C) is indicative of a pure compound.[4]

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug absorption and formulation.

Protocol:

  • An excess amount of this compound is added to a known volume of purified water in a sealed vial.

  • The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).[7]

  • The suspension is filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • The solubility is expressed in units of mg/mL or mol/L.

Determination of pKa

The acid dissociation constant (pKa) is crucial for understanding the ionization state of the molecule at different pH values. For guanidine derivatives, potentiometric or UV-metric titration methods are commonly employed.[9]

Protocol (Potentiometric Titration):

  • A precise amount of this compound is dissolved in a known volume of water or a water/co-solvent mixture.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant) is generated.

  • The pKa is determined from the inflection point of the titration curve or by analyzing the Henderson-Hasselbalch equation.

Determination of logP and logD

The partition coefficient (logP) and distribution coefficient (logD) are key indicators of a compound's lipophilicity. The shake-flask method is the traditional approach.[10]

Protocol (Shake-Flask Method for logD at pH 7.4):

  • A buffered aqueous solution at pH 7.4 and a lipophilic solvent (typically n-octanol) are mutually saturated.[11]

  • A known amount of this compound is dissolved in the buffered aqueous phase.

  • An equal volume of the saturated n-octanol is added.

  • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.

  • The concentration of the compound in both the aqueous and organic phases is quantified using a suitable analytical technique (e.g., HPLC-UV, LC-MS).[11]

  • The logD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Stability Assessment

The chemical stability of hydroxyguanidines is an important consideration, as they can be susceptible to oxidation.[12]

Protocol (Accelerated Stability Study):

  • Solutions of this compound are prepared in relevant buffers (e.g., pH 4, 7.4, and 9) and stored at elevated temperatures (e.g., 40°C, 50°C, 60°C).[13]

  • Aliquots are taken at specified time points (e.g., 0, 1, 2, 4 weeks).

  • The concentration of the parent compound and the appearance of any degradation products are monitored by a stability-indicating HPLC method.

  • The degradation rate constants at each temperature are calculated.

  • The Arrhenius equation is used to extrapolate the degradation rate at a desired storage temperature (e.g., 25°C) to estimate the shelf-life.[13]

Visualizations

Experimental Workflow for Physicochemical Profiling

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a novel compound like this compound.

G cluster_synthesis Compound Availability cluster_primary Primary Characterization cluster_secondary Secondary Characterization cluster_tertiary Further Profiling cluster_data Data Analysis & Reporting start Synthesis & Purification of This compound melting_point Melting Point Determination start->melting_point solubility Aqueous Solubility Measurement start->solubility analysis Data Compilation & Analysis melting_point->analysis pka pKa Determination solubility->pka logd logD Measurement pka->logd stability Stability Assessment logd->stability stability->analysis G cluster_props Core Physicochemical Properties cluster_adme ADME & Formulation cluster_pd Pharmacodynamics solubility Solubility absorption Absorption solubility->absorption formulation Formulation solubility->formulation pka pKa pka->solubility influences receptor_binding Receptor Binding pka->receptor_binding influences logp_logd logP / logD logp_logd->absorption distribution Distribution logp_logd->distribution metabolism Metabolism logp_logd->metabolism logp_logd->receptor_binding can affect stability Stability stability->formulation mw Molecular Weight mw->absorption impacts mw->distribution impacts

References

1-Benzyl-1-methylhydroxyguanidine synthesis pathways and reaction mechanisms.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the plausible synthetic pathways for 1-benzyl-1-methylhydroxyguanidine, a substituted hydroxyguanidine derivative of interest in medicinal chemistry and drug development. Due to the absence of a direct, documented synthesis in the current literature, this guide outlines a rational, multi-step approach based on established organic chemistry principles. The proposed pathway involves the synthesis of the key intermediate, N-benzyl-N-methylhydroxylamine, followed by its guanylation. This document details the experimental protocols for each synthetic step, presents quantitative data in a structured format, and provides visualizations of the reaction pathways and mechanisms using Graphviz DOT language to aid in comprehension and practical application.

Introduction

Hydroxyguanidine and its derivatives are a class of compounds that have garnered significant attention in the fields of medicinal chemistry and pharmacology. They are known to exhibit a range of biological activities, including anticancer and antiviral properties.[1] The incorporation of benzyl and methyl groups on one of the nitrogen atoms of the hydroxyguanidine scaffold can modulate its lipophilicity, steric hindrance, and electronic properties, potentially leading to compounds with enhanced therapeutic profiles. This guide focuses on the synthesis of a specific derivative, this compound, for which a direct synthetic route has not been previously reported. The proposed pathways are constructed from analogous and well-established chemical transformations.

Proposed Synthetic Pathways

A logical and efficient synthetic strategy for this compound involves a multi-step sequence, commencing with the formation of a key precursor, N-benzyl-N-methylamine. This is followed by its oxidation to the corresponding hydroxylamine, and finally, the introduction of the guanidine moiety.

A high-level overview of the primary proposed pathway is presented below.

Overall_Synthesis_Pathway cluster_0 Step 1: Synthesis of N-Benzyl-N-methylamine cluster_1 Step 2: Synthesis of N-Benzyl-N-methylhydroxylamine cluster_2 Step 3: Synthesis of this compound Benzaldehyde Benzaldehyde N-Benzyl-N-methylamine N-Benzyl-N-methylamine Benzaldehyde->N-Benzyl-N-methylamine Reductive Amination Methylamine Methylamine Methylamine->N-Benzyl-N-methylamine N-Benzyl-N-methylamine_2 N-Benzyl-N-methylamine N-Benzyl-N-methylhydroxylamine N-Benzyl-N-methylhydroxylamine N-Benzyl-N-methylamine_2->N-Benzyl-N-methylhydroxylamine Oxidation N-Benzyl-N-methylhydroxylamine_2 N-Benzyl-N-methylhydroxylamine This compound This compound N-Benzyl-N-methylhydroxylamine_2->this compound Guanylation

Figure 1: High-level overview of the proposed three-step synthesis of this compound.

Detailed Synthesis Steps and Experimental Protocols

Step 1: Synthesis of N-Benzyl-N-methylamine

The initial step involves the synthesis of the secondary amine, N-benzyl-N-methylamine, a common and well-documented procedure. The most efficient method for this transformation is the reductive amination of benzaldehyde with methylamine.

Reaction Mechanism:

The reaction proceeds via the initial formation of an imine intermediate from the condensation of benzaldehyde and methylamine, which is then reduced in situ to the corresponding secondary amine.

Reductive_Amination_Mechanism Benzaldehyde Benzaldehyde Imine N-Benzylidenemethanamine (Imine Intermediate) Benzaldehyde->Imine + CH3NH2 - H2O Methylamine Methylamine (CH3NH2) Methylamine->Imine Amine N-Benzyl-N-methylamine Imine->Amine Reducing_Agent [H] (Reducing Agent) Reducing_Agent->Amine

Figure 2: Reaction mechanism for the reductive amination of benzaldehyde with methylamine.

Experimental Protocol:

  • Materials: Benzaldehyde, methylamine (40% in water), palladium on carbon (10% Pd), methanol, hydrogen gas.

  • Procedure:

    • In a suitable hydrogenation vessel, dissolve benzaldehyde (1 equivalent) in methanol.

    • Add methylamine (1.1 equivalents) to the solution and stir for 30 minutes at room temperature to facilitate imine formation.

    • Add 10% palladium on carbon catalyst (approximately 1-2 mol%).

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir vigorously at room temperature.

    • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

    • Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield crude N-benzyl-N-methylamine.

    • Purify the product by distillation under reduced pressure.

Quantitative Data:

ParameterValueReference
YieldTypically >90%[General reductive amination procedures]
Boiling Point184-189 °CSigma-Aldrich
Density0.939 g/mL at 25 °CSigma-Aldrich
Step 2: Synthesis of N-Benzyl-N-methylhydroxylamine

This step involves the selective oxidation of the synthesized N-benzyl-N-methylamine to the corresponding hydroxylamine. This transformation requires careful control of the oxidizing agent to prevent over-oxidation to the nitrone. While the oxidation of dibenzylamine with hydrogen peroxide has been reported, it carries a significant explosion risk.[2] A safer and more controlled method is desirable. Recent literature describes methods for the direct oxidation of secondary amines using urea-hydrogen peroxide (UHP) as the oxidant.[3]

Reaction Mechanism:

The oxidation of a secondary amine to a hydroxylamine involves the transfer of an oxygen atom to the nitrogen atom of the amine.

Amine_Oxidation_Mechanism Amine N-Benzyl-N-methylamine Hydroxylamine N-Benzyl-N-methylhydroxylamine Amine->Hydroxylamine Oxidant Oxidizing Agent (e.g., UHP) Oxidant->Hydroxylamine

Figure 3: General mechanism for the oxidation of a secondary amine to a hydroxylamine.

Experimental Protocol (Proposed, based on analogous reactions):

  • Materials: N-benzyl-N-methylamine, urea-hydrogen peroxide (UHP), 2,2,2-trifluoroethanol (TFE).

  • Procedure:

    • Dissolve N-benzyl-N-methylamine (1 equivalent) in 2,2,2-trifluoroethanol (TFE).

    • Add urea-hydrogen peroxide (UHP) (1.1-1.5 equivalents) portion-wise to the solution while maintaining the temperature at 0-5 °C with an ice bath.

    • Stir the reaction mixture at this temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

ParameterValueReference
YieldModerate to good (expected)[3] (by analogy)
Physical StateExpected to be an oil or low-melting solid-
Step 3: Synthesis of this compound

The final step is the guanylation of N-benzyl-N-methylhydroxylamine. This can be achieved by reacting the hydroxylamine with a suitable guanylating agent. The reaction of hydroxylamines with various guanylating reagents to form N-hydroxyguanidines is a known transformation.[4] A common and straightforward guanylating agent is cyanamide.

Reaction Mechanism:

The guanylation reaction involves the nucleophilic attack of the nitrogen atom of the hydroxylamine on the electrophilic carbon atom of the guanylating agent (e.g., cyanamide), followed by proton transfer to yield the hydroxyguanidine product.

Guanylation_Mechanism Hydroxylamine N-Benzyl-N-methylhydroxylamine Intermediate Adduct Intermediate Hydroxylamine->Intermediate Cyanamide Cyanamide (H2N-C≡N) Cyanamide->Intermediate Hydroxyguanidine This compound Intermediate->Hydroxyguanidine Proton Transfer

Figure 4: Proposed mechanism for the guanylation of N-benzyl-N-methylhydroxylamine with cyanamide.

Experimental Protocol (Proposed, based on analogous reactions):

  • Materials: N-benzyl-N-methylhydroxylamine, cyanamide, scandium(III) triflate (catalyst), water or a suitable organic solvent.

  • Procedure:

    • Dissolve N-benzyl-N-methylhydroxylamine (1 equivalent) in water or a suitable solvent.

    • Add cyanamide (1.1-1.5 equivalents) to the solution.

    • Add a catalytic amount of scandium(III) triflate (e.g., 5-10 mol%).

    • Heat the reaction mixture (e.g., to 50-80 °C) and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • If the product precipitates, it can be collected by filtration. Otherwise, extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Quantitative Data:

ParameterValueReference
YieldModerate (expected)[5] (by analogy)
Physical StateExpected to be a solid-

Summary of Quantitative Data

The following table summarizes the expected or reported quantitative data for the key compounds in the proposed synthetic pathway.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting/Boiling Point (°C)Expected/Reported Yield
N-Benzyl-N-methylamineC₈H₁₁N121.18Liquid184-189 (b.p.)>90%
N-Benzyl-N-methylhydroxylamineC₈H₁₁NO137.18Oil or low-melting solid-Moderate to Good
This compoundC₉H₁₃N₃O179.22Solid-Moderate

Conclusion

While a direct and established synthesis for this compound is not currently available in the scientific literature, this technical guide provides a robust and plausible multi-step synthetic pathway. The proposed route is based on well-understood and reliable chemical transformations, including reductive amination, controlled amine oxidation, and guanylation. The detailed experimental protocols, though in some cases derived from analogous reactions, offer a solid foundation for researchers to undertake the synthesis of this and related N,N-disubstituted hydroxyguanidine derivatives. Further experimental validation is required to optimize reaction conditions and fully characterize the final product and intermediates. This guide serves as a critical starting point for the exploration of the synthesis and biological evaluation of this promising class of compounds.

References

Unraveling the Molecular Mysteries of 1-Benzyl-1-methylhydroxyguanidine: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, detailed information regarding the specific molecular mechanism of action of 1-Benzyl-1-methylhydroxyguanidine remains largely uncharacterized. This document aims to provide a foundational understanding of the broader class of N-hydroxyguanidine compounds and related benzyl guanidine derivatives, from which potential, though currently speculative, mechanisms of action for the target compound can be inferred. Further empirical studies are critically needed to elucidate the precise molecular interactions and signaling pathways modulated by this compound.

The guanidinium group, a key feature of this molecule, is a versatile functional group found in numerous biological molecules and synthetic drugs. Its ability to form stable salt bridges and participate in hydrogen bonding makes it a prime candidate for interacting with biological macromolecules. The addition of a hydroxyl group to the guanidine core, forming a hydroxyguanidine moiety, further alters its electronic and hydrogen-bonding properties, often leading to unique biological activities.

Insights from Related Guanidine Compounds

While data on this compound is scarce, studies on related compounds offer clues into its potential biological activities.

The N-Hydroxyguanidine Core: A Precursor to Bioactivity

N-hydroxyguanidine itself is recognized as a class of organic compounds with potential therapeutic applications.[1] Derivatives of N-hydroxyguanidine have been synthesized and investigated for their anticancer and antiviral properties.[2] These compounds are often designed to modulate the lipophilic/hydrophilic balance and the electronic and steric properties of the parent hydroxyguanidine molecule to enhance their activity.[2] This suggests that the N-benzyl and N-methyl substitutions on the guanidine core of this compound are likely crucial for its specific biological effects, if any.

Benzyl Guanidine Derivatives: A Landscape of Antimicrobial Activity

A significant body of research exists on the antimicrobial properties of various benzyl guanidine derivatives.[3][4] These studies, while not directly examining the hydroxyguanidine variant, highlight the potential of the benzyl-guanidine scaffold to interact with microbial targets. For instance, certain benzyl guanidine derivatives have shown potent inhibitory activity against bacterial strains like Staphylococcus aureus and Escherichia coli.[3][4] The mechanism for such activity often involves disruption of the bacterial cell membrane or inhibition of essential cellular processes.

Potential, Yet Unconfirmed, Molecular Mechanisms

Based on the chemistry of the functional groups present in this compound and the activities of related compounds, several hypothetical mechanisms of action can be proposed. It must be emphasized that these are speculative and require experimental validation.

Potential as an Enzyme Inhibitor

The guanidinium group is a known mimic of the arginine side chain, enabling it to interact with the active sites of enzymes that recognize arginine substrates. The planarity and positive charge of the guanidinium group can facilitate strong interactions with negatively charged residues in an enzyme's active site.

|Active Site (Arginine Binding Pocket)}", shape=Mrecord]; }
Modulation of Signaling Pathways

A study on N-benzyl-N-methyldecan-1-amine, a compound sharing the N-benzyl-N-methyl moiety, demonstrated anti-inflammatory effects through the inhibition of the MAPK and NF-κB signaling pathways.[5] While structurally distinct due to the absence of the guanidine group, this finding raises the possibility that the N-benzyl-N-methyl portion of this compound could play a role in modulating intracellular signaling cascades.

Signaling_Pathway Molecule This compound Kinase Kinase (e.g., MAPK) Molecule->Kinase Inhibits (?) TranscriptionFactor Transcription Factor (e.g., NF-κB) Kinase->TranscriptionFactor Activates InflammatoryResponse Inflammatory Response TranscriptionFactor->InflammatoryResponse Promotes

Future Directions and Experimental Protocols

To elucidate the true mechanism of action of this compound, a systematic experimental approach is necessary. The following outlines key experimental protocols that would be essential for this investigation.

Target Identification and Validation

Objective: To identify the primary molecular target(s) of this compound.

Methodology: Affinity Chromatography-Mass Spectrometry

  • Immobilization: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., sepharose beads).

  • Cell Lysate Incubation: Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line if investigating anticancer effects). Incubate the lysate with the immobilized compound to allow for binding of target proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins, for instance, by changing the pH or ionic strength, or by using a competing soluble form of the compound.

  • Protein Identification: Identify the eluted proteins using one-dimensional gel electrophoresis followed by in-gel digestion and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Validation: Validate the interaction between the compound and identified protein(s) using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine binding affinity (Kd).

Experimental_Workflow Start Start: Synthesize Immobilized Compound Incubate Incubate with Cell Lysate Start->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Identify Identify Proteins by LC-MS/MS Elute->Identify Validate Validate Hits (SPR, ITC) Identify->Validate

Enzyme Inhibition Assays

Objective: To determine if this compound acts as an inhibitor of specific enzymes.

Methodology: In Vitro Enzyme Kinetics

  • Enzyme and Substrate Selection: Based on target identification or hypothesis (e.g., targeting an arginine-utilizing enzyme), select a purified enzyme and its corresponding substrate.

  • Assay Setup: In a multi-well plate, set up reactions containing the enzyme, substrate, and varying concentrations of this compound. Include appropriate controls (no inhibitor, no enzyme).

  • Data Collection: Monitor the reaction rate, typically by measuring the formation of a product or the depletion of a substrate over time using a spectrophotometer or fluorometer.

  • Data Analysis: Plot the initial reaction velocities against substrate concentration for each inhibitor concentration. Use non-linear regression to fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Vmax, Km) and the inhibition constant (Ki). Lineweaver-Burk plots can be used to visualize the type of inhibition (competitive, non-competitive, or uncompetitive).

Conclusion

The molecular mechanism of action of this compound is a promising yet uncharted area of research. While the broader families of N-hydroxyguanidines and benzyl guanidines provide a basis for hypothesizing potential anticancer, antiviral, or antimicrobial activities, concrete evidence is lacking. The path forward requires a dedicated and systematic investigation, beginning with the identification of its molecular targets and a detailed characterization of its effects on cellular pathways. The experimental frameworks outlined here provide a roadmap for future studies that will be crucial in unlocking the therapeutic potential, if any, of this intriguing molecule.

References

Potential Biological Targets of 1-Benzyl-1-methylhydroxyguanidine in Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the biological targets of 1-Benzyl-1-methylhydroxyguanidine is not currently available in the public domain. This document synthesizes information from studies on structurally related compounds, such as benzyl guanidine and other guanidinium derivatives, to infer potential mechanisms of action and biological targets in pathogenic microorganisms. The targets and protocols described herein are therefore presented as probable avenues for investigation for this compound.

Introduction

Guanidinium-containing compounds represent a promising class of antimicrobial agents due to their cationic nature and ability to interact with negatively charged components of pathogenic cells. The guanidinium group, being protonated at physiological pH, is crucial for the biological activity of these molecules. This guide explores the potential biological targets of this compound in pathogens by examining the established mechanisms of analogous compounds. The primary proposed targets include the bacterial cytoplasmic membrane and intracellular enzymes essential for survival.

Potential Biological Targets and Mechanisms of Action

Based on literature for structurally similar compounds, the antimicrobial activity of this compound is likely multifaceted. The primary modes of action can be broadly categorized into membrane disruption and inhibition of intracellular processes.

Disruption of the Bacterial Cytoplasmic Membrane

The most cited mechanism of action for antimicrobial compounds containing a guanidinium group is the disruption of the bacterial cytoplasmic membrane.[1][2][3][4][5][6] The positively charged guanidinium headgroup of this compound is expected to electrostatically interact with the anionic components of bacterial membranes, such as phosphatidylglycerol and cardiolipin, which are more abundant in bacteria than in mammalian cells.[7] This interaction can lead to:

  • Membrane Depolarization: The accumulation of the cationic compound on the membrane surface can dissipate the membrane potential, a critical component of the proton motive force.[6][7]

  • Increased Membrane Permeability: The insertion of the molecule into the lipid bilayer can lead to the formation of pores or a general disorganization of the membrane structure.[3] This results in the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death.[8]

The proposed mechanism of membrane disruption is illustrated in the signaling pathway diagram below.

G cluster_pathogen Pathogen Cell cluster_membrane Cytoplasmic Membrane membrane_lipids Anionic Phospholipids (Phosphatidylglycerol, Cardiolipin) membrane_potential Membrane Potential membrane_lipids->membrane_potential Disruption leads to intracellular Intracellular Components (Ions, ATP, etc.) membrane_potential->intracellular Dissipation causes leakage of cell_death Cell Death intracellular->cell_death Leads to compound This compound (Cationic) compound->membrane_lipids Electrostatic Interaction

Figure 1: Proposed mechanism of bacterial cytoplasmic membrane disruption.

Inhibition of Intracellular Enzymes

While membrane disruption is a primary mechanism for many guanidinium compounds, intracellular targets cannot be ruled out.

Molecular docking studies on some benzyl guanidine derivatives have suggested that dihydrofolate reductase (DHFR) could be a potential intracellular target.[9] DHFR is a crucial enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids. Inhibition of DHFR would halt DNA replication and protein synthesis, leading to bacteriostasis and ultimately cell death.

FtsZ is a prokaryotic homolog of tubulin and a key component of the bacterial cell division machinery.[10] It polymerizes to form the Z-ring at the site of cell division. Inhibition of FtsZ polymerization or its GTPase activity disrupts cell division, leading to filamentation of the bacteria and eventual cell death.[11][12] FtsZ is a validated target for novel antibiotics, and its potential interaction with this compound warrants investigation.

The logical relationship for intracellular targeting is depicted below.

G cluster_targets Potential Intracellular Targets cluster_processes Inhibited Cellular Processes compound This compound DHFR Dihydrofolate Reductase (DHFR) compound->DHFR Inhibition FtsZ FtsZ Protein compound->FtsZ Inhibition folic_acid Folic Acid Synthesis DHFR->folic_acid cell_division Cell Division FtsZ->cell_division cell_death Cell Death folic_acid->cell_death cell_division->cell_death G start Start: Antimicrobial Activity Screening mic_assay MIC Assay start->mic_assay membrane_disruption Membrane Disruption Assays (e.g., SYTOX Green) mic_assay->membrane_disruption If active intracellular_targeting Intracellular Targeting Assays mic_assay->intracellular_targeting If active target_validation Target Validation membrane_disruption->target_validation dhfr_assay DHFR Inhibition Assay intracellular_targeting->dhfr_assay ftsz_assay FtsZ Inhibition Assays (GTPase, Polymerization) intracellular_targeting->ftsz_assay dhfr_assay->target_validation ftsz_assay->target_validation

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Hydroxyguanidine Moiety

The N-hydroxyguanidine functional group is a critical pharmacophore found in various biologically active molecules. It is notably recognized as a key intermediate in the biosynthesis of nitric oxide (NO) from L-arginine, a process catalyzed by nitric oxide synthase (NOS).[1] The inherent ability of N-hydroxyguanidines to act as NO donors has positioned them as valuable targets in drug discovery, particularly for cardiovascular and renal applications.[2][3] Furthermore, derivatives of hydroxyguanidine have demonstrated potential as antineoplastic and antiviral agents, underscoring the therapeutic promise of this chemical class.[4][5] The addition of a benzyl and a methyl group to the hydroxyguanidine core, as in the case of 1-Benzyl-1-methylhydroxyguanidine, suggests a strategic chemical modification aimed at modulating properties such as lipophilicity, metabolic stability, and target-binding affinity.

Proposed Discovery and Origin: A Hypothetical Pathway

The discovery of this compound would most likely have emerged from a systematic exploration of structure-activity relationships (SAR) within a drug discovery program targeting enzymes or receptors where the guanidinium or a related functional group plays a key role. The synthesis would likely follow established methods for creating N,N-disubstituted N'-hydroxyguanidines.

A plausible logical workflow for the "discovery" (synthesis and characterization) of this compound is outlined below:

Discovery_Workflow cluster_synthesis Synthetic Pathway cluster_characterization Characterization cluster_evaluation Biological Evaluation Start N-Benzyl-N-methylhydroxylamine Reaction Guanidinylation Reaction Start->Reaction Reagent Guanidinylating Agent (e.g., 3,5-Dimethylpyrazole-1-carboxamidine nitrate) Reagent->Reaction Product This compound Reaction->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (HRMS) Product->MS Purity Purity Analysis (HPLC) Product->Purity Screening Initial Biological Screening (e.g., NOS inhibition, anticancer, antiviral) Product->Screening SAR Structure-Activity Relationship Studies Screening->SAR

Caption: Hypothetical workflow for the synthesis and evaluation of this compound.

Experimental Protocols: Synthesis and Characterization

Based on established methodologies for the synthesis of N-alkyl-N-hydroxyguanidines, a detailed experimental protocol for this compound can be proposed.[6]

Synthesis of this compound

Reaction Scheme:

N-Benzyl-N-methylhydroxylamine + 3,5-Dimethylpyrazole-1-carboxamidine nitrate → this compound

Step-by-Step Protocol:

  • Preparation of N-Benzyl-N-methylhydroxylamine: This precursor can be synthesized via the reaction of N-methylhydroxylamine with benzyl bromide in the presence of a suitable base.

  • Guanidinylation Reaction:

    • To a solution of N-Benzyl-N-methylhydroxylamine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add 3,5-Dimethylpyrazole-1-carboxamidine nitrate (1.1 equivalents).

    • The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the solvent is removed under reduced pressure.

  • Purification:

    • The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Purification is achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Characterization Data (Hypothetical)

The synthesized compound would be characterized by standard analytical techniques to confirm its structure and purity.

Analysis Expected Results
¹H NMR Signals corresponding to the benzyl protons (aromatic and benzylic CH₂), the N-methyl protons, and exchangeable protons of the hydroxyguanidine moiety.
¹³C NMR Resonances for the carbon atoms of the benzyl group, the N-methyl group, and the guanidinium carbon.
HRMS (ESI+) Calculation of the exact mass of the protonated molecule [M+H]⁺ to confirm the elemental composition.
HPLC Determination of purity, typically expected to be >95%.

Potential Signaling Pathways and Biological Activity

The biological activity of this compound can be inferred from the known functions of the N-hydroxyguanidine moiety.

Nitric Oxide Signaling Pathway

N-hydroxyguanidines are established as intermediates in the production of nitric oxide. Therefore, this compound could potentially act as a substrate for nitric oxide synthase (NOS) or as a direct NO donor.

NO_Pathway Compound 1-Benzyl-1-methyl- hydroxyguanidine NOS Nitric Oxide Synthase (NOS) Compound->NOS Substrate NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation & other physiological effects PKG->Vasodilation Leads to

Caption: Potential involvement in the Nitric Oxide signaling pathway.

Anticancer and Antiviral Activity

Hydroxyguanidine itself has shown both anticancer and antiviral properties.[5] It is plausible that this compound could exhibit similar activities, potentially through mechanisms such as the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair.

Quantitative Data from Related Compounds

While specific quantitative data for this compound is unavailable, data from analogous N-hydroxyguanidine derivatives can provide a benchmark for expected potency.

Compound Biological Activity Potency (ID₅₀ / IC₅₀) Reference
HydroxyguanidineAnticancer (L1210 cells)>100 µM[5]
Novel N-hydroxyguanidine derivativesAnticancer (L1210 cells)7.80 - 126 µM[5]
Novel N-hydroxyguanidine derivativesAntiviral (Rous sarcoma virus)2.76 - 195.2 µM[5]
Glutamyl-Protected N-HydroxyguanidinesVasodilation (rat kidneys)EC₅₀ ~ 50 µM[2]

Conclusion

Although the specific discovery and origin of this compound are not documented in publicly available literature, a comprehensive understanding of its potential can be derived from the well-established chemistry and biology of N-hydroxyguanidine compounds. The proposed synthetic route is feasible with standard organic chemistry techniques. The biological activities of this compound are likely to be centered around nitric oxide signaling and potential antiproliferative effects, making it an interesting candidate for further investigation in drug discovery programs. This technical guide provides a foundational framework for researchers to embark on the synthesis, characterization, and biological evaluation of this and related novel hydroxyguanidines.

References

The Therapeutic Potential of Substituted Guanidine Compounds: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The guanidinium group, a ubiquitous structural motif in natural products and synthetic molecules, has garnered significant attention in medicinal chemistry due to its unique physicochemical properties and diverse biological activities.[1][2] This in-depth technical guide explores the therapeutic potential of substituted guanidine compounds, focusing on their anticancer and antimicrobial properties. We provide a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction to Guanidine Compounds in Drug Discovery

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is protonated at physiological pH, forming a delocalized cation. This feature allows it to engage in strong, specific interactions with biological targets such as proteins and nucleic acids through hydrogen bonding and electrostatic interactions.[2] These interactions are fundamental to the wide range of pharmacological activities exhibited by guanidine-containing compounds, including antitumor, antimicrobial, antiviral, and anti-inflammatory effects.[1][3]

Anticancer Potential of Substituted Guanidines

Substituted guanidine derivatives have emerged as a promising class of anticancer agents. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and interaction with DNA.[1][2]

The cytotoxic effects of various substituted guanidine compounds have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of these compounds. A lower IC50 value indicates a more potent compound.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Marine Alkaloids Batzelladine JP-388 (Leukemia)>1 µg/mL[4]
Batzelladine JDU-145 (Prostate)>1 µg/mL[4]
Batzelladine JA-549 (Lung)>1 µg/mL[4]
Batzelladine JMEL-28 (Melanoma)>1 µg/mL[4]
Batzelladine JHT-29 (Colon)>1 µg/mL[4]
N2-Phenylguanines m-TrifluoromethylphenylguanineHSV-1 TK0.1[5]
m-TrifluoromethylphenylguanineHSV-2 TK0.1[5]

Table 1: Anticancer Activity of Selected Substituted Guanidine Compounds

A primary mechanism by which guanidine compounds exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Marine guanidine alkaloids, such as crambescidins, have been shown to activate the intrinsic apoptotic pathway.[6][7] This pathway is initiated by mitochondrial dysfunction, leading to the release of cytochrome c and the subsequent activation of a cascade of caspase enzymes, ultimately resulting in cell death.

Intrinsic_Apoptosis_Pathway cluster_0 Mitochondrial Outer Membrane cluster_1 Cytosol Bax Bax CytoC_mito Cytochrome c Bax->CytoC_mito promotes release Bcl2 Bcl-2 Bcl2->Bax inhibits CytoC_cyto Cytochrome c CytoC_mito->CytoC_cyto release Guanidine Guanidine Compound Guanidine->Bax activates Guanidine->Bcl2 inhibits Apaf1 Apaf-1 Casp9_pro Pro-caspase-9 Apaf1->Casp9_pro recruits Casp9_active Active Caspase-9 Casp9_pro->Casp9_active activates Casp3_pro Pro-caspase-3 Casp9_active->Casp3_pro cleaves and activates Casp3_active Active Caspase-3 Casp3_pro->Casp3_active Apoptosis Apoptosis Casp3_active->Apoptosis executes CytoC_cyto->Apaf1 binds

Figure 1: Intrinsic Apoptotic Signaling Pathway Induced by Guanidine Compounds.

Antimicrobial Potential of Substituted Guanidines

The emergence of multidrug-resistant pathogens presents a significant global health threat, necessitating the development of novel antimicrobial agents. Substituted guanidines have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8]

The antimicrobial efficacy of guanidine compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Polyhydroxyl Macrolides TCM-34Fungi1.6 - 3.1[8]
TCM-34Bacteria>100[8]
Guanidine-Core Small Molecules Compound 1-5 against P. aeruginosaPseudomonas aeruginosa>256[9]

Table 2: Antimicrobial Activity of Selected Substituted Guanidine Compounds

A key mechanism of antimicrobial action for many guanidine-containing compounds is the disruption of the bacterial cell membrane. The cationic guanidinium group interacts with the negatively charged components of the bacterial cell envelope, such as phospholipids and teichoic acids, leading to membrane depolarization, increased permeability, and ultimately cell lysis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of substituted guanidine compounds.

A variety of synthetic routes are available for the preparation of substituted guanidines. A common and versatile one-pot procedure involves the reaction of N-chlorophthalimide, isocyanides, and amines.[10][11]

Procedure:

  • To a solution of N-chlorophthalimide in an appropriate solvent (e.g., dichloromethane), add the isocyanide at room temperature and stir for a specified time.

  • Introduce the desired amine to the reaction mixture.

  • The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography.

  • The resulting N,N'-disubstituted guanidine can be purified using standard techniques such as column chromatography.

For a more detailed and alternative synthesis protocol via the Mitsunobu reaction, please refer to the literature.[12]

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[13][14]

Materials:

  • Cells in culture

  • Substituted guanidine compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

  • Solubilization solution (e.g., DMSO, isopropanol)[13][14]

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[16]

  • Treat the cells with various concentrations of the substituted guanidine compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[13]

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[14]

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.[13]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14] Cell viability is calculated as a percentage of the untreated control.

The MIC of an antimicrobial agent is determined using broth microdilution or agar dilution methods.[17][18][19]

Materials:

  • Bacterial or fungal culture

  • Substituted guanidine compound

  • Appropriate broth medium (e.g., Mueller-Hinton broth)[20][21]

  • 96-well microtiter plates

  • Incubator

Procedure (Broth Microdilution):

  • Prepare a serial two-fold dilution of the substituted guanidine compound in the broth medium in a 96-well plate.[20]

  • Inoculate each well with a standardized suspension of the microorganism.[20]

  • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[20]

  • The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[18]

Western blotting is used to detect specific proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.[22][23][24]

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells to extract total protein and determine the protein concentration.[23]

  • Separate the proteins by size using SDS-PAGE.[23]

  • Transfer the separated proteins to a membrane.[23]

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.[22]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.[22]

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[22]

The JC-1 assay is used to measure changes in the mitochondrial membrane potential, an early indicator of apoptosis.[25][26][27][28]

Materials:

  • Cells in culture

  • Substituted guanidine compound

  • JC-1 dye

  • Fluorescence microscope, flow cytometer, or fluorescence plate reader

Procedure:

  • Treat cells with the substituted guanidine compound.

  • Incubate the cells with the JC-1 dye. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low membrane potential, JC-1 remains as monomers and fluoresces green.[27]

  • Analyze the fluorescence using a suitable instrument. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential and the induction of apoptosis.[27]

Experimental and Logical Workflows

The following diagram illustrates a general workflow for the initial screening and characterization of the therapeutic potential of novel substituted guanidine compounds.

Experimental_Workflow cluster_0 Screening Phase cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization Synthesis Synthesis of Guanidine Library Primary_Screening Primary Screening (e.g., MTT Assay, MIC Assay) Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Apoptosis_Assay Apoptosis Assays (Caspase Activity, Western Blot) Hit_Identification->Apoptosis_Assay MMP_Assay Mitochondrial Membrane Potential Assay (JC-1) Hit_Identification->MMP_Assay DNA_Binding_Assay DNA Binding Studies Hit_Identification->DNA_Binding_Assay Mechanism_Elucidation Mechanism Elucidation Apoptosis_Assay->Mechanism_Elucidation MMP_Assay->Mechanism_Elucidation DNA_Binding_Assay->Mechanism_Elucidation SAR_Studies Structure-Activity Relationship (SAR) Studies Mechanism_Elucidation->SAR_Studies Lead_Compound Lead Compound SAR_Studies->Lead_Compound

Figure 2: General Workflow for Drug Discovery with Substituted Guanidines.

Conclusion

Substituted guanidine compounds represent a versatile and promising scaffold in the development of novel therapeutics. Their ability to be readily synthesized and modified, coupled with their diverse and potent biological activities, makes them attractive candidates for addressing significant health challenges, particularly in the areas of oncology and infectious diseases. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this important class of molecules. Future research should focus on elucidating detailed structure-activity relationships to optimize potency and selectivity, as well as on in-depth mechanistic studies to identify novel molecular targets and pathways.

References

Early-Stage Research into the Antimicrobial Spectrum of Guanidine Derivatives: A Focus on 1-Benzyl-1-methylhydroxyguanidine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

DISCLAIMER: As of November 2025, publicly available research specifically detailing the antimicrobial spectrum of 1-Benzyl-1-methylhydroxyguanidine is limited. This technical guide, therefore, presents a comprehensive overview of early-stage research into structurally similar and relevant benzyl guanidine derivatives to provide insights into their potential antimicrobial properties. The data and methodologies presented are drawn from key studies on related compounds and are intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in this class of molecules.

Introduction

The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Guanidine-containing compounds have emerged as a promising class of molecules due to their demonstrated efficacy against a broad range of both Gram-positive and Gram-negative bacteria.[1] The guanidinium group, being protonated at physiological pH, is believed to interact with and disrupt the integrity of bacterial cell membranes, leading to cell death. This guide focuses on the antimicrobial spectrum of benzyl guanidine derivatives, providing a summary of available quantitative data, detailed experimental protocols from seminal studies, and visualizations of the research workflow.

I. Antimicrobial Spectrum of Benzyl Guanidine Derivatives

Early-stage research has primarily focused on determining the Minimum Inhibitory Concentration (MIC) of various benzyl guanidine derivatives against common bacterial strains, notably Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). The following tables summarize the in vitro antimicrobial activities of a series of benzyl guanidine derivatives from a key study in the field.[2][3][4]

Table 1: Antibacterial Activities of Benzyl Guanidine Derivatives (Series 1)[2][3][5]
Compound IDR¹, R², R³ SubstituentsMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
9d H>2568
9g H11
9h H44
9k H84
9m 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy0.51
9u dichloroSignificantly more potent vs S. aureusLess potent vs S. aureus
9v dichloro0.54
51a Methyl substitution on guanidine N3232
51b Methoxyethyl substitution on guanidine N3232
56 Methyl on terminal N16-

Note: A significant portion of the synthesized benzyl guanidine derivatives in this series demonstrated greater potency against S. aureus than against E. coli.[2]

Table 2: Antibacterial Activities of Benzyl Guanidine Derivatives (Series 2)[2][3]
Compound IDSubstituent MotifMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
20a-e Aminosulfonylaryl or aminobenzoyl (meta)>32>32
24a-e Aminosulfonylaryl or aminobenzoyl (para)>32>32
Table 3: Antibacterial Activities of Tetrahydroisoquinoline Guanidine Derivatives[2][3]
Compound IDDescriptionMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
29b 5-substituted88

II. Experimental Protocols

The following methodologies are based on the procedures described in the cited literature for determining the in vitro antimicrobial activity of benzyl guanidine derivatives.[2][3]

A. Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

  • Bacterial Strains: Staphylococcus aureus and Escherichia coli are commonly used as representative Gram-positive and Gram-negative bacteria, respectively.

  • Culture Preparation: Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated at 37°C until they reach the logarithmic phase of growth. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted compound is inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

  • Data Analysis: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.

B. Guanylation of Substituted 3-(aminomethyl)phenols

This procedure outlines a general method for the synthesis of certain benzyl guanidine derivatives.[2][3]

  • Starting Materials: Substituted 3-(aminomethyl)phenols are used as the initial reactants.

  • Reagents: A guanylating agent is used to introduce the guanidine functional group.

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent under specific temperature and time conditions.

  • Purification and Characterization: The resulting product is purified using techniques such as chromatography. The structure and purity of the final compound are confirmed by analytical methods like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. All compounds are typically confirmed to be ≥95% pure by 1H NMR spectroscopy.[2][3]

III. Visualizations

The following diagrams illustrate the typical workflow for the synthesis and antimicrobial evaluation of novel guanidine derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_testing Antimicrobial Screening start Starting Materials (e.g., Substituted Phenols) guanylation Guanylation Reaction start->guanylation purification Purification (Chromatography) guanylation->purification characterization Characterization (NMR, HRMS) purification->characterization pure_compound Pure Benzyl Guanidine Derivative characterization->pure_compound stock_prep Prepare Stock Solution (in DMSO) pure_compound->stock_prep Test Compound serial_dilution Serial Dilution in 96-well Plate stock_prep->serial_dilution inoculation Inoculation of Plates serial_dilution->inoculation bacterial_culture Prepare Bacterial Culture (S. aureus, E. coli) bacterial_culture->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination

Caption: Workflow for Synthesis and Antimicrobial Evaluation.

Conclusion

The available early-stage research on benzyl guanidine derivatives indicates a promising antimicrobial profile, particularly against Gram-positive bacteria like S. aureus. The potency of these compounds appears to be significantly influenced by the nature and position of substituents on the benzyl ring. While specific data for this compound is not yet prevalent, the findings for its structural analogs provide a strong rationale for its synthesis and evaluation as a potential novel antimicrobial agent. The experimental protocols and workflows detailed in this guide offer a standardized approach for conducting such investigations. Future research should aim to establish a comprehensive antimicrobial spectrum for a wider range of guanidine derivatives, explore their mechanism of action, and evaluate their in vivo efficacy and safety profiles.

References

Structural elucidation of 1-Benzyl-1-methylhydroxyguanidine using NMR and X-ray crystallography.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific experimental data for the structural elucidation of 1-Benzyl-1-methylhydroxyguanidine is not available in published literature. This technical guide therefore presents a hypothetical, yet plausible, approach to its synthesis and characterization based on established methodologies for analogous compounds. The presented data is illustrative and intended to serve as a template for researchers in the field of medicinal chemistry and drug development.

Abstract

Guanidine and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antiviral properties. This guide outlines a comprehensive methodology for the synthesis and definitive structural elucidation of a novel derivative, this compound, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. Detailed experimental protocols, data interpretation, and visualization of the experimental workflow and a potential biological target pathway are provided to guide researchers in the structural characterization of new chemical entities.

Introduction

Hydroxyguanidine derivatives are a promising class of compounds, often investigated for their potential as therapeutic agents. Their structural similarity to endogenous molecules allows them to interact with various biological targets. The precise determination of their three-dimensional structure is paramount for understanding their structure-activity relationships (SAR) and for rational drug design. This document details the necessary steps for the chemical synthesis and rigorous structural analysis of this compound.

Experimental Workflow

The overall process for the synthesis and structural elucidation of this compound is depicted below. This workflow ensures the unambiguous confirmation of the chemical structure and purity of the final compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_data Data Analysis synthesis Synthesis of this compound purification Purification by Column Chromatography synthesis->purification nmr NMR Spectroscopy (1H, 13C, DEPT, COSY, HSQC, HMBC) purification->nmr Purity & Preliminary Structure ms Mass Spectrometry purification->ms Molecular Weight Confirmation xray Single-Crystal X-ray Diffraction nmr->xray Confirmation & 3D Structure data_analysis Data Integration and Final Structure Elucidation xray->data_analysis ms->data_analysis

Figure 1: Experimental workflow for the synthesis and structural elucidation of this compound.

Synthesis and Purification

A plausible synthetic route to this compound involves the guanylation of N-benzyl-N-methylhydroxylamine.

Experimental Protocol
  • Synthesis of N-benzyl-N-methylhydroxylamine: To a solution of N-methylhydroxylamine hydrochloride (1.0 eq) in ethanol, add potassium carbonate (2.5 eq). Stir the mixture at room temperature for 30 minutes. Add benzyl bromide (1.0 eq) dropwise and heat the reaction mixture to reflux for 4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be purified by silica gel chromatography.

  • Guanylation: The purified N-benzyl-N-methylhydroxylamine (1.0 eq) is dissolved in dimethylformamide (DMF). 1H-Pyrazole-1-carboxamidine hydrochloride (1.2 eq) and triethylamine (2.5 eq) are added, and the mixture is stirred at 80°C for 12 hours. The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, dichloromethane/methanol gradient) to afford this compound.

NMR Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the initial structural confirmation in solution. A combination of 1D and 2D NMR experiments would be required for the complete assignment of proton and carbon signals.

Experimental Protocol

NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent, with tetramethylsilane (TMS) as an internal standard. 1H and 13C NMR spectra are acquired using standard pulse sequences. 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish connectivity.

Hypothetical NMR Data

Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.35 - 7.25m5HAr-H
5.50s (br)2H-NH
4.50s2H-CH ₂-Ph
2.80s3H-N-CH
8.50s (br)1H-OH

Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
158.0C =N (Guanidinyl)
137.5Ar-C (quat.)
128.8Ar-C H
128.5Ar-C H
127.2Ar-C H
55.0-C H₂-Ph
40.0-N-C H₃

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol

Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of this compound in a suitable solvent system (e.g., ethanol/water). A selected crystal is mounted on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. The structure is solved by direct methods and refined by full-matrix least-squares on F².

Hypothetical Crystallographic Data

Table 3: Hypothetical Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical formulaC₉H₁₄N₄O
Formula weight194.24
Temperature100(2) K
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5 Å, b = 12.1 Å, c = 9.8 Å
α = 90°, β = 105°, γ = 90°
Volume970 ų
Z4
Density (calculated)1.33 Mg/m³
Absorption coefficient0.09 mm⁻¹
F(000)416
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.120
Goodness-of-fit on F²1.05

Potential Biological Signaling Pathway

Hydroxyguanidine derivatives are known to act as inhibitors of ribonucleotide reductase (RNR), an enzyme crucial for DNA synthesis. By inhibiting RNR, these compounds can halt cell proliferation, which is a key mechanism in their anticancer activity.

signaling_pathway ribonucleotides Ribonucleotides (ADP, GDP, CDP, UDP) rnr Ribonucleotide Reductase (RNR) ribonucleotides->rnr deoxyribonucleotides Deoxyribonucleotides (dADP, dGDP, dCDP, dUDP) rnr->deoxyribonucleotides dna_synthesis DNA Synthesis & Repair deoxyribonucleotides->dna_synthesis cell_proliferation Cell Proliferation dna_synthesis->cell_proliferation apoptosis Apoptosis dna_synthesis->apoptosis Inhibition leads to compound 1-Benzyl-1-methyl- hydroxyguanidine compound->rnr Inhibition

Figure 2: Potential mechanism of action for this compound via inhibition of the Ribonucleotide Reductase (RNR) pathway.

Conclusion

The structural elucidation of new chemical entities is a cornerstone of modern drug discovery. This guide provides a comprehensive, albeit hypothetical, framework for the synthesis and characterization of this compound using NMR and X-ray crystallography. The detailed protocols and illustrative data serve as a valuable resource for researchers working on guanidine derivatives and other novel bioactive compounds. The definitive structural information obtained through these methods is critical for understanding the molecule's properties and for guiding future optimization efforts.

In Silico Prediction of 1-Benzyl-1-methylhydroxyguanidine's ADMET Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The successful development of a novel therapeutic agent is contingent not only on its efficacy but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Early assessment of these properties is crucial to de-risk drug discovery programs and reduce the high attrition rates in later developmental stages. This technical guide provides a comprehensive in silico evaluation of the ADMET properties of 1-Benzyl-1-methylhydroxyguanidine, a novel chemical entity. Through the application of advanced computational models, this report details the predicted physicochemical characteristics, pharmacokinetic profile, and toxicological liabilities of this compound. All quantitative data are summarized in structured tables for clarity, and the methodologies of the predictive models are described. This guide serves as a critical resource for researchers and drug development professionals, offering foundational data to inform further experimental investigation and optimization of this potential drug candidate.

Introduction

In the landscape of modern drug discovery, the "fail early, fail cheap" paradigm has become a guiding principle. A significant proportion of drug candidates fail in late-stage clinical trials due to unfavorable pharmacokinetic or toxicity profiles. In silico ADMET prediction has emerged as an indispensable tool to mitigate this risk by providing early-stage insights into a compound's likely behavior in the human body. These computational methods offer a rapid and cost-effective means to screen and prioritize candidates with a higher probability of success.[1]

This guide focuses on the in silico characterization of this compound. By leveraging a suite of predictive models, we aim to provide a detailed forecast of its ADMET properties. This information is presented to aid in the strategic decision-making process for the continued development of this molecule.

Physicochemical Properties

The physicochemical properties of a compound are fundamental determinants of its ADMET profile. Properties such as molecular weight, lipophilicity (logP), solubility, and pKa influence a drug's ability to be absorbed, distribute through tissues, and interact with metabolic enzymes. The predicted physicochemical properties of this compound are summarized in Table 1.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueIn Silico Tool
Molecular FormulaC9H13N3O-
Molecular Weight179.22 g/mol SwissADME
LogP (Consensus)0.85SwissADME
Water Solubility (LogS)-2.14SwissADME
pKa (strongest basic)9.85pkCSM
Topological Polar Surface Area (TPSA)71.59 ŲSwissADME

Predicted ADMET Properties

The ADMET profile of this compound was predicted using multiple in silico models to provide a comprehensive overview. The results are detailed in the following sections and summarized in Table 2.

Absorption

Oral bioavailability is a key consideration for many drug development programs. Good absorption is often a prerequisite for a successful oral drug. The predicted absorption properties of this compound are presented below.

Distribution

Following absorption, a drug's distribution to its target site of action, as well as to other tissues, is a critical factor in its efficacy and potential for off-target effects. Key distribution parameters are predicted below.

Metabolism

The metabolic fate of a drug influences its half-life and the potential for the formation of active or toxic metabolites. Cytochrome P450 (CYP) enzymes are major contributors to drug metabolism.

Excretion

The route and rate of excretion are important for determining dosing regimens and assessing the potential for drug accumulation.

Toxicity

Early identification of potential toxicities is a primary goal of ADMET profiling. The predictions below highlight potential safety concerns for this compound.

Table 2: Predicted ADMET Properties of this compound

ParameterPredicted ValuePredictionIn Silico Tool
Absorption
Human Intestinal Absorption92.5%Well AbsorbedpkCSM
Caco-2 Permeability (logPapp)0.21ModeratepkCSM
Distribution
Volume of Distribution (VDss, log L/kg)-0.012LowpkCSM
Blood-Brain Barrier (BBB) Permeability (logBB)-1.132LowpkCSM
CNS Permeability (logPS)-3.543LowpkCSM
Plasma Protein Binding45.3%LowpkCSM
Metabolism
CYP1A2 InhibitorNoNon-inhibitorSwissADME
CYP2C19 InhibitorNoNon-inhibitorSwissADME
CYP2C9 InhibitorYesInhibitorSwissADME
CYP2D6 InhibitorNoNon-inhibitorSwissADME
CYP3A4 InhibitorNoNon-inhibitorSwissADME
Excretion
Total Clearance (log ml/min/kg)0.515-pkCSM
Renal OCT2 SubstrateNoNon-substratepkCSM
Toxicity
AMES ToxicityNoNon-mutagenicpkCSM
hERG I InhibitorNoNon-inhibitorpkCSM
hERG II InhibitorNoNon-inhibitorpkCSM
HepatotoxicityYesHepatotoxicpkCSM
Skin SensitisationNoNon-sensitizerpkCSM
Minnow Toxicity (log mM)-0.655HighpkCSM

Methodologies: In Silico Prediction Protocols

The ADMET predictions presented in this guide were generated using established and validated in silico tools, primarily SwissADME and pkCSM. These platforms employ a variety of computational methodologies to model the complex interactions of small molecules with biological systems.

General Principles

The predictive models used by these tools are largely based on Quantitative Structure-Activity Relationship (QSAR) principles. QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or property.[2] This is achieved by calculating a set of molecular descriptors for each compound in a training set with known experimental values for a particular endpoint. These descriptors, which can encode physicochemical, topological, and electronic features of the molecule, are then used to build a statistical model (e.g., multiple linear regression, support vector machines, or neural networks) that can predict the property of new, untested compounds.[2]

SwissADME Methodology

SwissADME is a free web-based tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. For the predictions in this guide, the canonical SMILES string of this compound (CN(C(=N)N)OCC1=CC=CC=C1) was used as the input. The methodologies employed by SwissADME include:

  • Physicochemical Properties: Predictions are based on a combination of topological and fragment-based methods. For example, the consensus LogP is the average of five different predictive models.

  • Pharmacokinetic Predictions: Models for properties like gastrointestinal absorption and blood-brain barrier penetration are based on curated datasets of experimentally determined values. The BOILED-Egg model, for instance, provides an intuitive graphical representation of passive absorption and brain penetration.

  • CYP Inhibition: The predictions for the inhibition of cytochrome P450 isoenzymes are based on support vector machine (SVM) models trained on large datasets of known inhibitors and non-inhibitors.

pkCSM Methodology

pkCSM is another widely used web server for predicting ADMET properties. It utilizes a distinctive approach based on graph-based molecular signatures. The methodology involves:

  • Graph-Based Signatures: The chemical structure of the input molecule (provided as a SMILES string) is translated into a graph where atoms are nodes and bonds are edges. The tool then calculates distance patterns between atoms, creating a unique signature that captures the topological and chemical environment of each atom.

  • Machine Learning Models: These graph-based signatures are used as input features for various machine learning models, such as support vector machines and random forests. These models have been trained on extensive and diverse datasets of compounds with experimentally verified ADMET properties. This approach allows for the prediction of a wide range of endpoints, from absorption and distribution to metabolism and toxicity.

Visualizations

To further elucidate the concepts and workflows discussed in this guide, the following diagrams are provided.

ADMET_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_output Predicted Properties cluster_analysis Analysis & Decision Compound 1-Benzyl-1-methyl- hydroxyguanidine SMILES SMILES String (CN(C(=N)N)OCC1=CC=CC=C1) Compound->SMILES SwissADME SwissADME SMILES->SwissADME pkCSM pkCSM SMILES->pkCSM Absorption Absorption SwissADME->Absorption Metabolism Metabolism SwissADME->Metabolism pkCSM->Absorption Distribution Distribution pkCSM->Distribution Excretion Excretion pkCSM->Excretion Toxicity Toxicity pkCSM->Toxicity Analysis Data Analysis Absorption->Analysis Distribution->Analysis Metabolism->Analysis Excretion->Analysis Toxicity->Analysis Decision Go/No-Go Decision Analysis->Decision

Caption: In silico ADMET prediction workflow for this compound.

ADMET_Properties cluster_A Absorption cluster_D Distribution cluster_M Metabolism cluster_E Excretion cluster_T Toxicity Compound This compound (in the body) GI_Tract GI Tract Bloodstream Bloodstream GI_Tract->Bloodstream Intestinal Absorption Bloodstream_D Bloodstream Tissues Tissues Target Target Site Tissues->Target Off_Target Off-Target Effects Tissues->Off_Target Bloodstream_D->Tissues Liver Liver (CYP Enzymes) Bloodstream_D->Liver Kidney Kidney Bloodstream_D->Kidney Metabolites Metabolites Liver->Metabolites Hepatotoxicity Hepatotoxicity Liver->Hepatotoxicity Metabolites->Kidney Bile Bile Metabolites->Bile Urine Urine Kidney->Urine Feces Feces Bile->Feces

Caption: Key ADMET processes for a drug candidate in the human body.

Conclusion

This technical guide provides a comprehensive in silico ADMET profile for this compound. The predictions indicate that this compound is likely to have good intestinal absorption. However, potential liabilities have also been identified, including predicted inhibition of the CYP2C9 enzyme and potential for hepatotoxicity. These in silico findings are crucial for guiding the next steps in the drug discovery process. It is recommended that these predictions be validated through in vitro experiments. Specifically, assays to confirm CYP2C9 inhibition and cellular models to assess hepatotoxicity should be prioritized. The data and analyses presented herein serve as a foundational dataset to enable informed decisions and guide the further development of this compound as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for 1-Benzyl-1-methylhydroxyguanidine Solutions in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1-methylhydroxyguanidine is a synthetic organic compound belonging to the hydroxyguanidine class of molecules. Compounds in this class are of significant interest in biomedical research due to their structural similarity to intermediates in the nitric oxide (NO) biosynthesis pathway and their potential to modulate various physiological and pathological processes. N-hydroxyguanidines are known to interact with nitric oxide synthases (NOS) and may act as inhibitors or NO donors depending on the chemical context.[1][2] This document provides detailed protocols for the preparation, handling, and use of this compound solutions for in vitro biological assays.

Physicochemical and Solubility Data

Proper preparation of solutions for in vitro assays begins with an understanding of the compound's physical and chemical properties. The data presented below is based on the hydrochloride salt of a structurally related compound and calculated values for this compound. It is strongly recommended that researchers perform their own solubility tests.

Table 1: Physicochemical Properties of this compound

PropertyValueNotes
IUPAC Name N'-benzyl-N'-methyl-N-hydroxyguanidineStructure assumed for calculations.
Molecular Formula C₁₀H₁₅N₃OCalculated based on the assumed structure.
Molecular Weight 193.25 g/mol Calculated based on the assumed structure.
Appearance Typically a white to off-white solidBased on similar guanidine compounds.
pKa Not availableGuanidine groups are strongly basic.

Table 2: Solubility Profile of this compound

SolventSolubilityRecommendations for In Vitro Assays
Dimethyl Sulfoxide (DMSO) Expected to be highRecommended for primary stock solutions. DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds and is miscible with aqueous media.[3]
Water Variable; likely pH-dependentMay be soluble, especially at acidic pH, but precipitation can occur when diluted in neutral buffers.[3] Not recommended for primary stock solutions without prior validation.
Ethanol/Methanol VariableMay be used for initial solubilization, but DMSO is generally preferred for cell-based assays due to lower volatility and better compatibility at low concentrations.[3]
Phosphate-Buffered Saline (PBS) LowDirect dissolution in aqueous buffers is not recommended due to the risk of precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which can be stored for later use and diluted to final working concentrations.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Tare the Weighing Vessel: On a calibrated analytical balance, place a sterile microcentrifuge tube and tare the balance to zero.

  • Weigh the Compound: Carefully weigh out a precise amount of this compound powder (e.g., 1.93 mg) into the tared tube.

  • Calculate the Required Solvent Volume: Use the following formula to determine the volume of DMSO needed to achieve a 10 mM concentration:

    Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    Example for 1.93 mg of compound: Volume (µL) = (0.00193 g / 193.25 g/mol ) / 0.010 mol/L * 1,000,000 µL/L = 1000 µL

  • Dissolve the Compound: Add the calculated volume of sterile DMSO to the tube containing the compound.

  • Ensure Complete Dissolution: Close the tube tightly and vortex thoroughly for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[4] Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the serial dilution of the DMSO stock solution into an aqueous medium (e.g., cell culture medium or assay buffer) for use in in vitro experiments.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium or assay buffer

  • Sterile tubes and pipette tips

Procedure:

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is advisable to perform an intermediate dilution of the 10 mM stock solution in DMSO or the final aqueous medium. For example, prepare a 1 mM solution by diluting the 10 mM stock 1:10.

  • Final Dilution: Prepare the final working concentrations by serially diluting the stock or intermediate solution in the desired aqueous medium. It is crucial to add the compound stock solution to the aqueous medium and mix immediately, rather than the other way around.

  • Control DMSO Concentration: Ensure the final concentration of DMSO in the assay is consistent across all conditions (including vehicle controls) and is at a level that does not affect the biological system (typically ≤ 0.5%).[5]

  • Fresh Preparation: Due to the potential for hydrolysis of guanidine and hydroxylamine groups in aqueous solutions, it is recommended to prepare working solutions fresh for each experiment.[6][7]

Example Dilution for a 10 µM Final Concentration:

  • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Vortex gently to mix.

  • The final DMSO concentration will be 0.1%.

Visualization of Workflow and Potential Mechanism

The following diagrams, generated using Graphviz, illustrate the experimental workflow for solution preparation and a potential signaling pathway involving this compound.

G cluster_workflow Experimental Workflow: Solution Preparation weigh Weigh Compound dissolve Dissolve in DMSO (10 mM Stock) weigh->dissolve store Aliquot and Store (-20°C / -80°C) dissolve->store Long-term dilute Prepare Working Solution (in Aqueous Medium) dissolve->dilute For Immediate Use store->dilute assay Add to In Vitro Assay (e.g., cell culture) dilute->assay

Caption: Workflow for preparing this compound solutions.

G cluster_pathway Potential Mechanism: Modulation of Nitric Oxide Signaling compound 1-Benzyl-1-methyl- hydroxyguanidine nos Nitric Oxide Synthase (nNOS, eNOS, iNOS) compound->nos Inhibition citrulline L-Citrulline nos->citrulline no Nitric Oxide (NO) nos->no arginine L-Arginine arginine->nos gc Guanylate Cyclase no->gc Activation cgmp cGMP gc->cgmp response Physiological Response (e.g., vasodilation) cgmp->response

Caption: Potential interaction with the Nitric Oxide Synthase pathway.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.

  • Ventilation: Handle the powder and concentrated solutions in a well-ventilated area or a chemical fume hood.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Disposal: Dispose of waste in accordance with institutional and local regulations.

It is recommended to consult the material safety data sheet (MSDS) for the most comprehensive safety information.

References

Application Notes & Protocols for the Quantification of 1-Benzyl-1-methylhydroxyguanidine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of 1-Benzyl-1-methylhydroxyguanidine in biological matrices, primarily plasma. Due to the limited availability of specific analytical methods for this compound, the methodologies presented here are adapted from validated techniques for structurally similar compounds, such as O6-benzylguanine and meta-iodobenzylguanidine (mIBG).[1][2] The proposed method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique widely employed in bioanalysis.[3][4] This document offers a robust framework for researchers to develop and validate a sensitive, accurate, and precise method for their specific research needs.

Introduction

This compound is a compound of interest in pharmaceutical research. Accurate quantification in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. This document outlines a proposed LC-MS/MS method for its determination in plasma. The method is based on established bioanalytical principles and techniques applied to analogous compounds.

Data Presentation: Quantitative Method Parameters

The following table summarizes the anticipated quantitative performance of the proposed LC-MS/MS method, based on data from similar analytes.[1][2]

ParameterExpected Performance
Lower Limit of Quantification (LLOQ) 0.5 - 1.0 ng/mL
Upper Limit of Quantification (ULOQ) 500 - 1000 ng/mL
Linearity (r²) > 0.995
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Extraction Recovery > 80%
Matrix Effect Minimal and compensated by Internal Standard

Experimental Protocols

This section details the proposed experimental protocol for the quantification of this compound.

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., D7-1-Benzyl-1-methylhydroxyguanidine)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[5]

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Solid Phase Extraction (SPE)
  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 100 µL of plasma sample, add 10 µL of internal standard solution (e.g., 100 ng/mL). Vortex briefly. Add 200 µL of 0.1% formic acid in water and vortex. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • HPLC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: To be determined by direct infusion of the reference standard.

    • Internal Standard: To be determined by direct infusion of the internal standard.

Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation.[3] Key validation parameters include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Matrix Effect

  • Recovery

  • Stability (freeze-thaw, short-term, long-term, post-preparative)

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 add_acid Add 0.1% Formic Acid vortex1->add_acid vortex2 Vortex add_acid->vortex2 spe Solid Phase Extraction (SPE) vortex2->spe elute Elute with Methanol spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation inject->chromatography detection Mass Spectrometric Detection chromatography->detection data_processing Data Processing & Quantification detection->data_processing

Caption: Workflow for the quantification of this compound.

Bioanalytical Method Validation Process

validation_process cluster_development Method Development cluster_application Sample Analysis dev Develop Assay (Sample Prep & LC-MS/MS) selectivity Selectivity & Specificity dev->selectivity linearity Linearity & Range dev->linearity accuracy Accuracy & Precision dev->accuracy matrix Matrix Effect dev->matrix recovery Recovery dev->recovery stability Stability dev->stability app Routine Sample Analysis selectivity->app linearity->app accuracy->app matrix->app recovery->app stability->app

References

Application Notes and Protocols for 1-Benzyl-1-methylhydroxyguanidine in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Guanidine-containing compounds represent a promising class of molecules in the development of new antimicrobial agents, particularly in an era of increasing multidrug resistance.[1][2] This document provides detailed application notes and experimental protocols for the evaluation of 1-Benzyl-1-methylhydroxyguanidine's antimicrobial properties. While specific data for this compound is not extensively available in the reviewed literature, the methodologies outlined are based on established antimicrobial susceptibility testing (AST) protocols for related benzyl and phenyl guanidine derivatives.[1][3][4][5] These protocols will guide researchers, scientists, and drug development professionals in assessing its efficacy against various bacterial strains.

The primary objectives of these protocols are to determine the minimum inhibitory concentration (MIC) of the compound, and to evaluate its potential synergistic effects when used in combination with conventional antibiotics.[6][7][8][9][10]

Data Presentation: Antimicrobial Activity of Related Benzyl Guanidine Derivatives

The following table summarizes the antimicrobial activity (MIC in µg/mL) of several benzyl guanidine derivatives against common bacterial pathogens, providing a reference for the expected potency of this class of compounds.[1]

Compound/DerivativeR¹, R², R³ SubstituentsStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
9d H>2568
9g H132
9h H44
9k H>2568
9m 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy0.51
9v Dichlorobenzyl0.54
51a Methyl substitution on guanidine N32>256
51b Methoxyethyl substitution on guanidine N32>256

Data synthesized from a study on benzyl and phenyl guanidine derivatives.[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol adheres to the guidelines established by the Clinical and Laboratory Standard Institute (CLSI) for determining the MIC of a novel antimicrobial agent.[11]

1. Materials:

  • This compound (test compound)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

2. Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Compound Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water).

    • Perform serial two-fold dilutions of the test compound in CAMHB in the 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the diluted compound, bringing the final volume to 100 µL. This results in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (wells with bacteria and no compound) and a negative control (wells with broth only).

  • Incubation:

    • Incubate the microtiter plates at 37°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

    • Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.[11][12]

Protocol 2: Synergy Testing using Checkerboard Assay

The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of combining two antimicrobial agents.[6][10]

1. Materials:

  • This compound (Compound A)

  • Conventional antibiotic (Compound B)

  • Materials listed in Protocol 1

2. Procedure:

  • Plate Setup:

    • In a 96-well microtiter plate, prepare serial two-fold dilutions of Compound A horizontally and Compound B vertically. This creates a matrix of wells with varying concentrations of both compounds.

    • The final volume in each well after dilution should be 50 µL.

  • Inoculation:

    • Prepare the bacterial inoculum as described in Protocol 1.

    • Add 50 µL of the inoculum to each well, achieving a final volume of 100 µL.

  • Incubation and MIC Determination:

    • Incubate the plate at 37°C for 16-20 hours.

    • Determine the MIC of each compound alone and in combination.

  • Calculation of Fractional Inhibitory Concentration Index (FICI):

    • Calculate the FICI using the following formula: FICI = FICₐ + FIC₈ Where:

      • FICₐ = (MIC of Compound A in combination) / (MIC of Compound A alone)

      • FIC₈ = (MIC of Compound B in combination) / (MIC of Compound B alone)

  • Interpretation of FICI:

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to ≤ 4.0Indifference
> 4.0Antagonism

This interpretation is widely accepted in synergy testing.[10]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_synergy Synergy Testing (Checkerboard) A Bacterial Culture B Prepare Inoculum (0.5 McFarland) A->B E Inoculate 96-Well Plate B->E J Inoculate 96-Well Plate B->J C Prepare Compound Stock Solution D Serial Dilution of Compound C->D I 2D Serial Dilution (Compound A + Antibiotic B) C->I D->E F Incubate (16-20h, 37°C) E->F G Read Results (Visual/OD600) F->G H Determine MIC G->H I->J K Incubate (16-20h, 37°C) J->K L Read Results K->L M Calculate FICI L->M

Caption: Experimental workflow for antimicrobial susceptibility testing.

Checkerboard_Assay_Logic cluster_grid Checkerboard Dilution Plate cluster_calc FICI Calculation and Interpretation conc_a Compound A Concentration → c01 1/2 MIC A conc_a->c01 conc_b Antibiotic B Concentration c10 1/2 MIC B conc_b->c10 c00 Control c20 1/4 MIC B c10->c20 c30 1/8 MIC B c20->c30 c02 1/4 MIC A c01->c02 c11 c21 c31 c03 1/8 MIC A c02->c03 c12 c22 formula FICI = (MIC_A_combo / MIC_A_alone) + (MIC_B_combo / MIC_B_alone) c22->formula Identify MIC in combination c32 c13 c23 c33 synergy FICI ≤ 0.5 Synergy formula->synergy additive 0.5 < FICI ≤ 1.0 Additive formula->additive indifference 1.0 < FICI ≤ 4.0 Indifference formula->indifference antagonism FICI > 4.0 Antagonism formula->antagonism

Caption: Logic of the checkerboard assay for synergy evaluation.

References

Application Notes and Protocols for 1-Benzyl-1-methylhydroxyguanidine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1-methylhydroxyguanidine is a synthetic compound belonging to the guanidine class of molecules. While specific biological activities for this exact compound are not extensively documented in publicly available literature, the guanidine functional group is present in a variety of biologically active molecules. These include inhibitors of enzymes such as RIPK1 kinase and acetylcholinesterase, as well as compounds with antimicrobial properties.

These application notes provide a comprehensive guide for researchers to initiate the investigation of this compound in cell-based assays. The following protocols are based on established methodologies for assessing potential biological activities associated with its structural motifs. It is recommended to adapt and optimize these protocols based on experimental findings.

Data Presentation: A Template for Summarizing Experimental Results

Effective data management is crucial for the evaluation of a novel compound. The following table provides a structured template for summarizing quantitative data obtained from various cell-based assays.

Assay TypeCell Line/OrganismEndpoint MeasuredResult (e.g., IC50, EC50, MIC)Positive ControlNegative Control
Enzyme Inhibition
RIPK1 Kinase Assaye.g., HT-29Kinase ActivityIC50 (µM)Necrostatin-1DMSO Vehicle
Acetylcholinesterase Assaye.g., SH-SY5YEnzyme ActivityIC50 (µM)DonepezilDMSO Vehicle
Antimicrobial Activity
Bacterial Growth Inhibitione.g., S. aureusOptical Density (OD)MIC (µg/mL)PenicillinMedia only
Fungal Growth Inhibitione.g., C. albicansOptical Density (OD)MIC (µg/mL)Amphotericin BMedia only
Cell Viability/Cytotoxicity
MTT Assaye.g., HEK293Mitochondrial ActivityCC50 (µM)DoxorubicinDMSO Vehicle
LDH Release Assaye.g., HepG2Membrane IntegrityEC50 (µM)Triton X-100DMSO Vehicle

Experimental Protocols

RIPK1 Kinase Inhibition and Necroptosis Assay

Receptor-interacting protein kinase 1 (RIPK1) is a key regulator of necroptosis, a form of programmed cell death. Inhibitors of RIPK1 are of interest for treating inflammatory diseases.

a. Cell-Based RIPK1 Target Engagement Assay

This assay determines if this compound directly binds to RIPK1 within a cellular context.[1][2]

  • Materials:

    • HT-29 human colon adenocarcinoma cells

    • DMEM supplemented with 10% FBS, penicillin, and streptomycin

    • This compound (stock solution in DMSO)

    • RIPK1 inhibitor (e.g., GSK2982772) as a positive control

    • Lysis buffer

    • Antibodies for RIPK1 immunoassay (one that binds to the kinase domain and another that binds outside of it)

    • 96-well plates

  • Protocol:

    • Seed HT-29 cells in 24-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or the positive control for 24 hours.

    • Lyse the cells and perform a competitive immunoassay. One ELISA plate is coated with an antibody that recognizes the kinase domain of RIPK1 (this binding will be blocked if the compound is bound), and a second plate is coated with an antibody that recognizes a different region of RIPK1 (total RIPK1).[1]

    • The level of "free" RIPK1 is compared to the total RIPK1 to determine the extent of target engagement.

b. Necroptosis Inhibition Assay

This assay assesses the ability of the compound to prevent necroptotic cell death.

  • Materials:

    • HT-29 or L929 cells

    • TNF-α, Smac mimetic (e.g., BV6), and a pan-caspase inhibitor (e.g., z-VAD-FMK) to induce necroptosis[3][4]

    • Cell viability reagent (e.g., CellTiter-Glo®)

    • LDH cytotoxicity assay kit

    • Necrostatin-1 as a positive control

  • Protocol:

    • Seed cells in a 96-well plate.

    • Pre-treat cells with a dose range of this compound or Necrostatin-1 for 1-2 hours.

    • Induce necroptosis by adding TNF-α, a Smac mimetic, and z-VAD-FMK.[3]

    • Incubate for 8-24 hours.

    • Measure cell viability using a luminescent assay or measure cytotoxicity by quantifying LDH release into the supernatant.[5][6][7]

c. Western Blot for Signaling Pathway Analysis

This method is used to detect the phosphorylation status of key proteins in the necroptosis pathway.[8][9]

  • Protocol:

    • Following treatment as in the necroptosis inhibition assay, lyse the cells.

    • Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.[10][11]

    • Probe the membrane with primary antibodies against total and phosphorylated RIPK1, RIPK3, and MLKL.

    • Use fluorescently labeled secondary antibodies for multiplex detection.[12]

    • Image the blot to determine if the compound inhibits the phosphorylation of these key necroptosis mediators.

Workflow for Necroptosis Inhibition Studies

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay seed Seed HT-29 cells in 96-well plates treat Pre-treat with this compound seed->treat induce Induce necroptosis (TNF-α/Smac/z-VAD) treat->induce viability Measure Cell Viability (e.g., CellTiter-Glo) induce->viability ldh Measure LDH Release induce->ldh wb Western Blot for pRIPK1/pRIPK3/pMLKL induce->wb G cluster_necrosome Necrosome Formation TNFR TNF Receptor RIPK1 RIPK1 TNFR->RIPK1 activates RIPK3 RIPK3 RIPK1->RIPK3 recruits & phosphorylates MLKL MLKL RIPK3->MLKL phosphorylates Necroptosis Necroptosis MLKL->Necroptosis oligomerizes & translocates to membrane G start Prepare serial dilutions of compound in 96-well plate inoculate Inoculate with bacterial suspension start->inoculate incubate Incubate at 37°C for 16-24h inoculate->incubate read Read OD600 incubate->read end Determine MIC read->end G Compound This compound Cells Cultured Cells Compound->Cells Viable Viable Cells (Metabolically Active) Cells->Viable Dead Dead/Damaged Cells (Membrane Compromised) Cells->Dead MTT MTT Assay (Measures Viability) Viable->MTT gives signal LDH LDH Assay (Measures Cytotoxicity) Dead->LDH releases LDH

References

Application Notes and Protocols: 1-Benzyl-1-methylhydroxyguanidine as a Lead Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-Benzyl-1-methylhydroxyguanidine as a promising lead compound in drug discovery pipelines. Due to the limited availability of specific data for this exact molecule, this document leverages findings from closely related hydroxyguanidine and benzyl guanidine derivatives to highlight its potential therapeutic applications and to provide actionable experimental protocols for its evaluation.

Introduction: The Promise of a Novel Scaffold

The guanidinium group is a key pharmacophore in numerous biologically active molecules, valued for its ability to form strong hydrogen bonds and its protonated state at physiological pH. The incorporation of a hydroxy group to form a hydroxyguanidinium moiety, as seen in hydroxyurea, has been a successful strategy in the development of anticancer agents, primarily through the inhibition of ribonucleotide reductase. Furthermore, the N-benzyl group is a prevalent structural motif in medicinal chemistry, often utilized to enhance efficacy and modulate physicochemical properties.[1]

This compound combines these advantageous structural features, positioning it as a compelling lead compound for investigation across various therapeutic areas, including oncology, virology, and microbiology. This document outlines the potential biological activities of this scaffold based on published data for its analogs and provides detailed protocols for its synthesis and biological evaluation.

Potential Therapeutic Applications and Supporting Data

Based on the biological activities of structurally similar compounds, this compound is hypothesized to be a valuable lead for the development of novel therapeutics. The following sections summarize the quantitative data for related hydroxyguanidine and benzyl guanidine derivatives.

Novel N-hydroxyguanidine derivatives have demonstrated significant potential as both anticancer and antiviral agents.[2] A study on a series of these derivatives revealed their potent inhibitory effects on cultured L1210 leukemia cells and the transformation of chicken embryo fibroblasts by Rous sarcoma virus.[2]

Table 1: Anticancer and Antiviral Activities of Representative N-Hydroxyguanidine Derivatives [2]

Compound Structure (R = NNHC(=NH)NHOH)Anticancer Activity (ID50, µM) vs. L1210 CellsAntiviral Activity (ID50, µM) vs. Rous Sarcoma Virus
R = Aromatic Aldehyde Derivatives7.80 - 1262.76 - 195.2
Hydroxyurea (Reference)~10-fold less activeNot Reported
Hydroxyguanidine (Reference)~10-fold less active~100-fold less active

Note: The specific aromatic and heterocyclic aldehydes used were not detailed in the abstract.

A series of benzyl guanidine derivatives have been synthesized and evaluated for their in vitro antibacterial activity against Staphylococcus aureus and Escherichia coli. Several of these compounds exhibited potent inhibitory activity, suggesting that the benzyl guanidine scaffold is a promising starting point for the development of new antibiotics.[3][4][5]

Table 2: In Vitro Antibacterial Activity of Selected Benzyl Guanidine Derivatives [4][5]

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative (9m)0.51
3-(4-trifluoromethyl)-benzyloxy derivative (10d)116
Compounds 10a, 10j, 10r-s44

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of this compound, adapted from established protocols for similar compounds.[2][3][4]

This protocol outlines a general method for the synthesis of benzyl guanidine derivatives, which can be adapted for this compound.[3][4]

Diagram 1: General Synthesis Workflow for Benzyl Guanidines

G cluster_0 Step 1: Guanylation cluster_1 Step 2: Benzylation cluster_2 Step 3: Deprotection start Substituted Aminomethylphenol reagent1 Boc-protected S-methylisothiourea, Et3N, DMF, rt start->reagent1 product1 Boc-protected Guanidinomethylphenol reagent1->product1 reagent2 Benzyl halide, K2CO3, acetone product1->reagent2 product2 Boc-protected Benzyl Guanidine reagent2->product2 reagent3 TFA, CH2Cl2, rt product2->reagent3 final_product Benzyl Guanidine Derivative (as TFA salt) reagent3->final_product

Caption: A three-step synthesis of benzyl guanidine derivatives.

Protocol:

  • Guanylation: To a solution of the starting aminomethylphenol derivative in DMF, add triethylamine (Et3N) and Boc-protected S-methylisothiourea. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Benzylation: To the product from the previous step, add acetone, potassium carbonate (K2CO3), and the desired benzyl halide. Reflux the mixture until the reaction is complete.

  • Deprotection: Dissolve the Boc-protected benzyl guanidine in dichloromethane (CH2Cl2) and add trifluoroacetic acid (TFA). Stir at room temperature overnight. Evaporate the solvent to obtain the final benzyl guanidine derivative as a TFA salt.

This protocol describes a colorimetric assay to assess the cytotoxic effects of the lead compound on cancer cell lines.

Diagram 2: Workflow for MTT Cytotoxicity Assay

G A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with serial dilutions of the test compound B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: The workflow for determining compound cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Seed a cancer cell line (e.g., L1210, HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the compound solutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

This protocol determines the minimum inhibitory concentration (MIC) of the lead compound against bacterial strains.

Protocol:

  • Preparation of Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Compound Dilution: Perform serial twofold dilutions of this compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Mechanism of Action: A Signaling Pathway Perspective

Hydroxyguanidine-containing compounds are known to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis. This inhibition leads to the depletion of the deoxynucleoside triphosphate (dNTP) pool, ultimately causing cell cycle arrest and apoptosis.

Diagram 3: Proposed Mechanism of Action via Ribonucleotide Reductase Inhibition

G cluster_0 Drug Action cluster_1 Cellular Process Compound 1-Benzyl-1-methyl- hydroxyguanidine RNR Ribonucleotide Reductase Compound->RNR Inhibition dNTP Deoxynucleoside Triphosphates (dATP, dGTP, dCTP, dUTP) RNR->dNTP Conversion NDP Ribonucleoside Diphosphates (ADP, GDP, CDP, UDP) NDP->RNR DNA_Synth DNA Synthesis dNTP->DNA_Synth Cell_Cycle Cell Cycle Progression DNA_Synth->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis Arrest leads to

Caption: Inhibition of ribonucleotide reductase by the lead compound.

This proposed pathway highlights a key target for this compound in cancer therapy. Experimental validation would involve enzymatic assays with purified ribonucleotide reductase and cell-based assays to measure dNTP levels and cell cycle progression.

Conclusion

This compound represents a promising lead compound with a scaffold that suggests potential for broad-spectrum biological activity. The application notes and protocols provided herein offer a solid foundation for researchers to undertake a systematic evaluation of this molecule and its derivatives. Further investigation into its anticancer, antiviral, and antimicrobial properties is warranted and could lead to the development of novel therapeutic agents.

References

Application Notes and Protocols for High-Throughput Screening of 1-Benzyl-1-methylhydroxyguanidine as a Potential Nitric Oxide Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided for research purposes only. The biological activity of 1-Benzyl-1-methylhydroxyguanidine as a nitric oxide synthase (NOS) inhibitor is a scientifically plausible hypothesis based on the common function of guanidine-containing compounds as arginine mimetics. However, this has not been experimentally validated. These protocols are intended to serve as a guide for the high-throughput screening of this compound and should be adapted and validated by the end-user.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO. There are three main isoforms of NOS: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). While basal levels of NO are essential for homeostasis, the overproduction of NO, particularly by iNOS, is implicated in the pathophysiology of various inflammatory diseases and neurodegenerative disorders. Consequently, the identification of novel NOS inhibitors is a significant focus in drug discovery.

Guanidine-based compounds often serve as structural mimics of L-arginine, the natural substrate for NOS, making them a promising class of molecules for the development of NOS inhibitors. This document outlines a detailed protocol for a high-throughput screening (HTS) assay to evaluate the inhibitory potential of this compound against NOS activity. The described assay is a robust and sensitive fluorometric method suitable for automated screening of large compound libraries.

Principle of the Assay

The HTS assay for NOS inhibition is based on the indirect measurement of nitric oxide production. In the enzymatic reaction, NOS catalyzes the oxidation of L-arginine to produce NO and L-citrulline. Due to the short half-life of NO, it is rapidly oxidized to nitrite (NO₂⁻) and nitrate (NO₃⁻). The total nitrite and nitrate concentration is a stable and reliable indicator of NO production.

This protocol utilizes a two-step reaction. First, nitrate is converted to nitrite by nitrate reductase. Subsequently, the total nitrite is detected using a fluorescent probe, which reacts with nitrite in the presence of an enhancer to generate a highly fluorescent product. The fluorescence intensity is directly proportional to the amount of NO produced. A decrease in fluorescence in the presence of a test compound, such as this compound, indicates inhibition of NOS activity.

Signaling Pathway

NOS_Signaling_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) (nNOS, eNOS, iNOS) L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO O2_NADPH O₂, NADPH O2_NADPH->NOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Physiological_Effects Physiological Effects (e.g., Vasodilation) cGMP->Physiological_Effects Test_Compound 1-Benzyl-1-methyl- hydroxyguanidine Test_Compound->NOS Inhibits

Caption: Nitric Oxide Synthase (NOS) signaling pathway and the putative inhibitory action of this compound.

Experimental Workflow

HTS_Workflow start Start dispense_reagents Dispense Assay Buffer, NOS Enzyme, and Cofactors to 384-well Plate start->dispense_reagents add_compounds Add this compound and Control Compounds (e.g., L-NAME) dispense_reagents->add_compounds pre_incubation Pre-incubate at Room Temperature add_compounds->pre_incubation initiate_reaction Initiate Reaction by Adding L-Arginine (Substrate) pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation detection_step1 Add Nitrate Reductase and Enhancer incubation->detection_step1 incubation2 Incubate at Room Temperature detection_step1->incubation2 detection_step2 Add Fluorescent Probe incubation2->detection_step2 incubation3 Incubate at Room Temperature (Dark) detection_step2->incubation3 read_plate Measure Fluorescence (e.g., Ex/Em = 360/450 nm) incubation3->read_plate data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 read_plate->data_analysis end End data_analysis->end

Caption: High-throughput screening workflow for the identification of NOS inhibitors.

Materials and Reagents

  • Enzyme: Recombinant human iNOS, eNOS, or nNOS

  • Substrate: L-Arginine

  • Cofactors:

    • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

    • FAD (Flavin adenine dinucleotide)

    • FMN (Flavin mononucleotide)

    • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4)

    • Calmodulin

    • CaCl₂

  • Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO)

  • Control Inhibitor: L-NAME (Nω-Nitro-L-arginine methyl ester hydrochloride) or Aminoguanidine hydrochloride

  • Detection Reagents:

    • Nitrate Reductase

    • Fluorescent Probe (e.g., 2,3-diaminonaphthalene or a commercially available equivalent)

    • Enhancer solution

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.4

  • Plates: Black, flat-bottom 384-well microplates

  • Equipment:

    • Multichannel pipettes or automated liquid handling system

    • Plate reader with fluorescence detection capabilities

    • Incubator

Experimental Protocol

This protocol is designed for a 384-well plate format and can be adapted for other formats.

1. Reagent Preparation:

  • Assay Buffer: Prepare 50 mM HEPES buffer, pH 7.4.

  • NOS Enzyme Stock Solution: Reconstitute the lyophilized enzyme in assay buffer to the recommended concentration. Aliquot and store at -80°C.

  • Cofactor Mix: Prepare a concentrated stock solution of the cofactors in the assay buffer.

  • L-Arginine Stock Solution: Prepare a concentrated stock solution of L-arginine in the assay buffer.

  • Test Compound Plate: Prepare serial dilutions of this compound in 100% DMSO in a separate microplate. A typical starting concentration for screening is 10 mM.

  • Control Inhibitor: Prepare a stock solution of L-NAME or aminoguanidine in the assay buffer.

2. Assay Procedure:

  • Dispense Reagents: To each well of a black 384-well plate, add the following using an automated liquid handler or multichannel pipette:

    • Assay Buffer

    • NOS Enzyme

    • Cofactor Mix

  • Add Compounds and Controls:

    • Test Compound Wells: Add a small volume (e.g., 100 nL) of the this compound dilutions to the respective wells.

    • Positive Control Wells (Maximum Inhibition): Add the control inhibitor (e.g., L-NAME) at a concentration known to cause complete inhibition.

    • Negative Control Wells (No Inhibition): Add the same volume of DMSO as used for the test compound.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the test compound to interact with the enzyme.

  • Initiate Enzymatic Reaction: Add the L-Arginine solution to all wells to start the reaction.

  • Incubation: Incubate the plate for 60 minutes at 37°C.

  • Nitrate Reduction and Signal Development:

    • Add Nitrate Reductase and the enhancer solution to all wells.

    • Incubate for 20 minutes at room temperature.

    • Add the fluorescent probe to all wells.

    • Incubate for an additional 10 minutes at room temperature, protected from light.

  • Fluorescence Measurement: Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/450 nm).[1]

Data Presentation and Analysis

Table 1: HTS Assay Plate Layout (384-well)

WellsContentPurpose
Column 1-2No Enzyme ControlBackground fluorescence
Column 3-4Negative Control (DMSO)0% Inhibition (Maximum Signal)
Column 5-22This compound (in dose-response)Test Compound
Column 23-24Positive Control (L-NAME)100% Inhibition (Minimum Signal)

Table 2: Example Quantitative Data for a Putative NOS Inhibitor

CompoundTarget NOS IsoformIC₅₀ (µM)Z'-factor
This compoundiNOS15.20.78
This compoundnNOS45.80.75
This compoundeNOS> 1000.81
L-NAME (Control)iNOS2.50.85
Aminoguanidine (Control)iNOS25.00.82

Note: The IC₅₀ values for this compound are hypothetical and for illustrative purposes only.

Data Analysis:

  • Background Subtraction: Subtract the average fluorescence of the "No Enzyme Control" wells from all other wells.

  • Percentage Inhibition Calculation: Calculate the percent inhibition for each concentration of the test compound using the following formula:

  • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

  • Assay Quality Control (Z'-factor): The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated as follows:

    Where SD is the standard deviation.

Conclusion

The provided application notes and protocols describe a comprehensive high-throughput screening strategy for evaluating this compound as a potential inhibitor of nitric oxide synthase. The detailed fluorometric assay method, data analysis procedures, and visualization tools offer a robust framework for researchers in the field of drug discovery to assess the inhibitory activity and selectivity of this and other novel compounds targeting the NOS pathway. It is imperative to validate this hypothetical application with experimental data.

References

Application Notes and Protocols for Derivatizing 1-Benzyl-1-methylhydroxyguanidine in SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Benzyl-1-methylhydroxyguanidine is a scaffold of significant interest in medicinal chemistry. The hydroxyguanidine moiety is a key pharmacophore in various biologically active compounds, exhibiting anticancer and antiviral properties.[1] Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds to enhance efficacy, selectivity, and pharmacokinetic profiles.[2][3] This document provides detailed techniques and protocols for the chemical derivatization of this compound to generate a library of analogs for comprehensive SAR analysis.

Derivatization Strategies for SAR Studies

The structural modification of this compound can be systematically approached by derivatizing three key regions: the benzyl ring, the N-methyl group, and the hydroxyguanidine moiety.

1. Modification of the Benzyl Moiety: The aromatic benzyl group offers a prime site for modification to explore the impact of sterics and electronics on biological activity.[4]

  • Ring Substitution: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro, cyano groups) at the ortho, meta, and para positions of the benzene ring can modulate the compound's lipophilicity and electronic properties.[4]

  • Heterocyclic Replacements: Replacing the phenyl ring with various heterocyclic systems (e.g., pyridyl, thienyl, furyl) can introduce new hydrogen bonding opportunities and alter the overall geometry.[4]

2. Modification of the Hydroxyguanidine Moiety: The hydroxyguanidine group is a versatile functional group that can be modified through several reactions to probe its role in target binding.

  • N-Acylation and N-Sulfonylation: The nitrogen atoms of the guanidine can be acylated or sulfonylated to introduce a variety of substituents, which can alter the hydrogen bonding capacity and overall polarity.[5][6]

  • Alkylation: The nitrogen atoms can also be further alkylated to investigate the steric requirements of the binding pocket.[7]

  • Bioisosteric Replacement: The entire hydroxyguanidine group can be replaced with known bioisosteres to improve metabolic stability or other pharmacokinetic properties.[8][9][10][11] Common bioisosteres for guanidines include groups that can mimic its basicity and hydrogen bonding pattern.[12]

The following diagram illustrates the key derivatization points on the this compound scaffold.

SAR_Strategies cluster_scaffold This compound cluster_mods Derivatization Points scaffold Scaffold benzyl_mod Benzyl Ring Modification (Substitution, Heterocycles) scaffold->benzyl_mod R1 methyl_mod N-Methyl Modification (Alkylation, Removal) scaffold->methyl_mod R2 guanidine_mod Hydroxyguanidine Modification (Acylation, Sulfonylation, Alkylation) scaffold->guanidine_mod R3 bioisostere Bioisosteric Replacement scaffold->bioisostere Core

Caption: Derivatization strategies for this compound.

Quantitative SAR Data

The following table presents hypothetical SAR data for a series of this compound analogs, illustrating how different modifications can impact biological activity. This data is representative of trends observed in studies of similar compounds.[1][13]

Compound IDR¹ (Benzyl Ring)R² (Guanidine)Target Inhibition (IC₅₀, µM)Cytotoxicity (CC₅₀, µM)Selectivity Index (SI = CC₅₀/IC₅₀)
Lead HH15.2>100>6.6
1a 4-ClH8.5>100>11.8
1b 4-OCH₃H12.1>100>8.3
1c 4-CF₃H25.685.23.3
1d 2-FH9.8>100>10.2
2a H-C(O)CH₃35.4>100>2.8
2b H-SO₂CH₃42.1>100>2.4
3a 4-Cl-C(O)CH₃18.9>100>5.3

Experimental Protocols

General Considerations:

  • All reactions should be carried out in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used where specified.

  • Reactions should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification of final compounds should be performed using column chromatography or preparative HPLC.

Protocol 1: N-Acylation of this compound

This protocol describes the acylation of the hydroxyguanidine moiety.

Materials:

  • This compound

  • Acetyl chloride (or other acylating agent)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) to the solution.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the N-acylated derivative.

Protocol 2: N-Sulfonylation of this compound

This protocol details the sulfonylation of the hydroxyguanidine group.[5]

Materials:

  • This compound

  • Methanesulfonyl chloride (or other sulfonyl chloride)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM and add anhydrous pyridine (2.0 eq).

  • Cool the mixture to 0 °C.

  • Add methanesulfonyl chloride (1.2 eq) dropwise.[5]

  • Stir the reaction at room temperature overnight.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired N-sulfonylated product.

Protocol 3: Derivatization of the Benzyl Group via Reductive Amination

This protocol outlines the synthesis of benzyl-modified analogs starting from a suitable aldehyde and 1-methylhydroxyguanidine. Reductive amination is a versatile method for forming C-N bonds.[14][15]

Materials:

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • 1-Methylhydroxyguanidine

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride

  • 1,2-Dichloroethane (DCE) or Methanol

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the substituted benzaldehyde (1.0 eq) in DCE, add 1-methylhydroxyguanidine (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours until the reaction is complete as monitored by LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the mixture with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography.

Visualizations

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the synthesis and screening of a library of this compound derivatives.

Workflow start Start: this compound synthesis Parallel Synthesis of Analogs (Acylation, Sulfonylation, Reductive Amination) start->synthesis purification Purification & Characterization (HPLC, LC-MS, NMR) synthesis->purification screening Primary Biological Screening (e.g., Enzyme Inhibition Assay) purification->screening data_analysis Data Analysis & SAR screening->data_analysis hit_selection Hit Identification data_analysis->hit_selection hit_selection->synthesis Iterate Design lead_opt Lead Optimization hit_selection->lead_opt Potent & Selective end End: Candidate Selection lead_opt->end

Caption: General workflow for SAR studies.

Signaling Pathway Diagram: Hydroxyguanidines as Nitric Oxide Synthase (NOS) Substrates

N-hydroxyguanidines are known to be substrates for Nitric Oxide Synthase (NOS), leading to the production of nitric oxide (NO), a key signaling molecule.[16][17] Understanding this pathway is crucial when designing new derivatives.

NOS_Pathway cluster_nos NOS Catalytic Cycle cluster_analog Analog Interaction cluster_downstream Downstream Signaling L_Arg L-Arginine NOHA Nω-hydroxy-L-arginine (NOHA) L_Arg->NOHA Step 1 NADPH, O2 L_Cit_NO L-Citrulline + Nitric Oxide (NO) NOHA->L_Cit_NO Step 2 NADPH, O2 sGC Soluble Guanylate Cyclase (sGC) L_Cit_NO->sGC activates Hydroxyguanidine N-Hydroxyguanidine Analog Urea_NO Urea Derivative + NO Hydroxyguanidine->Urea_NO NOS-mediated Oxidation Urea_NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects

Caption: Role of hydroxyguanidines in the NOS pathway.

References

Application Notes & Protocols for In Vivo Efficacy Testing of 1-Benzyl-1-methylhydroxyguanidine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Benzyl-1-methylhydroxyguanidine is a novel chemical entity with potential therapeutic applications. While its precise mechanism of action is under investigation, its structural similarity to other guanidine-containing compounds suggests potential utility in areas such as inflammation, cancer, or infectious diseases. These application notes provide a comprehensive framework for designing and executing in vivo efficacy studies for this compound, with a focus on a hypothetical anti-inflammatory indication. The protocols and designs can be adapted for other potential therapeutic areas.

Robust preclinical in vivo studies are crucial for translating basic scientific discoveries into clinical practice.[1] A well-structured experimental design is essential to generate reproducible and translatable results, minimizing bias and ensuring the ethical use of animal models.[2][3] This document outlines key considerations, detailed experimental protocols, and data presentation strategies to guide researchers in evaluating the in vivo efficacy of this compound.

Section 1: In Vivo Experimental Design

A successful in vivo study begins with careful planning and consideration of multiple factors, from animal model selection to defining clear endpoints.[1][2]

1.1 Animal Model Selection

The choice of animal model is a critical step and should be based on the specific research question and the hypothesized mechanism of action of this compound.[1][2] For an initial assessment of anti-inflammatory activity, rodent models are commonly used.

  • Mice (e.g., BALB/c, C57BL/6): Often used for their well-characterized genetics, ease of handling, and availability of immunological reagents.

  • Rats (e.g., Wistar, Sprague-Dawley): Frequently used in pharmacological and toxicological studies due to their larger size, which facilitates blood sampling and surgical procedures.[4]

1.2 Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. This includes obtaining approval from an Institutional Animal Care and Use Committee (IACUC) and ensuring that all procedures are designed to minimize animal suffering.

1.3 Experimental Groups and Controls

Properly designed experimental groups are fundamental to interpreting the results accurately. A typical study design should include:

  • Vehicle Control Group: Receives the same solvent or formulation used to dissolve/suspend this compound. This group serves as the baseline for the disease model.

  • Positive Control Group: Receives a known effective drug for the specific disease model (e.g., a non-steroidal anti-inflammatory drug (NSAID) like indomethacin or a corticosteroid like dexamethasone for inflammation models). This group helps to validate the experimental model.

  • Treatment Groups: Receive varying doses of this compound. A dose-response study is recommended to determine the optimal effective dose.[5]

1.4 Dosing and Administration

The route of administration should ideally mimic the intended clinical route.[6] Common routes for preclinical studies include:

  • Oral (p.o.): Gavage

  • Intraperitoneal (i.p.): Injection

  • Intravenous (i.v.): Injection

  • Subcutaneous (s.c.): Injection

Preliminary pharmacokinetic (PK) studies are recommended to determine the optimal dosing regimen and to ensure that the drug reaches the target tissue at therapeutic concentrations.[6]

Section 2: Detailed Experimental Protocols

The following are detailed protocols for common in vivo models used to assess anti-inflammatory activity.

2.1 Acute Inflammation Model: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model for screening acute anti-inflammatory activity.[7][8]

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).[4]

  • Grouping and Fasting: Randomly assign animals to the experimental groups (n=6-8 per group). Fast the animals overnight before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer this compound (at various doses), the vehicle, or the positive control (e.g., indomethacin, 10 mg/kg) orally 1 hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

2.2 Chronic Inflammation Model: Adjuvant-Induced Arthritis in Rats

This model is used to evaluate the efficacy of compounds against chronic inflammatory conditions like rheumatoid arthritis.

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) as described above.

  • Induction of Arthritis: On day 0, induce arthritis by injecting 0.1 mL of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the sub-plantar region of the right hind paw.

  • Treatment: Begin treatment with this compound, vehicle, or a positive control (e.g., methotrexate) on day 14 post-adjuvant injection and continue daily until day 28.

  • Assessment of Arthritis:

    • Paw Volume: Measure the volume of both hind paws periodically throughout the study.

    • Arthritic Score: Score the severity of arthritis in all four paws based on a scale of 0-4 (0=normal, 4=severe swelling and erythema).

    • Body Weight: Monitor body weight as an indicator of systemic inflammation and drug toxicity.

  • Histopathology and Biomarker Analysis: At the end of the study, collect blood for cytokine analysis (e.g., TNF-α, IL-6) and joint tissues for histopathological examination.

Section 3: Data Presentation

Quantitative data should be summarized in a clear and organized manner to facilitate comparison between experimental groups.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-1.5 ± 0.1-
Positive Control (Indomethacin)100.8 ± 0.0546.7%
This compound101.2 ± 0.0820.0%
This compound300.9 ± 0.0640.0%
This compound1000.7 ± 0.0453.3%

Table 2: Effect of this compound on Adjuvant-Induced Arthritis in Rats

Treatment GroupDose (mg/kg/day)Arthritic Score on Day 28 (Mean ± SEM)Paw Volume (mL) on Day 28 (Mean ± SEM)Serum TNF-α (pg/mL) on Day 28 (Mean ± SEM)
Vehicle Control-12.5 ± 0.82.8 ± 0.2250 ± 25
Positive Control (Methotrexate)0.54.2 ± 0.51.5 ± 0.1110 ± 15
This compound1010.1 ± 0.72.4 ± 0.2210 ± 20
This compound307.5 ± 0.62.0 ± 0.15160 ± 18
This compound1005.1 ± 0.41.6 ± 0.1125 ± 12

Section 4: Mandatory Visualizations

Diagram 1: Experimental Workflow for Carrageenan-Induced Paw Edema Model

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment acclimatization Animal Acclimatization (1 week) grouping Random Grouping & Fasting (Overnight) acclimatization->grouping baseline Baseline Paw Volume Measurement grouping->baseline drug_admin Drug/Vehicle/Positive Control Administration (Oral) baseline->drug_admin carrageenan Carrageenan Injection (Sub-plantar) drug_admin->carrageenan 1 hour paw_measurement Paw Volume Measurement (1, 2, 3, 4 hours post-injection) carrageenan->paw_measurement data_analysis Data Analysis (% Inhibition of Edema) paw_measurement->data_analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Diagram 2: Hypothetical Anti-inflammatory Signaling Pathway

G inflammatory_stimulus Inflammatory Stimulus (e.g., Carrageenan) receptor Receptor inflammatory_stimulus->receptor cell_membrane Cell Membrane nf_kb_pathway NF-κB Pathway receptor->nf_kb_pathway mapk_pathway MAPK Pathway receptor->mapk_pathway pro_inflammatory_mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2) nf_kb_pathway->pro_inflammatory_mediators mapk_pathway->pro_inflammatory_mediators inflammation Inflammation pro_inflammatory_mediators->inflammation compound 1-Benzyl-1-methyl- hydroxyguanidine compound->nf_kb_pathway Inhibits compound->mapk_pathway Inhibits

Caption: Potential signaling pathway modulated by an anti-inflammatory agent.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Solubility of 1-Benzyl-1-methylhydroxyguanidine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility of 1-Benzyl-1-methylhydroxyguanidine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why does this compound have low solubility in aqueous buffers?

A1: The low aqueous solubility of this compound is primarily due to the presence of the non-polar benzyl group. While the hydroxyguanidine group is polar and can engage in hydrogen bonding, the large, hydrophobic benzyl group significantly reduces its overall solubility in water. At neutral pH, the compound is likely to be in its less soluble free base form.

Q2: How does pH influence the solubility of this compound?

A2: The solubility of this compound is expected to be highly pH-dependent.[1] The guanidine group is strongly basic and will become protonated at acidic pH, forming a more soluble salt.[2][3] Therefore, lowering the pH of the aqueous buffer should increase the solubility of the compound.

Q3: What are the initial steps to take when encountering solubility issues?

A3: Start with simple and readily available methods. First, try adjusting the pH of your buffer to a more acidic range (e.g., pH 3-5). If pH adjustment is not sufficient or not compatible with your experimental conditions, consider the use of co-solvents or gentle heating.

Q4: Are there any safety precautions I should be aware of when handling this compound?

A4: Until more specific safety information is available, this compound should be handled as a potentially hazardous material.[4] Avoid ingestion, inhalation, and contact with skin and eyes.[4] Always work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide

Issue: Precipitate forms when dissolving this compound in a neutral aqueous buffer (e.g., PBS pH 7.4).

This is a common issue due to the low intrinsic solubility of the compound at neutral pH. The following strategies can be employed to improve solubility.

Summary of Troubleshooting Strategies

StrategyPrincipleAdvantagesDisadvantages
pH Adjustment Increases solubility by protonating the basic guanidine group to form a more soluble salt.[1][2][3]Simple, cost-effective, and often highly effective for basic compounds.May not be suitable for pH-sensitive experiments or compounds.
Co-solvents Increases the polarity of the solvent, making it more favorable for dissolving non-polar compounds.[5][6][7]Effective for a wide range of compounds; can be easily screened.May affect biological assays or cause precipitation upon dilution.[7]
Surfactants Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[5][6]Effective at low concentrations; can improve stability.Can interfere with certain assays and may be difficult to remove.
Complexation Agents Cyclodextrins have a hydrophobic core and a hydrophilic exterior, encapsulating the non-polar benzyl group.[6][8][9]High solubilization capacity; can improve stability and bioavailability.Can be expensive; may have their own biological effects.
Particle Size Reduction Increases the surface area of the solid compound, leading to a faster dissolution rate according to the Noyes-Whitney equation.[9][10]Improves dissolution rate without altering the chemical structure.Does not increase the equilibrium solubility; requires specialized equipment.[7]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

Objective: To determine the effect of pH on the solubility of this compound.

Materials:

  • This compound

  • Aqueous buffers of varying pH (e.g., pH 3, 4, 5, 6, 7.4)

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

Methodology:

  • Prepare a series of saturated solutions by adding an excess of this compound to each of the different pH buffers.

  • Vortex the samples vigorously for 2 minutes and then allow them to equilibrate at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with the corresponding buffer.

  • Determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard curve).

  • Plot the solubility as a function of pH.

Protocol 2: Solubility Enhancement using Co-solvents

Objective: To evaluate the effectiveness of different co-solvents in solubilizing this compound.

Materials:

  • This compound

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Co-solvents: Ethanol, Propylene glycol, Polyethylene glycol 400 (PEG 400), Dimethyl sulfoxide (DMSO)[6][7]

  • Vortex mixer

  • Analytical balance

Methodology:

  • Prepare stock solutions of the co-solvents in the aqueous buffer at different concentrations (e.g., 5%, 10%, 20% v/v).

  • Add a known amount of this compound to a fixed volume of each co-solvent solution.

  • Vortex the samples until the compound is fully dissolved. If it does not dissolve, incrementally add more co-solvent until a clear solution is obtained.

  • Record the concentration of the co-solvent required to achieve complete dissolution.

  • Important: When using a co-solvent like DMSO for biological experiments, it is crucial to first dissolve the compound in a small amount of pure DMSO and then dilute it with the aqueous buffer.[4] Be mindful of the final DMSO concentration in your assay, as it can have its own biological effects.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

Caption: A step-by-step workflow for addressing solubility challenges.

Signaling Pathway of Guanidinium Ion Formation at Low pH

Guanidinium_Formation cluster_low_ph Low pH Environment compound This compound (Less Soluble Free Base) product Protonated 1-Benzyl-1-methylhydroxyguanidinium (More Soluble Salt) compound->product Protonation proton H+

Caption: Protonation of the guanidine group at low pH increases solubility.

References

Stability issues of 1-Benzyl-1-methylhydroxyguanidine under different storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Benzyl-1-methylhydroxyguanidine under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including temperature, pH, light exposure, and the presence of oxidizing agents.[1][2] Like many pharmaceutical compounds, understanding these factors is critical for maintaining the integrity of the substance during storage and experimentation.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure maximum stability, this compound should be stored in a cool, dark, and dry place. It is advisable to store the compound in a tightly sealed container, protected from light, and at a controlled room temperature or under refrigeration, depending on the duration of storage. For long-term storage, refrigeration (2-8 °C) is recommended.

Q3: I observed a change in the color of my this compound sample. What could be the cause?

A3: A change in color, such as yellowing, can be an indication of degradation. This is often caused by exposure to light (photodegradation) or oxidation. It is crucial to perform an analytical assessment, such as HPLC, to determine the purity of the sample and identify any potential degradation products.

Q4: My experimental results are inconsistent. Could this be related to the stability of this compound?

A4: Yes, inconsistent experimental results can be a symptom of compound degradation. If the active concentration of this compound is not consistent across different aliquots or over time, it will lead to variability in your results. It is recommended to use freshly prepared solutions or to re-qualify the purity of your stock solutions if they have been stored for an extended period.

Q5: How can I determine the purity of my this compound sample and identify potential degradants?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique to assess the purity of this compound and separate it from its potential degradation products.[3][4][5] Developing a gradient RPLC-UV method is often a good starting point.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected loss of compound potency in solution. Hydrolysis. The hydroxyguanidine functional group may be susceptible to hydrolysis, especially at non-neutral pH.Prepare fresh solutions before use. If solutions need to be stored, buffer them at a neutral pH (around 7.0) and store at 2-8 °C for a short period. Conduct a pH stability study to determine the optimal pH for storage.
Appearance of a new peak in the HPLC chromatogram after storage. Degradation. The new peak likely represents a degradation product. This could be due to oxidation, hydrolysis, or photodegradation.Characterize the degradation product using techniques like LC-MS to understand the degradation pathway. Review storage conditions and protect the compound from light, oxygen, and extreme pH.
Solid material appears clumpy or discolored. Hygroscopicity and/or Degradation. The compound may have absorbed moisture, which can accelerate degradation. Discoloration suggests chemical decomposition.Store the solid compound in a desiccator. If clumping or discoloration is observed, do not use the material for sensitive experiments. Re-analyze the purity of the batch before use.
Inconsistent results between different batches of the compound. Batch-to-batch variability in purity or stability. Manufacturing processes can sometimes lead to slight differences between batches.Always qualify a new batch of the compound by analytical methods (e.g., HPLC, NMR) to confirm its identity and purity before starting a new set of experiments.

Data on Stability under Stress Conditions (Hypothetical Data)

The following tables summarize the hypothetical results of forced degradation studies on this compound. These studies are essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[6][7][8]

Table 1: Hydrolytic Stability of this compound

Condition Time (hours) Assay of this compound (%) Total Degradation Products (%)
0.1 M HCl (60 °C)0100.00.0
2485.214.8
4872.527.5
0.1 M NaOH (60 °C)0100.00.0
2490.19.9
4881.318.7
Water (60 °C)0100.00.0
2498.51.5
4897.12.9

Table 2: Oxidative Stability of this compound

Condition Time (hours) Assay of this compound (%) Total Degradation Products (%)
3% H₂O₂ (RT)0100.00.0
2478.921.1
4865.434.6

Table 3: Thermal and Photostability of this compound

Condition Time Assay of this compound (%) Total Degradation Products (%)
Solid, 60 °C7 days99.20.8
Solid, ICH Photostability*1.2 million lux hours & 200 W h/m²96.53.5

*According to ICH Q1B guidelines.[2]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines the development of a reversed-phase HPLC method for the analysis of this compound and its degradation products.

1. Instrumentation:

  • HPLC system with a UV detector or a photodiode array (PDA) detector.[4][5]

  • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

4. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[9]

Protocol 2: Forced Degradation Studies

This protocol describes the conditions for performing forced degradation studies to assess the intrinsic stability of this compound.[6][10]

1. Acid Hydrolysis:

  • Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL.

  • Incubate the solution at 60 °C.

  • Withdraw samples at appropriate time points (e.g., 0, 8, 24, 48 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

2. Base Hydrolysis:

  • Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.

  • Incubate the solution at 60 °C.

  • Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL.

  • Keep the solution at room temperature, protected from light.

  • Withdraw samples at appropriate time points and dilute with the mobile phase for HPLC analysis.

4. Thermal Degradation:

  • Place a known amount of solid this compound in a controlled temperature oven at 60 °C.

  • After a specified period (e.g., 7 days), remove the sample, allow it to cool to room temperature, and prepare a solution for HPLC analysis.

5. Photostability:

  • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2]

  • A control sample should be kept in the dark under the same temperature conditions.

  • After exposure, prepare solutions of both the exposed and control samples for HPLC analysis.

Visualizations

Stability_Testing_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Formal Stability Studies cluster_3 Phase 4: Data Analysis and Reporting A Develop Stability-Indicating Analytical Method (e.g., HPLC) B Validate Method (ICH Guidelines) A->B C Perform Forced Degradation (Acid, Base, Oxidation, Thermal, Photo) B->C D Identify Degradation Products (e.g., LC-MS) C->D E Establish Degradation Pathways D->E F Select Batches and Packaging E->F G Store at Long-Term and Accelerated Conditions (ICH) F->G H Test at Specified Time Points G->H I Analyze Data for Trends and Significant Changes H->I J Establish Shelf-Life or Re-test Period I->J K Compile Stability Report J->K Factors_Affecting_Stability cluster_factors Influencing Factors cluster_outcomes Potential Outcomes A This compound Stability B Temperature A->B C pH A->C D Light A->D E Oxidizing Agents A->E F Moisture A->F G Hydrolysis B->G accelerates C->G catalyzes I Photodegradation D->I induces H Oxidation E->H causes F->G facilitates J Formation of Degradation Products G->J H->J I->J K Loss of Potency J->K

References

Overcoming common challenges in the scale-up of 1-Benzyl-1-methylhydroxyguanidine production.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the scale-up production of 1-Benzyl-1-methylhydroxyguanidine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Formation

  • Question: My reaction shows low or no conversion to the desired this compound. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no product formation can stem from several factors related to reactants, reaction conditions, or the guanylation agent.

    • Incomplete Formation of the Guanylating Agent: If you are using a multi-step approach to form the guanylating agent in situ, ensure each step is proceeding as expected. For instance, when using 1H-Pyrazole-1-carboxamidine hydrochloride, verify the quality and reactivity of the starting materials.

    • Poor Nucleophilicity of N-benzyl-N-methylamine: While generally a good nucleophile, steric hindrance can be a factor. Ensure the reaction temperature is adequate to overcome the activation energy. A modest increase in temperature (e.g., from room temperature to 40-50 °C) can sometimes improve the reaction rate.

    • Decomposition of Reactants or Product: Hydroxyguanidines can be unstable under harsh conditions. Avoid excessively high temperatures or prolonged reaction times. Ensure the workup procedure is performed promptly after the reaction is complete.

    • Moisture in the Reaction: The presence of water can hydrolyze some guanylating agents. Ensure all solvents and reagents are anhydrous, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Significant Impurities

  • Question: I am observing significant impurity peaks in my crude product analysis (TLC/LC-MS). What are the likely side products and how can I minimize their formation?

  • Answer: Impurity formation is a common challenge in guanidine synthesis. The nature of the impurities will depend on the synthetic route chosen.

    • Unreacted Starting Materials: If you observe unreacted N-benzyl-N-methylamine or the guanylating agent, consider increasing the reaction time or temperature moderately. You can also adjust the stoichiometry, for example, by using a slight excess (1.1-1.2 equivalents) of the guanylating agent.

    • Formation of Urea or Cyanamide Derivatives: These can arise from side reactions of the guanylating agent or the amine. Optimizing the reaction temperature and minimizing exposure to moisture can help reduce the formation of these byproducts.

    • Over-alkylation Products: If benzyl bromide or a similar alkylating agent is used in an earlier step to synthesize N-benzyl-N-methylamine, ensure its complete removal before the guanylation step to prevent the formation of quaternary ammonium salts.

Issue 3: Difficulties in Product Purification

  • Question: I am struggling to purify this compound from the crude reaction mixture. What purification strategies are recommended?

  • Answer: The polar nature of the hydroxyguanidine functional group can make purification challenging.

    • Column Chromatography: Silica gel chromatography is a common method. Due to the polarity of the product, a polar mobile phase will likely be required. A gradient elution starting from a less polar solvent system (e.g., dichloromethane) and gradually increasing the polarity with methanol is a good starting point. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to prevent streaking on the silica gel.

    • Crystallization: If the product is a solid, crystallization can be an effective purification method. Experiment with different solvent systems. A common approach is to dissolve the crude product in a minimal amount of a hot polar solvent (e.g., ethanol, methanol, or isopropanol) and then allow it to cool slowly. Addition of a less polar co-solvent (e.g., diethyl ether or hexane) can also induce crystallization.

    • Acid-Base Extraction: The basic nature of the guanidine group can be exploited. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to precipitate or allow extraction of the free base product into an organic solvent.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Mechanism

  • What is a common synthetic route for this compound? A frequently employed method involves the guanylation of N-benzyl-N-methylamine. One effective guanylating agent is 1H-Pyrazole-1-carboxamidine hydrochloride, which can be reacted with hydroxylamine to form an intermediate that then reacts with N-benzyl-N-methylamine.

  • What is the role of a base in the guanylation reaction? A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often used to neutralize the hydrochloride salt of the amine starting material and to facilitate the reaction by scavenging the acid generated during the process.

  • At what temperature should the reaction be conducted? The optimal temperature can vary, but these reactions are often carried out at room temperature to moderate temperatures (e.g., 25-50 °C). It is advisable to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.

Scale-Up Challenges

  • What are the main challenges when scaling up the production of this compound? Common scale-up challenges include:

    • Exothermic Reactions: The guanylation reaction can be exothermic. On a larger scale, efficient heat dissipation is crucial to maintain control over the reaction temperature and prevent the formation of byproducts.

    • Mixing: Ensuring efficient mixing in larger reactors is important for maintaining homogeneity and achieving consistent reaction kinetics.

    • Purification: Purification by column chromatography can be cumbersome and expensive at a large scale. Developing a robust crystallization or extraction procedure is highly recommended for scalable production.

  • How can I improve the yield and purity on a larger scale?

    • Process Optimization: Carefully optimize reaction parameters such as stoichiometry, temperature, and reaction time on a smaller scale before scaling up.

    • Reagent Quality: Use high-purity starting materials to minimize the introduction of impurities.

    • Inert Atmosphere: Maintain an inert atmosphere to prevent side reactions with oxygen or moisture, which can be more critical on a larger scale due to longer reaction and processing times.

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of this compound

ParameterValueNotes
Stoichiometry
N-benzyl-N-methylamine1.0 equivalentLimiting reagent
Guanylating Agent1.1 - 1.2 equivalentsA slight excess can drive the reaction to completion
Base (e.g., TEA)2.0 - 2.2 equivalentsTo neutralize amine salt and scavenge generated acid
Reaction Conditions
SolventDichloromethane (DCM) or Dimethylformamide (DMF)Anhydrous grade is recommended
Temperature25 - 40 °CMonitor for exotherms during scale-up
Reaction Time12 - 24 hoursMonitor progress by TLC or LC-MS
Typical Yield 60 - 80%Highly dependent on purification method

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative method and may require optimization.

  • Preparation of the Guanylating Agent: In a round-bottom flask under an inert atmosphere, suspend 1H-Pyrazole-1-carboxamidine hydrochloride (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Add hydroxylamine hydrochloride (1.2 equivalents) and triethylamine (2.2 equivalents).

  • Stir the mixture at room temperature for 1-2 hours.

  • Guanylation Reaction: To the stirred suspension, add a solution of N-benzyl-N-methylamine (1.0 equivalent) in anhydrous DCM dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Workup:

    • Filter the reaction mixture to remove any precipitated salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product amine N-benzyl-N-methylamine reaction_step Guanylation Reaction (DCM, TEA) amine->reaction_step guanylating_reagent Guanylating Agent Precursor (e.g., 1H-Pyrazole-1-carboxamidine HCl) guanylating_reagent->reaction_step hydroxylamine Hydroxylamine HCl hydroxylamine->reaction_step product This compound reaction_step->product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Product Yield check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Anhydrous) check_reagents->check_conditions Reagents OK repurify_reagents Purify/Dry Starting Materials and Solvents check_reagents->repurify_reagents Issue Found optimize_temp Increase Temperature Incrementally check_conditions->optimize_temp Conditions OK optimize_time Increase Reaction Time check_conditions->optimize_time Temp OK success Improved Yield optimize_temp->success optimize_time->success repurify_reagents->start

Caption: Troubleshooting workflow for low product yield.

FAQ_Relationships main FAQs synthesis Synthesis & Reaction Mechanism main->synthesis scaleup Scale-Up Challenges main->scaleup troubleshooting Troubleshooting (Linked to Guides) main->troubleshooting

Caption: Logical relationship of FAQ categories.

Optimizing reaction conditions for the synthesis of 1-Benzyl-1-methylhydroxyguanidine derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 1-Benzyl-1-methylhydroxyguanidine Derivatives

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for preparing this compound?

A1: A common and effective strategy is a two-step process. The first step involves the synthesis of the precursor, N-Benzyl-N-methylhydroxylamine. The second step is the guanidinylation of this precursor to yield the final product.

Q2: Which methods are recommended for the synthesis of the N-Benzyl-N-methylhydroxylamine precursor?

A2: Two primary methods are recommended:

  • N-Alkylation: This involves the reaction of N-methylhydroxylamine with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base. Care must be taken to control the reaction conditions to avoid over-alkylation.

  • Reductive Amination: This method consists of reacting N-methylhydroxylamine with benzaldehyde to form an intermediate oxime, which is then reduced in situ to the desired hydroxylamine.[1][2]

Q3: What are the common reagents for the guanidinylation step?

A3: A frequently used reagent for the guanidinylation of N-alkylhydroxylamines is S-methylisothiouronium sulfate in an aqueous or alcoholic solution.[3] Other guanidinylating agents, such as N,N'-di-Boc-S-methylisothiourea, can also be used, particularly if a non-aqueous solvent system is preferred, though this may introduce complications.[4]

Q4: Should I use protecting groups for the hydroxylamine or guanidine moieties during synthesis?

A4: While protecting groups are a common strategy in complex syntheses, studies on N-alkyl-N-hydroxyguanidines have shown that fully protected intermediates can be unexpectedly unstable.[3] Therefore, a protecting-group-free approach for the guanidinylation step is often superior and recommended.[3]

Q5: My final product is difficult to purify. What are some recommended purification techniques?

A5: this compound and its salts are typically polar compounds. Purification can be challenging and may require:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/ether, methanol/ethyl acetate) can be effective.

  • Column Chromatography: Reversed-phase chromatography (e.g., C18) is often more suitable for polar compounds than normal-phase silica gel.[1] If using normal-phase silica, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help prevent streaking and improve recovery.

  • Acid-Base Extraction: The basic nature of the guanidine group allows for purification through selective extraction into an acidic aqueous phase, followed by neutralization and re-extraction into an organic solvent.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of N-Benzyl-N-methylhydroxylamine (Precursor Synthesis) Ineffective alkylation: The base may be too weak, or the reaction temperature too low. Decomposition of starting material: N-methylhydroxylamine can be unstable, especially at higher temperatures. Side reactions: Over-alkylation to form the dibenzylated product can occur.Alkylation: Use a stronger base such as potassium carbonate or a hindered organic base. Optimize the reaction temperature, starting at room temperature and gently heating if necessary. Add the benzyl halide slowly to the reaction mixture. Reductive Amination: Ensure the reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) is active. Control the pH of the reaction, as it is crucial for both imine/oxime formation and reduction.[1]
Low yield of this compound (Guanidinylation Step) Poor reactivity of the precursor: The N-Benzyl-N-methylhydroxylamine may not be sufficiently nucleophilic. Decomposition of the guanidinylating agent: S-methylisothiouronium sulfate can decompose, especially under harsh pH conditions. Suboptimal pH: The reaction is pH-sensitive; a pH that is too low will protonate the hydroxylamine, reducing its nucleophilicity, while a pH that is too high can lead to side reactions.Adjust the pH of the reaction mixture to a slightly basic range (pH 8-10) using a suitable base like sodium carbonate or triethylamine. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Ensure the guanidinylating agent is of good quality.
Formation of Multiple Products Over-alkylation: In the precursor synthesis, reaction with two molecules of benzyl halide. O- vs. N-alkylation: While less common for N-substituted hydroxylamines, O-alkylation is a potential side reaction. Side products from guanidinylation: The guanidinylating agent can react with itself or the solvent.Precursor Synthesis: Use a 1:1 molar ratio of N-methylhydroxylamine to benzyl halide. Consider using a bulky base to sterically hinder over-alkylation. Guanidinylation: Ensure the purity of the N-Benzyl-N-methylhydroxylamine precursor before proceeding. Optimize reaction conditions (temperature, solvent) to favor the desired reaction.
Product Degradation During Workup or Purification Instability on silica gel: Hydroxyguanidine derivatives can be unstable on acidic silica gel. Oxidation: The hydroxylamine and hydroxyguanidine moieties can be susceptible to oxidation.Avoid purification by standard silica gel chromatography if possible. If necessary, use deactivated (neutral) silica or treat the silica with a base before use.[5] Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Use degassed solvents.

Data Presentation: Optimizing Reaction Conditions

The following tables provide a summary of typical conditions and expected outcomes for the key reaction steps. These are generalized from related syntheses and should be used as a starting point for optimization.

Table 1: Synthesis of N-Benzyl-N-methylhydroxylamine via N-Alkylation

Parameter Condition A Condition B Condition C Expected Outcome/Remarks
Base K₂CO₃Triethylamine (TEA)Sodium Bicarbonate (NaHCO₃)K₂CO₃ and TEA are generally effective. NaHCO₃ may be too weak, leading to slower reaction rates.
Solvent AcetonitrileDimethylformamide (DMF)EthanolDMF can accelerate the reaction but is harder to remove. Acetonitrile and ethanol are good alternatives.
Temperature Room Temp.50 °CRefluxStart at room temperature. Gentle heating can increase the rate but may also promote side reactions.
Yield Moderate to GoodGoodLow to ModerateCondition B is often optimal but requires careful monitoring to avoid over-alkylation.

Table 2: Guanidinylation of N-Benzyl-N-methylhydroxylamine

Parameter Condition A Condition B Condition C Expected Outcome/Remarks
Guanidinylating Agent S-methylisothiouronium sulfateN,N'-di-Boc-S-methylisothioureaCyanamideS-methylisothiouronium sulfate is cost-effective and works well in aqueous/alcoholic media.[3] The Boc-protected reagent is suitable for aprotic organic solvents but requires a subsequent deprotection step. Cyanamide can be used but may require harsher conditions.
Solvent Water/EthanolDichloromethane (DCM)MethanolThe choice of solvent depends on the guanidinylating agent and the solubility of the precursor.
Base aq. Na₂CO₃Triethylamine (TEA)None (for Cyanamide)A base is typically required to maintain the optimal pH for the reaction.
Yield GoodGood (before deprotection)VariableCondition A represents a robust and protecting-group-free method.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-N-methylhydroxylamine (via Reductive Amination)

  • To a solution of N-methylhydroxylamine hydrochloride (1.0 eq) in methanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.

  • Add benzaldehyde (1.0 eq) to the mixture and stir at room temperature for 1 hour to form the intermediate oxime.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (NaBH₃CN) (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with solid NaOH to pH > 12 and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product.

Protocol 2: Synthesis of this compound Sulfate

  • Dissolve N-Benzyl-N-methylhydroxylamine (1.0 eq) in a 1:1 mixture of water and ethanol.

  • Add S-methylisothiouronium sulfate (1.1 eq) to the solution.

  • Adjust the pH of the mixture to 9-10 by the dropwise addition of a 2 M aqueous solution of sodium carbonate while stirring.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, maintaining the pH between 9 and 10 by adding more sodium carbonate solution if necessary.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Wash the remaining aqueous solution with ethyl acetate to remove any non-polar impurities.

  • The aqueous layer can be used directly for biological assays, or the product can be isolated by lyophilization or crystallization.

Visualizations

Experimental Workflow

experimental_workflow cluster_precursor Precursor Synthesis cluster_guanidinylation Guanidinylation cluster_purification Workup & Purification start N-Methylhydroxylamine + Benzaldehyde reductive_amination Reductive Amination (e.g., NaBH3CN, MeOH) start->reductive_amination precursor N-Benzyl-N-methylhydroxylamine reductive_amination->precursor guanidinylation_step Guanidinylation (aq. EtOH, Na2CO3, 60°C) precursor->guanidinylation_step reagent S-Methylisothiouronium sulfate reagent->guanidinylation_step product This compound guanidinylation_step->product workup Aqueous Workup product->workup purify Purification (Recrystallization or Reversed-Phase Chromatography) workup->purify final_product Pure Product purify->final_product

Caption: Synthetic workflow for this compound.

Potential Signaling Pathway Interaction

signaling_pathway compound 1-Benzyl-1-methyl- hydroxyguanidine nos Nitric Oxide Synthase (NOS) compound->nos Substrate/ Inhibitor no Nitric Oxide (NO) compound->no Oxidation hno Nitroxyl (HNO) compound->hno Oxidation citrulline L-Citrulline nos->citrulline Endogenous Pathway nos->no Endogenous Pathway arginine L-Arginine arginine->nos o2 O2, NADPH o2->nos sgc Soluble Guanylate Cyclase (sGC) no->sgc cgmp cGMP sgc->cgmp gtp GTP gtp->sgc downstream Downstream Physiological Effects (e.g., Vasodilation) cgmp->downstream

Caption: Interaction with the Nitric Oxide Synthase (NOS) pathway.

References

Identifying and minimizing by-products in 1-Benzyl-1-methylhydroxyguanidine synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-1-methylhydroxyguanidine.

FAQs: Synthesis and By-product Management

Q1: What is a common synthetic route for this compound?

A common and effective method is a two-step synthesis. The first step involves the conversion of N-benzyl-N-methylamine to N-benzyl-N-methylcyanamide. This is typically achieved by reacting the secondary amine with a cyanating agent like cyanogen bromide.[1][2] Subsequently, the isolated N-benzyl-N-methylcyanamide is reacted with hydroxylamine to yield the final product, this compound.

Q2: What are the potential by-products in this synthesis?

Several by-products can form depending on the specific reaction conditions. The most common include:

  • Unreacted Starting Materials: N-benzyl-N-methylamine and hydroxylamine.

  • Intermediate: N-benzyl-N-methylcyanamide.

  • Cyanamide-derived Impurities: If cyanamide is used directly or formed in situ, it can dimerize to form dicyandiamide or trimerize to form melamine.[3][4]

  • Urea Derivatives: Reaction of the cyanamide intermediate with any residual water can lead to the formation of N-benzyl-N-methylurea.

Q3: How can I monitor the progress of the reaction and identify by-products?

Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction.[5][6] A typical mobile phase for separating the components would be a mixture of a polar solvent (like methanol or ethyl acetate) and a non-polar solvent (like hexane or dichloromethane). Visualization can be achieved using UV light (for aromatic compounds) and/or staining reagents.[7] For more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended.[8][9][10]

Q4: What are the general strategies for minimizing by-product formation?

To minimize by-products, consider the following:

  • Control Stoichiometry: Use a slight excess of the cyanating agent in the first step and a slight excess of hydroxylamine in the second step to ensure complete conversion of the respective starting materials.

  • Temperature Control: Maintain the recommended reaction temperatures to prevent side reactions. Exothermic reactions should be cooled appropriately.

  • Anhydrous Conditions: For the cyanamide formation step, ensure anhydrous conditions to prevent the formation of urea by-products.

  • Purity of Reagents: Use high-purity starting materials and solvents to avoid introducing impurities.

Q5: How can I purify the final product?

The most common method for purifying this compound is recrystallization.[4] Since hydroxyguanidines are often basic, they can be converted to their salt form (e.g., hydrochloride or sulfate) to facilitate crystallization and improve stability. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. Common solvent systems include ethanol, methanol, or mixtures of these with water or other organic solvents.

Troubleshooting Guide

Below are common issues encountered during the synthesis of this compound, along with their potential causes and recommended solutions.

Observed Problem Potential Cause(s) Troubleshooting Steps
Low or no product formation Incomplete reaction of N-benzyl-N-methylamine.- Confirm the purity and reactivity of the cyanating agent. - Ensure proper stoichiometry of reagents. - Check the reaction temperature and time.
Incomplete reaction of N-benzyl-N-methylcyanamide with hydroxylamine.- Verify the purity and activity of the hydroxylamine. - Adjust the pH of the reaction mixture if necessary, as the nucleophilicity of hydroxylamine can be pH-dependent. - Increase the reaction time or temperature moderately.
Presence of significant amounts of unreacted N-benzyl-N-methylamine Insufficient cyanating agent.- Increase the molar equivalent of the cyanating agent.
Poor reactivity of the cyanating agent.- Use a fresh or higher-purity batch of the cyanating agent.
High levels of dicyandiamide or melamine in the product Use of unactivated cyanamide as the cyanating agent.- Consider using a pre-formed, more reactive cyanating agent like cyanogen bromide. - If using cyanamide, add it slowly to the reaction mixture to minimize self-condensation.
Product is an oil and does not crystallize Presence of impurities.- Attempt to purify the crude product by column chromatography before crystallization. - Try converting the free base to a salt (e.g., hydrochloride) to induce crystallization.
Incorrect solvent for recrystallization.- Experiment with different solvent systems for recrystallization.
Multiple spots on TLC after purification Co-crystallization of impurities.- Perform a second recrystallization from a different solvent system. - Utilize column chromatography for purification.

Experimental Protocols

Step 1: Synthesis of N-benzyl-N-methylcyanamide

This protocol is a representative procedure and may require optimization.

  • In a well-ventilated fume hood, dissolve N-benzyl-N-methylamine (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve cyanogen bromide (1.1 eq) in the same anhydrous solvent and add it dropwise to the cooled amine solution over 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.

  • Filter the reaction mixture to remove any precipitated salts.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzyl-N-methylcyanamide. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol is a representative procedure and may require optimization.

  • Prepare a solution of hydroxylamine hydrochloride (1.2 eq) and a base such as sodium hydroxide or triethylamine (1.2 eq) in a suitable solvent like ethanol or methanol.

  • Add the crude N-benzyl-N-methylcyanamide (1.0 eq) from the previous step to the hydroxylamine solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a minimal amount of a suitable solvent and purify by recrystallization. If the product is a salt, it may precipitate directly upon cooling.

By-product Identification Data

The following table summarizes the expected characteristics of the main product and potential by-products, which can aid in their identification.

Compound Molecular Weight ( g/mol ) Expected Mass Spec (m/z) [M+H]⁺ Key ¹H NMR Signals (indicative) TLC Rf (relative)
This compound 179.22180.22Aromatic protons, benzylic protons (singlet), N-methyl protons (singlet), broad NH and OH signals.Low
N-benzyl-N-methylamine 121.18122.18Aromatic protons, benzylic protons (singlet), N-methyl protons (singlet), NH proton (singlet).High
N-benzyl-N-methylcyanamide 146.19147.19Aromatic protons, benzylic protons (singlet), N-methyl protons (singlet).Medium-High
Dicyandiamide 84.0885.08Broad NH signals.Very Low
Melamine 126.12127.12Broad NH₂ signals.Very Low

Logical Workflow for Troubleshooting

The following diagram illustrates a logical workflow for identifying and resolving common issues during the synthesis of this compound.

TroubleshootingWorkflow start Start Synthesis step1 Step 1: Synthesize N-benzyl-N-methylcyanamide start->step1 check1 TLC/HPLC Analysis of Step 1 step1->check1 step2 Step 2: Reaction with Hydroxylamine check1->step2 Complete ts1_incomplete Incomplete Reaction: - Check reagent purity/stoichiometry - Adjust reaction time/temperature check1->ts1_incomplete Incomplete ts1_byproducts Side Products Formed: - Ensure anhydrous conditions - Control temperature check1->ts1_byproducts By-products check2 TLC/HPLC Analysis of Final Product step2->check2 purification Purification (Recrystallization/Chromatography) check2->purification Crude Product OK ts2_incomplete Incomplete Reaction: - Check hydroxylamine activity - Adjust pH check2->ts2_incomplete Incomplete ts2_byproducts By-products Present: - Optimize purification - Identify by-products (NMR, MS) check2->ts2_byproducts By-products end Pure Product purification->end ts1_incomplete->step1 ts1_byproducts->step1 ts2_incomplete->step2 ts2_byproducts->purification

Troubleshooting workflow for the synthesis of this compound.

References

How to address the cytotoxicity of 1-Benzyl-1-methylhydroxyguanidine in mammalian cell lines.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the potential cytotoxicity of 1-Benzyl-1-methylhydroxyguanidine in mammalian cell lines. The following information is based on established principles for assessing and mitigating the cytotoxicity of novel chemical entities, with specific examples drawn from related guanidine compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected levels of cell death in our cultures treated with this compound. How can we confirm that the compound is cytotoxic?

A1: To confirm cytotoxicity, it is essential to perform a dose-response experiment using validated cell viability assays. We recommend starting with a broad range of concentrations. The choice of assay is critical, as different methods measure distinct cellular parameters. Commonly used assays include:

  • MTT Assay: Measures metabolic activity, which is often correlated with cell viability.[1]

  • LDH Assay: Detects lactate dehydrogenase (LDH) release from cells with compromised membrane integrity, a hallmark of cytotoxicity.[2]

  • Live/Dead Staining: Utilizes fluorescent dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) for direct visualization and quantification of viable and non-viable cells.[3][4]

  • WST Assay: A water-soluble tetrazolium salt-based assay that, similar to the MTT assay, measures mitochondrial activity.[2]

A significant, dose-dependent decrease in cell viability or an increase in cell death markers upon treatment with this compound would confirm its cytotoxic effect.

Q2: What are the potential mechanisms of cytotoxicity for a guanidine-containing compound like this compound?

A2: Guanidine derivatives have been shown to induce cytotoxicity through various mechanisms. While the specific pathway for this compound needs to be experimentally determined, potential mechanisms include:

  • Apoptosis Induction: Many guanidine compounds trigger programmed cell death (apoptosis). This can occur through:

    • The Intrinsic (Mitochondrial) Pathway: Involving the release of cytochrome c from mitochondria and activation of caspase-9 and caspase-3.[5][6]

    • The Extrinsic (Death Receptor) Pathway: Mediated by the activation of death receptors like Fas, leading to the activation of caspase-8 and caspase-3.[7]

  • Cell Cycle Arrest: The compound may halt the cell cycle at specific checkpoints, such as G2/M, preventing cell proliferation.[8]

  • Disruption of Cellular Membranes: The cationic nature of the guanidinium group can lead to interactions with and disruption of the cell membrane, causing a loss of integrity.[2]

  • ATP Depletion: Some cytotoxic agents can interfere with cellular energy metabolism, leading to a depletion of ATP, which can influence the mode of cell death.[9]

Q3: Are there any general strategies to reduce the cytotoxicity of this compound?

A3: Yes, several strategies can be explored to mitigate cytotoxicity:

  • Dose Optimization: The most straightforward approach is to determine the therapeutic window by identifying the lowest effective concentration with minimal cytotoxicity.

  • Structural Modification: If medicinal chemistry efforts are ongoing, modifications to the molecule, such as altering lipophilicity or the charge distribution, could potentially reduce off-target cytotoxic effects while retaining desired activity.

  • Complexation with Anionic Polymers: For some positively charged guanidinium compounds, complexation with anionic natural polymers like k-carrageenan or sodium alginate has been shown to reduce cytotoxicity by neutralizing the positive charge.[10]

  • Use of Less Sensitive Cell Lines: If the experimental goals permit, screening different mammalian cell lines may reveal some that are inherently less sensitive to the cytotoxic effects of the compound.

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results.
Possible Cause Troubleshooting Step
Compound Precipitation Inspect the culture medium for any signs of precipitation, especially at higher concentrations. If observed, consider using a different solvent or a lower concentration range.
Inconsistent Cell Seeding Density Ensure a uniform cell number is seeded in each well. Perform a cell count before plating and use a multichannel pipette for consistency.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation, which can concentrate the compound and affect cell growth. Fill the outer wells with sterile PBS.
Assay Interference The compound may interfere with the assay chemistry. Run a control with the compound in cell-free medium to check for direct reduction of the assay reagent or other interactions.
Issue 2: The IC50 value of this compound is too low for our intended application.
Possible Cause Troubleshooting Step
High Potency of Cytotoxic Effect Investigate the mechanism of cell death. Understanding whether it is apoptosis or necrosis can guide further experiments. For example, if apoptosis is confirmed, assess whether it is mediated by a specific pathway that could be modulated.
Off-Target Effects The compound may be hitting unintended cellular targets. Consider computational docking studies to predict potential off-targets or perform a broader biochemical screen.
Cell Line Hypersensitivity Test the compound on a panel of different mammalian cell lines, including both cancerous and non-cancerous lines, to determine if the observed cytotoxicity is cell-type specific.[5][6]

Quantitative Data Summary

Since specific data for this compound is not available, the following table presents example IC50 values for other guanidine derivatives to provide a comparative context for researchers.

CompoundCell LineAssayIC50 (µg/mL)Reference
Dodecylguanidine hydrochloride (DGH)A549WST0.39[2]
Cyanoguanidine polymer (CGP)A549WST49.6[2]
Guanidine-Chalcone Hybrid 6fU-937MTT~1.8 (1.6 µM)[5][6]
Poly-guanidine conjugate (GuaDex)DAOYFMCA~0.17 (223.4 nM)[8]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using the MTT Assay
  • Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[1]

Protocol 2: Detection of Apoptosis using Annexin V/Propidium Iodide Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Visualizations

Signaling Pathways

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway BMG 1-Benzyl-1-methyl- hydroxyguanidine FasL FasL BMG->FasL Induces Fas Fas Receptor FasL->Fas FADD FADD Fas->FADD Casp8 Pro-caspase-8 FADD->Casp8 aCasp8 Active Caspase-8 Casp8->aCasp8 Casp3 Pro-caspase-3 aCasp8->Casp3 Mito Mitochondrion CytoC Cytochrome c Mito->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-caspase-9 Apaf1->Casp9 aCasp9 Active Caspase-9 Casp9->aCasp9 aCasp9->Casp3 BMG2 1-Benzyl-1-methyl- hydroxyguanidine BMG2->Mito Stress aCasp3 Active Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis

Caption: Potential apoptotic pathways induced by this compound.

Experimental Workflow

cluster_setup Experimental Setup cluster_assessment Cytotoxicity Assessment cluster_mechanistic Mechanistic Studies cluster_outcome Outcome A Seed Mammalian Cell Lines B Treat with 1-Benzyl-1-methyl- hydroxyguanidine (Dose-Response) A->B C Perform Viability Assays (MTT, LDH, Live/Dead) B->C D Calculate IC50 Value C->D E Apoptosis Assay (Annexin V/PI) C->E F Cell Cycle Analysis C->F H Characterize Cytotoxic Profile and Mechanism D->H G Western Blot for Apoptotic Markers E->G G->H

Caption: Workflow for assessing the cytotoxicity of a novel compound.

References

Refining HPLC and GC-MS methods for accurate 1-Benzyl-1-methylhydroxyguanidine analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate analysis of 1-Benzyl-1-methylhydroxyguanidine using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound, offering potential causes and solutions in a question-and-answer format.

HPLC Troubleshooting

Question: Why am I observing significant peak tailing for my this compound analyte in reversed-phase HPLC?

Answer:

Peak tailing is a common issue when analyzing basic compounds like this compound on traditional silica-based columns.[1][2] The primary cause is often the interaction between the basic analyte and acidic residual silanol groups on the stationary phase.[3][4]

  • Secondary Interactions: The basic guanidine group can interact with ionized silanols, leading to more than one retention mechanism and causing the peak to tail.[4]

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can exacerbate these secondary interactions.[1][5]

  • Column Degradation: An older or contaminated column may have more exposed silanol groups, worsening the tailing.[1]

Solutions:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic or trifluoroacetic acid) can protonate the silanol groups, reducing their interaction with the protonated basic analyte.[1][5]

  • Use a Modern Column: Employ a column with high-purity silica and effective end-capping to minimize the number of free silanol groups.[4][5] Alternatively, consider polar-embedded or charged surface hybrid (CSH) columns designed for basic compounds.[1]

  • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites.[5]

  • Consider an Alternative Stationary Phase: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative to reversed-phase.[1] Mixed-mode chromatography, which combines ion-exchange and reversed-phase mechanisms, can also be effective for retaining and separating guanidine-based compounds.[6]

  • Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample or reducing the injection volume.[1]

Question: My this compound peak is broad and not well-retained on my C18 column. What can I do?

Answer:

Poor retention and peak broadening of polar compounds like this compound on non-polar C18 columns are common.

Solutions:

  • Increase Aqueous Component: In reversed-phase, increasing the percentage of the aqueous component in the mobile phase can enhance the retention of polar analytes.

  • Use a Different Column: A column with a less hydrophobic stationary phase (e.g., C8 or a polar-embedded phase) might provide better interaction and retention. As mentioned previously, HILIC or mixed-mode columns are also excellent alternatives.[1][6]

  • Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the analyte, improving its retention on a reversed-phase column.

GC-MS Troubleshooting

Question: I don't see a peak for this compound when I inject it into the GC-MS. Why?

Answer:

Guanidino compounds, including this compound, are generally non-volatile and thermally labile. Direct injection into a GC-MS will likely result in the compound not eluting from the column or degrading in the hot injector.[7][8]

Solution:

  • Derivatization: It is essential to derivatize this compound to create a more volatile and thermally stable analog suitable for GC-MS analysis.[7][8] Common derivatizing agents for guanidino compounds include glyoxal, methylglyoxal, and ethyl chloroformate.[7][9][10]

Question: My derivatization reaction for GC-MS seems to be inefficient or yielding multiple products. How can I optimize this?

Answer:

Derivatization reactions can be sensitive to several factors.

Solutions:

  • Optimize Reaction Conditions: Carefully control the pH, temperature, and reaction time. For example, derivatization with glyoxal often works best at a neutral to slightly basic pH (e.g., pH 7.5).[7]

  • Control Reagent Stoichiometry: Ensure the correct molar ratio of the derivatizing agent to your analyte. An excess of the derivatizing agent is often used to drive the reaction to completion.

  • Ensure Anhydrous Conditions: Moisture can interfere with some derivatization reactions. Ensure your sample and reagents are dry, and consider performing the reaction under an inert atmosphere if necessary.

  • Proper Sample Cleanup: Complex sample matrices can interfere with the derivatization. Use a sample cleanup procedure like Solid Phase Extraction (SPE) to remove interfering substances before derivatization.[4]

Frequently Asked Questions (FAQs)

HPLC Analysis

  • Q1: What is a good starting point for an HPLC mobile phase for this compound?

    • A1: A good starting point is a gradient elution with a mobile phase consisting of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The low pH helps to improve peak shape for this basic compound.[1][11]

  • Q2: What type of HPLC column is recommended?

    • A2: While a standard C18 column can be used with an optimized mobile phase, a polar-embedded phase column or a mixed-mode cation-exchange column is often more suitable for retaining and separating polar, basic compounds like guanidines.[1][6][12]

  • Q3: What detection method is appropriate for this compound in HPLC?

    • A3: UV detection is a common method. Given the benzyl group, a wavelength around 200-220 nm should provide good sensitivity.[6][11] For higher sensitivity and specificity, especially in complex matrices, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.[13]

GC-MS Analysis

  • Q4: Can I analyze this compound by GC-MS without derivatization?

    • A4: No, due to its low volatility and thermal instability, derivatization is mandatory for the analysis of this compound by GC-MS.[7][8]

  • Q5: What are some common derivatization reagents for guanidino compounds?

    • A5: Reagents like glyoxal, methylglyoxal, and ethyl chloroformate are used to create volatile derivatives of guanidino compounds for GC analysis.[9][10][14]

  • Q6: What should I consider regarding the stability of this compound during sample preparation and analysis?

    • A6: N-hydroxyguanidine compounds can be susceptible to oxidation.[15] It is important to handle samples promptly, store them at low temperatures, and minimize exposure to oxidizing agents. Consider using antioxidants in your sample preparation if stability is a concern. The stability of related compounds like hydroxyurea has been evaluated, and degradation can occur, for instance, through hydrolysis.[16]

Experimental Protocols

HPLC Method for this compound

This protocol outlines a general reversed-phase HPLC method with UV detection.

ParameterRecommended Condition
Column C18, 2.1 x 100 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 210 nm
Sample Diluent Mobile Phase A

GC-MS Method with Glyoxal Derivatization

This protocol provides a general procedure for the derivatization and subsequent GC-MS analysis.

  • Sample Preparation:

    • Pipette 100 µL of the sample into a vial.

    • Add 50 µL of an internal standard solution.

    • Add 100 µL of a pH 7.5 phosphate buffer.[7]

  • Derivatization:

    • Add 50 µL of a 2% glyoxal solution in methanol.[7]

    • Vortex the mixture and heat at 60 °C for 20 minutes.

    • Cool the vial to room temperature.

  • Extraction:

    • Add 500 µL of chloroform and vortex for 1 minute.

    • Centrifuge to separate the layers.

    • Transfer the organic (bottom) layer to a new vial for injection.

ParameterRecommended Condition
GC Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Injector Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C at 20 °C/min
Carrier Gas Helium at 1 mL/min
Injection Mode Splitless
MS Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range 50-500 m/z

Quantitative Data Summary

The following tables present hypothetical quantitative data for the analysis of this compound based on the methods described above.

Table 1: HPLC Method Performance

ParameterValue
Retention Time (RT) 4.5 min
Tailing Factor 1.1
Linear Range 0.1 - 100 µg/mL
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL

Table 2: GC-MS Method Performance (Post-Derivatization)

ParameterValue
Retention Time (RT) 8.2 min
Key Mass Fragments (m/z) [Hypothetical values] 91, 134, 190
Linear Range 0.05 - 50 µg/mL
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL

Visualizations

HPLC_Workflow sample Sample Preparation (Dilution in Mobile Phase A) hplc HPLC System (Pump, Autosampler, Column Oven) sample->hplc Injection column Reversed-Phase C18 Column hplc->column Mobile Phase Flow detector UV Detector (210 nm) column->detector Elution data Data Acquisition & Processing detector->data

Caption: HPLC experimental workflow for this compound analysis.

GCMS_Workflow cluster_prep Sample Preparation sample Sample Aliquot buffer Add Buffer (pH 7.5) sample->buffer derivatize Add Glyoxal & Heat buffer->derivatize extract Liquid-Liquid Extraction derivatize->extract gcms GC-MS System extract->gcms Injection of Organic Layer data Data Analysis gcms->data Mass Spectra & Chromatogram

Caption: GC-MS experimental workflow including the essential derivatization step.

Troubleshooting_Peak_Tailing start Peak Tailing Observed? cause1 Check Mobile Phase pH (Is it > 4?) start->cause1 Yes solution1 Lower pH to 2-3 with 0.1% Formic Acid cause1->solution1 Yes cause2 Column Condition? (Old or Contaminated) cause1->cause2 No solution2 Flush or Replace Column cause2->solution2 Yes cause3 Column Type Suitable? cause2->cause3 No solution3 Use Polar-Embedded or Mixed-Mode Column cause3->solution3

Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.

References

Strategies to mitigate degradation of 1-Benzyl-1-methylhydroxyguanidine during experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the degradation of 1-Benzyl-1-methylhydroxyguanidine during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows unexpected degradation during my experiment. What are the common causes?

A1: Degradation of this compound can be triggered by several factors, including exposure to harsh pH conditions (both acidic and basic), oxidizing agents, elevated temperatures, and photolytic stress. The hydroxyguanidine moiety is susceptible to hydrolysis, while the benzyl group can be a target for oxidation.

Q2: How can I proactively prevent the degradation of my compound?

A2: To minimize degradation, it is crucial to control the experimental environment. This includes maintaining a neutral pH, protecting the compound from light, controlling the temperature, and using degassed solvents to prevent oxidation. It is also advisable to prepare solutions fresh and store them appropriately.

Q3: What are the typical degradation products of this compound?

A3: While specific degradation products would need to be confirmed analytically, potential degradation pathways could lead to the formation of compounds such as 1-benzyl-1-methylguanidine (through dehydroxylation), benzylamine, methylamine, and benzaldehyde through hydrolytic cleavage of the guanidine group.

Q4: Which analytical techniques are best suited to monitor the stability of this compound?

A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection, is ideal for monitoring the degradation of this compound.[1][2] This technique can separate the parent compound from its degradation products, allowing for accurate quantification of its stability over time.[1]

Troubleshooting Guides

This section provides structured guidance for addressing specific degradation issues.

Issue 1: Rapid Degradation in Aqueous Solutions
  • Symptom: Significant loss of this compound concentration observed shortly after dissolution in an aqueous buffer.

  • Potential Cause: Hydrolysis due to inappropriate pH of the buffer. The hydroxyguanidine functional group is prone to both acid- and base-catalyzed hydrolysis.

  • Mitigation Strategies:

    • pH Optimization: Determine the optimal pH for stability by conducting a pH-rate profile study. Generally, a pH range of 4-6 is a good starting point for minimizing hydrolysis of similar compounds.

    • Buffer Selection: Use buffers with minimal catalytic activity. Phosphate and citrate buffers are common choices.

    • Co-solvent Addition: For compounds with limited aqueous stability, the addition of co-solvents like polyethylene glycol 400 or glycerol can sometimes enhance stability.[3]

Issue 2: Degradation Upon Exposure to Air or Light
  • Symptom: The sample degrades when handled in ambient conditions or left on the benchtop.

  • Potential Cause: Oxidative degradation or photolysis. The benzyl group can be susceptible to oxidation, and many organic molecules are light-sensitive.

  • Mitigation Strategies:

    • Inert Atmosphere: Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Use of Antioxidants: Consider the addition of antioxidants to the formulation, if compatible with the experimental goals.

    • Light Protection: Protect the sample from light by using amber vials or covering containers with aluminum foil. Perform manipulations in a dimly lit environment where possible.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under various stress conditions, typical of a forced degradation study.[4][5]

Stress ConditionParameters% Degradation (Hypothetical)Potential Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°C, 24h25%Benzylamine, Methylamine, Benzaldehyde
Base Hydrolysis 0.1 M NaOH, 60°C, 8h40%1-Benzyl-1-methylguanidine, Benzoic Acid
Oxidation 3% H₂O₂, RT, 12h35%Benzaldehyde, N-oxide derivatives
Thermal 80°C, 48h15%Minor unidentified degradants
Photolytic UV light (254 nm), RT, 24h50%Complex mixture of degradants

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a typical forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 8 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the solution at room temperature for 12 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store the solid compound in a thermostatically controlled oven at 80°C for 48 hours.

    • Prepare a 100 µg/mL solution in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (100 µg/mL in mobile phase) to UV light (254 nm) for 24 hours.

    • Analyze the solution by HPLC.

  • Analysis: Analyze all samples by a validated HPLC method to determine the percentage of degradation and identify the degradation products.

Visualizations

cluster_degradation Potential Degradation Pathways Compound This compound Hydrolysis Hydrolysis (Acidic/Basic) Compound->Hydrolysis Oxidation Oxidation Compound->Oxidation Photolysis Photolysis Compound->Photolysis Degradant1 Benzylamine + Methylamine Hydrolysis->Degradant1 Degradant2 1-Benzyl-1-methylguanidine Hydrolysis->Degradant2 Degradant3 Benzaldehyde Oxidation->Degradant3 Degradant4 Complex Mixture Photolysis->Degradant4

Caption: Potential degradation pathways of this compound.

Caption: Troubleshooting workflow for identifying and mitigating degradation.

References

Adjusting experimental protocols for different strains or cell lines when using 1-Benzyl-1-methylhydroxyguanidine.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-Benzyl-1-methylhydroxyguanidine and Related Compounds

Disclaimer: Information regarding the specific compound "this compound" is limited in publicly available scientific literature. The following guide is based on data from related benzylguanidine compounds, specifically hybrids of benzylguanidine and the alkylating agent melphalan, to provide a framework for experimental design and troubleshooting. The principles outlined here may be applicable but should be adapted with caution.

Frequently Asked Questions (FAQs)

Q1: We are observing different levels of cytotoxicity with our benzylguanidine compound across different neuroblastoma cell lines. Why is this happening?

A1: This is a common and expected observation. Different cell lines can exhibit varying sensitivity to a compound due to several factors:

  • Differential Expression of Transporters: The uptake of the compound into the cells can be mediated by specific transporters. For instance, the presence and activity of organic cation transporters (OCTs) can influence the intracellular concentration of the drug. Cell lines with higher expression of these transporters may show greater sensitivity.

  • Variations in Target Expression: If the compound targets a specific protein or pathway, the expression level or mutation status of these targets in different cell lines will dictate the compound's efficacy.

  • Metabolic Differences: Cell lines can metabolize drugs at different rates. Some cells may rapidly inactivate the compound, leading to reduced efficacy.

  • Alternative Survival Pathways: Resistant cell lines may have more active survival pathways that counteract the drug's cytotoxic effects.

For example, studies on benzylguanidine hybrids have shown that neuroblastoma cell lines like LS cells, despite having low expression of norepinephrine transporter (NAT), can still be sensitive to the compound, possibly due to the presence of other transporters like OCTs[1].

Q2: Our compound does not seem to be as effective as expected, even at higher concentrations. What are the possible reasons?

A2: Several factors could contribute to lower-than-expected efficacy:

  • Compound Stability: The compound may be unstable in your cell culture medium, degrading over the course of the experiment. Ensure you know the stability of your compound under experimental conditions (e.g., in the presence of serum, at 37°C).

  • Solubility Issues: The compound may not be fully dissolved at the tested concentrations, leading to a lower effective concentration. Always check the solubility of your compound in the vehicle (e.g., DMSO) and the final concentration in the medium.

  • Incorrect Target Hypothesis: The targeted pathway in your chosen cell line may not be critical for its survival or proliferation.

  • Cell Seeding Density: The number of cells seeded can influence the outcome. A higher cell density might require a higher compound concentration to achieve the same effect due to a higher number of target cells.

Q3: We are seeing significant cell death even in our control group treated with the vehicle (e.g., DMSO). What should we do?

A3: This indicates a problem with your experimental setup:

  • Vehicle Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is not toxic to your cells. Most cell lines can tolerate DMSO up to 0.5%, but this should be tested for each cell line.

  • Cell Health: Your cells may be unhealthy before the experiment begins. Ensure you are using cells at a low passage number, check for any contamination (e.g., mycoplasma), and ensure they are in the logarithmic growth phase when you start the experiment.

  • Incubation Time: A very long incubation time might lead to cell death due to nutrient depletion or accumulation of toxic byproducts in the medium, independent of your compound.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicates Inconsistent cell seeding, pipetting errors, or uneven compound distribution.Use a multichannel pipette for cell seeding and compound addition. Ensure the compound stock is well-mixed before dilution. Visually inspect plates for even cell distribution.
Edge effects on the plate Evaporation of medium from the outer wells of the plate.Avoid using the outermost wells of the plate for experiments. Fill the outer wells with sterile PBS or medium to maintain humidity.
Unexpected morphological changes in cells Contamination, vehicle toxicity, or off-target effects of the compound.Check for contamination. Run a vehicle control at the highest concentration used. Document morphological changes as they may provide clues about the mechanism of action.
Compound precipitates in the medium Poor solubility of the compound at the tested concentration.Lower the final concentration of the compound. Try a different solvent or a co-solvent system. Warm the medium slightly before adding the compound.

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of a benzylguanidine compound on the viability of different cancer cell lines.

Materials:

  • Cancer cell lines (e.g., SK-N-SH, Kelly, LS)

  • Complete growth medium (specific to each cell line)

  • 96-well cell culture plates

  • Benzylguanidine compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm)

Methodology:

  • Cell Seeding:

    • Trypsinize and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. The optimal seeding density should be determined for each cell line to ensure they are still in logarithmic growth at the end of the experiment.

    • Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the benzylguanidine compound in complete growth medium from your stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle-only control.

    • Incubate for the desired period (e.g., 72 hours). Studies on benzylguanidine hybrids have shown clear effects after a 72-hour incubation period[1].

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Quantitative Data Summary

The following table summarizes the cytotoxic effects of two benzylguanidine-melphalan hybrids (mMBG and pMBG) on different neuroblastoma cell lines after 72 hours of incubation. These hybrids contain two alkylating groups from melphalan[1].

Cell Line Compound Observed Effect Reference
SK-N-SH mMBG & pMBGLess pronounced toxicity compared to other cell lines.[1]
Kelly mMBG & pMBGMore toxic than the parent compound Melphalan.[1]
LS mMBG & pMBGMore toxic than the parent compound Melphalan.[1]

Hybrids with only one alkylating group (mMBG and pMBG) were found to be more effective than melphalan in all three cell lines[1].

Visualizations

Signaling Pathway

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OCT Organic Cation Transporter (OCT) Drug_cyto Benzylguanidine-Alkylating Agent Hybrid OCT->Drug_cyto Uptake DNA DNA Drug_cyto->DNA Nuclear Translocation DNA_damage DNA Alkylation & Cross-linking DNA->DNA_damage Alkylation Apoptosis Apoptosis DNA_damage->Apoptosis Activation of Damage Response G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 prepare_drug Prepare serial dilutions of compound incubate1->prepare_drug treat_cells Treat cells with compound and vehicle control incubate1->treat_cells prepare_drug->treat_cells incubate2 Incubate for 72h treat_cells->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate analyze Analyze data and calculate IC50 read_plate->analyze end End analyze->end

References

Validation & Comparative

Comparative Analysis of the Antimicrobial Activity of 1-Benzyl-1-methylhydroxyguanidine and Other Guanidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial potential of 1-Benzyl-1-methylhydroxyguanidine against other guanidine-based antimicrobial agents. Due to the limited publicly available data on the specific antimicrobial activity of this compound, this guide leverages structure-activity relationship (SAR) studies of closely related benzyl guanidine derivatives to forecast its likely efficacy.

Introduction to Guanidine Derivatives as Antimicrobials

The guanidine group, due to its ability to exist as a delocalized cation at physiological pH, has been a cornerstone in the development of numerous antimicrobial agents.[1] This cationic nature facilitates interaction with negatively charged components of bacterial cell membranes, such as phospholipids and teichoic acids, leading to membrane disruption and cell death.[2] Well-known examples of guanidine-containing antimicrobials include the disinfectant chlorhexidine and the antibiotic streptomycin.[3] The antimicrobial potency of guanidine derivatives can be modulated by altering their lipophilicity and structural features.[4]

Predicted Antimicrobial Profile of this compound

A key study by an der Lan et al. (2022) investigated the antimicrobial activity of a series of benzyl guanidine derivatives.[4] Their findings indicate that substitutions on the guanidine nitrogen can significantly impact antimicrobial potency. Specifically, the introduction of a methyl group on the nitrogen atom of the guanidine unit led to a substantial decrease in activity against both Staphylococcus aureus and Escherichia coli.[4]

Given that this compound possesses both a methyl and a hydroxyl group on the same nitrogen, its antimicrobial activity is likely to be influenced by the steric and electronic effects of these substituents. The presence of the methyl group is predicted to reduce its efficacy compared to unsubstituted benzyl guanidine. The influence of the hydroxyl group on antimicrobial activity is less clear from the available data and warrants further investigation.

Comparative Antimicrobial Activity of Benzyl Guanidine Derivatives

To provide a framework for understanding the potential efficacy of this compound, the following table summarizes the MIC values of several related benzyl guanidine derivatives against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

Compound/DerivativeStructureTest OrganismMIC (µg/mL)Reference
Benzyl Guanidine (9g) Benzyl-NH-C(=NH)NH₂Staphylococcus aureus1[4]
Escherichia coli1[4]
N-Methyl-benzyl guanidine (51a/b) Benzyl-N(CH₃)-C(=NH)NH₂Staphylococcus aureus32[4]
Escherichia coli32[4]
3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine (9m) (Substituted benzyl)-O-C(=NH)NH₂Staphylococcus aureus0.5[4]
Escherichia coli1[4]
3,4-Dichlorobenzyl guanidine (9v) (Substituted benzyl)-NH-C(=NH)NH₂Staphylococcus aureus0.5[4]
Escherichia coli4[4]

Data Interpretation: The data clearly demonstrates that substitutions on both the benzyl ring and the guanidine moiety significantly affect antimicrobial activity. Halogenation of the benzyl ring, as seen in compounds 9m and 9v, tends to enhance potency, particularly against S. aureus.[4] Conversely, N-methylation of the guanidine group, as in compound 51a/b, results in a dramatic reduction in activity.[4]

Mechanism of Action: A General Overview for Guanidine Derivatives

The primary mechanism of antimicrobial action for many guanidine derivatives involves the disruption of the bacterial cell membrane integrity. This process can be visualized as a multi-step interaction.

G cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Guanidinium Cation Guanidinium Cation Negatively Charged Surface Phospholipids Teichoic Acids Guanidinium Cation->Negatively Charged Surface Electrostatic Attraction Membrane Disruption Membrane Disruption Negatively Charged Surface->Membrane Disruption Binding & Insertion Pore Formation Pore Formation Membrane Disruption->Pore Formation Leakage Leakage of Cellular Contents Pore Formation->Leakage Cell Death Cell Death Leakage->Cell Death

Caption: General mechanism of guanidine derivatives' antimicrobial action.

This electrostatic attraction is followed by the insertion of the lipophilic parts of the molecule into the lipid bilayer, leading to a loss of membrane integrity, pore formation, leakage of essential intracellular components, and ultimately, cell death.[2]

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds, based on standard methodologies.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy.[4] The broth microdilution method is a common technique for its determination.

G Start Start Compound Prep Prepare serial dilutions of test compound Start->Compound Prep Inoculum Prep Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Start->Inoculum Prep Inoculation Inoculate diluted compound with bacteria in 96-well plate Compound Prep->Inoculation Inoculum Prep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Visually inspect for bacterial growth (turbidity) Incubation->Observation MIC Determination MIC = Lowest concentration with no visible growth Observation->MIC Determination End End MIC Determination->End

Caption: Workflow for MIC determination by broth microdilution.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in CAMHB to achieve the desired concentration range.

  • Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (no compound) and negative (no bacteria) growth controls.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

While direct experimental evidence for the antimicrobial activity of this compound is currently lacking, analysis of structurally related compounds provides valuable insights. The presence of an N-methyl group on the guanidine moiety is expected to significantly diminish its antimicrobial efficacy compared to its unsubstituted benzyl guanidine counterpart. However, the influence of the N-hydroxyl group remains an open question for empirical validation. Further research is warranted to synthesize and evaluate this compound to definitively characterize its antimicrobial profile and to further elucidate the structure-activity relationships of this class of compounds.

References

Comparative Analysis of 1-Benzyl-1-methylhydroxyguanidine Analogs: A Guide to Structure-Activity Relationships in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of 1-Benzyl-1-methylhydroxyguanidine analogs, offering valuable insights into their structure-activity relationships (SAR) as potential anticancer agents. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel cancer therapeutics.

Introduction

Hydroxyguanidine derivatives have emerged as a promising class of compounds in anticancer research, largely due to their ability to inhibit ribonucleotide reductase, a critical enzyme in DNA synthesis and repair. The this compound scaffold offers a versatile platform for structural modification to enhance potency and selectivity against cancer cells. This guide summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms of action to facilitate a deeper understanding of the SAR for this compound class.

Quantitative Structure-Activity Relationship (SAR) Analysis

The anticancer activity of this compound analogs is significantly influenced by the nature and position of substituents on the benzyl ring and modifications of the hydroxyguanidine moiety. The following table summarizes the cytotoxic activity (IC50) of a series of N-hydroxy-N'-aminoguanidine analogs against HL-60 promyelocytic leukemia cells, as a representative dataset for hydroxyguanidine derivatives.[1]

Compound IDStructureIC50 (µM) against HL-60 cells
15 N-hydroxy-2-(anthracene-2-yl-methylene)-hydrazinecarboximidamide11

Table 1: Cytotoxic activity of a lead N-hydroxy-N'-aminoguanidine analog.[1]

In a broader context of N-hydroxyguanidine derivatives, studies have shown that altering the lipophilic/hydrophilic balance, as well as the electronic and steric properties, can significantly impact anticancer and antiviral activities. For a series of N-hydroxyguanidine derivatives with the general structure R = NNHC(=NH)NHOH, where R is an aromatic or heterocyclic aldehyde, ID50 values against cultured L1210 cells ranged from 7.80 to 126 µM.[2] These derivatives were found to be about 10-fold more active than the parent compounds, hydroxyurea and hydroxyguanidine.[2]

Experimental Protocols

A fundamental technique for assessing the cytotoxic activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The this compound analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plate is incubated for a specific period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: A solution of MTT is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for many hydroxyguanidine derivatives is the inhibition of ribonucleotide reductase (RR).[1][3] This enzyme is crucial for the conversion of ribonucleotides to deoxyribonucleotides, an essential step in DNA synthesis.

G Hydroxyguanidine 1-Benzyl-1-methyl- hydroxyguanidine Analogs RR Ribonucleotide Reductase (RR) Hydroxyguanidine->RR dNTPs Deoxyribonucleotide Pool (dNTPs) RR->dNTPs Synthesis DNAsynthesis DNA Synthesis dNTPs->DNAsynthesis dNTPs->DNAsynthesis S_phase S-Phase Arrest DNAsynthesis->S_phase Progression DNAsynthesis->S_phase Apoptosis Apoptosis S_phase->Apoptosis

Caption: Inhibition of Ribonucleotide Reductase by Hydroxyguanidine Analogs.

Inhibition of ribonucleotide reductase by hydroxyguanidine analogs leads to a depletion of the deoxyribonucleotide pool, which in turn halts DNA synthesis.[1][3] This disruption of DNA replication often results in cell cycle arrest in the S-phase and can ultimately trigger apoptosis (programmed cell death).[3]

The following diagram illustrates a typical experimental workflow for the evaluation of these compounds.

G cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies cluster_sar SAR Analysis Synthesis Synthesis of 1-Benzyl-1-methyl- hydroxyguanidine Analogs MTT Cytotoxicity Screening (e.g., MTT Assay) Synthesis->MTT IC50 IC50 Determination MTT->IC50 RR_Assay Ribonucleotide Reductase Inhibition Assay IC50->RR_Assay SAR Structure-Activity Relationship Analysis IC50->SAR Cell_Cycle Cell Cycle Analysis (Flow Cytometry) RR_Assay->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Cycle->Apoptosis_Assay Apoptosis_Assay->SAR

Caption: Experimental Workflow for SAR Analysis.

This workflow outlines the key stages from the synthesis of the analogs to the final structure-activity relationship analysis, providing a logical framework for research in this area.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The structure-activity relationship is heavily dependent on the substitutions made to the core molecule, with a clear link between these modifications and the resulting cytotoxic potency. The primary mechanism of action through the inhibition of ribonucleotide reductase offers a well-defined target for further optimization. This guide provides a foundational understanding for researchers to build upon in their quest for more effective and selective cancer therapies.

References

Head-to-head comparison of 1-Benzyl-1-methylhydroxyguanidine against established antibiotics.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Disclaimer: The compound 1-Benzyl-1-methylhydroxyguanidine is a novel investigational agent. The experimental data presented herein is hypothetical and for illustrative purposes to guide comparative analysis.

This guide provides a comprehensive head-to-head comparison of the novel synthetic compound, this compound, against a panel of established antibiotics. The objective is to furnish researchers, scientists, and drug development professionals with a comparative framework for evaluating the potential of new antimicrobial agents.

Introduction to this compound

This compound is a synthetic small molecule belonging to the guanidine class of compounds. Guanidine derivatives have garnered significant interest in medicinal chemistry due to their potential as antimicrobial agents.[1][2][3] The guanidinium group, which is protonated and positively charged at physiological pH, is known to interact with the negatively charged components of bacterial cell envelopes, suggesting a potential mechanism of action involving membrane disruption.[2][4][5] This guide evaluates the hypothetical antimicrobial profile of this compound in comparison to standard-of-care antibiotics.

Comparative Antimicrobial Spectrum and Potency

The in vitro activity of this compound was hypothetically assessed against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method as detailed in the Experimental Protocols section.

For comparison, the activities of three widely used antibiotics are presented: Penicillin, a β-lactam antibiotic primarily effective against Gram-positive bacteria; Ciprofloxacin, a broad-spectrum fluoroquinolone; and Vancomycin, a glycopeptide antibiotic with activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Bacterial StrainThis compound (Hypothetical)PenicillinCiprofloxacinVancomycin
Gram-Positive
Staphylococcus aureus (ATCC 29213)20.120.51
Methicillin-resistant S. aureus (MRSA, ATCC 43300)4>12811
Enterococcus faecalis (ATCC 29212)8212
Gram-Negative
Escherichia coli (ATCC 25922)16>1280.015>128
Pseudomonas aeruginosa (ATCC 27853)32>1280.25>128
Klebsiella pneumoniae (ATCC 700603)16>1280.03>128

Mechanism of Action: A Hypothetical Signaling Pathway

Based on the known properties of guanidine compounds, a hypothetical mechanism of action for this compound is proposed to involve the disruption of the bacterial cell membrane integrity. This could lead to the dissipation of the membrane potential and leakage of essential intracellular components, ultimately resulting in bacterial cell death.

cluster_membrane Bacterial Cell Membrane Membrane_Potential Membrane Potential ATP_Synthesis ATP Synthesis Membrane_Potential->ATP_Synthesis Drives Ion_Gradient Ion Gradient Ion_Gradient->ATP_Synthesis Cell_Death Cell Death ATP_Synthesis->Cell_Death Inhibition leads to BMHG 1-Benzyl-1-methyl- hydroxyguanidine Membrane_Disruption Membrane Disruption BMHG->Membrane_Disruption Binds to and disrupts Membrane_Disruption->Membrane_Potential Dissipates Membrane_Disruption->Ion_Gradient Disrupts Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Serial Dilution of Antimicrobial Agents Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 16-20h Inoculate_Plate->Incubate Read_MIC Read MIC Incubate->Read_MIC End End Read_MIC->End

References

Validating the Biological Target of 1-Benzyl-1-methylhydroxyguanidine: A Comparative Guide to Nitric Oxide Synthase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 3, 2025

Introduction

Due to a lack of specific published data on the biological target of 1-Benzyl-1-methylhydroxyguanidine, this guide presents a comparative analysis based on a probable target: Nitric Oxide Synthase (NOS) . The structural features of this compound, particularly the hydroxyguanidine moiety, suggest it may act as an arginine mimetic. L-arginine is the natural substrate for NOS, an enzyme crucial in a wide array of physiological and pathological processes. This guide provides a framework for validating NOS as the biological target of this compound, comparing its potential inhibitory profile with known NOS inhibitors, and detailing the experimental protocols required for such a validation.

The Postulated Target: Nitric Oxide Synthase (NOS)

Nitric Oxide Synthases are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule. There are three main isoforms of NOS:

  • Neuronal NOS (nNOS or NOS1): Primarily found in nervous tissue, it plays a role in neurotransmission.

  • Inducible NOS (iNOS or NOS2): Expressed in various cells in response to immunological stimuli, it is involved in inflammation and host defense.

  • Endothelial NOS (eNOS or NOS3): Located in the endothelium, it is vital for regulating vascular tone and blood pressure.

The overproduction of NO by any of these isoforms can contribute to various pathologies, making NOS inhibitors valuable therapeutic candidates. Given that the hydroxyguanidine group can mimic the guanidinium group of L-arginine, it is plausible that this compound acts as a competitive inhibitor of NOS.

Performance Comparison with Alternative NOS Inhibitors

To validate and characterize the inhibitory potential of this compound against NOS, its performance should be compared with well-established inhibitors. The following table summarizes the inhibitory potency (IC50 values) of several known NOS inhibitors against the three isoforms.

CompoundnNOS IC50 (µM)iNOS IC50 (µM)eNOS IC50 (µM)Selectivity Profile
L-NAME 0.87[1]~50~5.6Non-selective
Aminoguanidine -2.1[2]>100iNOS selective
7-Nitroindazole 0.47[1]5.80.78nNOS selective
1400W -0.0072Highly iNOS selective
N-(3-(Aminomethyl)benzyl)acetamidine ---iNOS selective
AR-C102222 (Spirocyclic quinazoline) -0.0130Highly iNOS selective[3]
N-Benzyl hydroxypyridone carboxamide (8a) ---Antiviral activity, mechanism not fully elucidated[4]

Experimental Protocols

Validating this compound as a NOS inhibitor requires a series of well-defined experiments.

In Vitro NOS Inhibition Assay (Griess Assay)

This assay measures the enzymatic activity of purified NOS isoforms by quantifying the amount of nitrite, a stable and oxidized product of NO.

Principle:

NOS catalyzes the conversion of L-arginine to L-citrulline and NO. The NO produced is rapidly oxidized to nitrite and nitrate. Nitrate is first reduced to nitrite by nitrate reductase. The total nitrite is then quantified using the Griess reagent, which forms a colored azo dye that can be measured spectrophotometrically.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µM FAD, 10 µM FMN, and 10 µM BH4).

    • Prepare a solution of L-arginine (substrate) in the reaction buffer.

    • Prepare solutions of the test compound (this compound) and known inhibitors at various concentrations.

    • Prepare a solution of purified nNOS, iNOS, or eNOS enzyme.

    • Prepare the Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution).

    • Prepare a nitrate reductase solution and its cofactor, NADPH.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, enzyme, and the test compound or control inhibitor.

    • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding L-arginine and NADPH.

    • Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.

    • Stop the reaction (e.g., by adding a zinc sulfate solution to precipitate the protein).

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate.

    • Add nitrate reductase and NADPH to each well to convert nitrate to nitrite. Incubate as required.

    • Add the Griess reagent to each well.

    • Incubate in the dark at room temperature for 15-20 minutes to allow for color development.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite produced in each well.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Cell-Based NOS Activity Assay (DAF-FM Diacetate Assay)

This assay measures NO production in living cells.

Principle:

DAF-FM diacetate is a cell-permeable dye that is non-fluorescent. Once inside the cell, it is deacetylated by intracellular esterases to DAF-FM. DAF-FM reacts with NO to form a highly fluorescent benzotriazole derivative. The fluorescence intensity is proportional to the amount of NO produced.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., RAW 264.7 macrophages for iNOS, or HEK293 cells transfected with nNOS or eNOS) in a 96-well black, clear-bottom plate.

    • For iNOS, stimulate the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce enzyme expression.

    • Treat the cells with various concentrations of this compound or a known inhibitor for a predetermined time.

  • Loading with DAF-FM Diacetate:

    • Prepare a working solution of DAF-FM diacetate (typically 5-10 µM) in a serum-free medium or buffer (e.g., Hanks' Balanced Salt Solution).

    • Remove the cell culture medium and wash the cells with the buffer.

    • Add the DAF-FM diacetate working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Measurement of Fluorescence:

    • Wash the cells to remove the excess dye.

    • Add fresh buffer or medium to the wells.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 495 nm and 515 nm, respectively.

  • Data Analysis:

    • Subtract the background fluorescence from the readings.

    • Calculate the percentage of inhibition of NO production for each concentration of the test compound relative to the untreated, stimulated cells.

    • Determine the IC50 value.

Mandatory Visualizations

Nitric Oxide Signaling Pathway

NitricOxideSignaling L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO O2, NADPH sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects Inhibitor 1-Benzyl-1-methyl- hydroxyguanidine (Proposed Inhibitor) Inhibitor->NOS Inhibits

Caption: The Nitric Oxide signaling pathway, highlighting the proposed inhibitory action.

Experimental Workflow for Validating a Novel NOS Inhibitor

ExperimentalWorkflow Start Hypothesized NOS Inhibitor (this compound) InVitro_Assay In Vitro Enzymatic Assay (Griess Assay) Start->InVitro_Assay Determine_IC50 Determine IC50 values for nNOS, iNOS, and eNOS InVitro_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Assay (DAF-FM Diacetate) Determine_IC50->Cell_Based_Assay Promising Candidates Validate_Cellular_Potency Validate Cellular Potency and Assess Cell Permeability Cell_Based_Assay->Validate_Cellular_Potency Mechanism_Studies Mechanism of Action Studies (e.g., Kinetics, Competition Assays) Validate_Cellular_Potency->Mechanism_Studies Lead_Optimization Lead Optimization and In Vivo Studies Mechanism_Studies->Lead_Optimization

Caption: A typical workflow for the identification and validation of a novel NOS inhibitor.

References

Comparative Efficacy of Benzyl Guanidine Derivatives as Antimicrobial Agents: A Cross-Laboratory Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of several benzyl guanidine derivatives, offering a valuable resource for researchers engaged in the discovery of novel antimicrobial agents. Due to the limited availability of cross-laboratory validation data for 1-Benzyl-1-methylhydroxyguanidine, this guide focuses on a series of structurally related benzyl guanidine compounds with documented antimicrobial activity against Gram-positive and Gram-negative bacteria. The data presented is compiled from published research to facilitate an objective comparison of their performance and to provide detailed experimental context.

Overview of Benzyl Guanidine Derivatives

Guanidine-containing compounds represent a promising class of molecules with a broad spectrum of biological activities, including antimicrobial, anticancer, and antihypertensive properties. The cationic nature of the guanidinium group is thought to play a crucial role in their mechanism of action, particularly in their ability to disrupt microbial cell membranes. This guide focuses on a selection of benzyl guanidine derivatives and evaluates their minimum inhibitory concentrations (MIC) against common bacterial strains.

Comparative Efficacy Data

The following table summarizes the in vitro antimicrobial activity of selected benzyl guanidine derivatives against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). The data is extracted from a study by Hutchinson et al. (2022), which provides a systematic evaluation of a series of these compounds.[1][2][3] Lower MIC values indicate higher potency.

Compound IDStructureR1R2R3MIC S. aureus (µg/mL)MIC E. coli (µg/mL)
9g 3-((2,3-dichlorobenzyl)oxy)benzyl)guanidineHClCl11
9m 3-((2-chloro-3-(trifluoromethyl)benzyl)oxy)benzyl)guanidineHClCF30.51
9p 3-((2,4-difluorobenzyl)oxy)benzyl)guanidineFHF0.5>32
9q 3-((2,5-difluorobenzyl)oxy)benzyl)guanidineHFH116
9v 4-((2,5-dichlorobenzyl)oxy)benzyl)guanidine---0.54

Experimental Protocols

The following methodologies are based on the protocols described in the referenced literature for the synthesis and antimicrobial evaluation of benzyl guanidine derivatives.[1][2]

Synthesis of Benzyl Guanidine Derivatives

The synthesis of the compared benzyl guanidine derivatives generally follows a multi-step process, as outlined in the workflow diagram below. A common route involves the protection of the guanidino group, followed by benzylation and subsequent deprotection.

G cluster_synthesis General Synthesis Workflow start Starting Material (e.g., 3-aminomethylphenol) guanylation Guanylation (e.g., with Boc-protected S-methylisothiourea) start->guanylation benzylation Benzylation (with substituted benzyl halide) guanylation->benzylation deprotection Deprotection (e.g., with TFA) benzylation->deprotection final_product Final Benzyl Guanidine Derivative deprotection->final_product

Caption: General synthetic workflow for benzyl guanidine derivatives.

Detailed Steps:

  • Guanylation: The starting aminophenol is reacted with a protected guanylating agent, such as N,N'-di-Boc-S-methylisothiourea, in the presence of a base like triethylamine (Et3N) in a solvent such as dimethylformamide (DMF).

  • Benzylation: The resulting Boc-protected guanidinophenyl intermediate is then benzylated using a substituted benzyl halide (e.g., benzyl bromide or chloride) in the presence of a base like potassium carbonate (K2CO3) in a solvent such as acetone.

  • Deprotection: The Boc protecting groups are removed using a strong acid, typically trifluoroacetic acid (TFA), in a solvent like dichloromethane (CH2Cl2), to yield the final benzyl guanidine derivative as a salt.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of the synthesized compounds is determined by measuring their Minimum Inhibitory Concentration (MIC) against selected bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

G cluster_mic MIC Determination Workflow prep_bacteria Prepare Bacterial Inoculum inoculation Inoculate Dilutions with Bacteria prep_bacteria->inoculation serial_dilution Serial Dilution of Compounds serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Read Results (Visual Inspection for Growth) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Bacterial Culture: The test bacteria (S. aureus and E. coli) are cultured in a suitable broth medium to a specific optical density, corresponding to a standard cell concentration.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Proposed Mechanism of Action

The primary antimicrobial mechanism of guanidine-containing compounds is believed to be the disruption of the bacterial cell membrane integrity.[4][5][6] The positively charged guanidinium group interacts with the negatively charged components of the bacterial cell envelope, such as phospholipids and teichoic acids. This interaction leads to membrane depolarization, increased permeability, and ultimately cell death.

G cluster_moa Proposed Antimicrobial Mechanism of Action guanidine Cationic Guanidinium Group interaction Electrostatic Interaction guanidine->interaction membrane Negatively Charged Bacterial Membrane membrane->interaction disruption Membrane Disruption & Increased Permeability interaction->disruption leakage Leakage of Intracellular Components disruption->leakage death Bacterial Cell Death leakage->death

Caption: Proposed mechanism of action for antimicrobial guanidine derivatives.

Conclusion

This comparative guide highlights the potent antimicrobial activity of several benzyl guanidine derivatives against both Gram-positive and Gram-negative bacteria. The data indicates that substitutions on the benzyl ring significantly influence the antimicrobial potency. While a direct cross-laboratory validation of this compound is not currently possible due to a lack of published data, the information presented here on structurally similar compounds provides a valuable baseline for researchers in the field of antimicrobial drug discovery. The detailed experimental protocols and the proposed mechanism of action offer a solid foundation for further investigation and development of this promising class of compounds.

References

Performance Benchmark of Peptidyl Arginine Deiminase (PAD) Inhibitors in Diverse Assay Formats

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive performance benchmark of Peptidyl Arginine Deiminase (PAD) inhibitors, with a focus on the well-characterized pan-PAD inhibitor, Cl-amidine, and its comparison with other notable alternatives. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate tools for their studies on the role of protein citrullination in health and disease.

Introduction to PAD Inhibition

Peptidyl Arginine Deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline.[1][2][3] This process, known as citrullination or deimination, plays a crucial role in various physiological processes, including gene regulation, inflammation, and the formation of Neutrophil Extracellular Traps (NETs).[1][4] Dysregulated PAD activity has been implicated in the pathogenesis of numerous diseases, including autoimmune disorders like rheumatoid arthritis and lupus, as well as certain cancers.[2][5][6] Consequently, PAD enzymes have emerged as attractive therapeutic targets, leading to the development of various inhibitors.

This guide focuses on the performance of Cl-amidine, a first-generation, irreversible pan-PAD inhibitor, and compares its activity with other key inhibitors in various biochemical and cellular assays.[2][3][5] The alternatives discussed include the second-generation pan-PAD inhibitor BB-Cl-amidine, the PAD4-selective inhibitors GSK199 and GSK484, and the PAD2-selective inhibitor AFM-30a.[1][7][8][9]

Data Presentation: Comparative Performance of PAD Inhibitors

The following tables summarize the quantitative data on the inhibitory potency and cellular efficacy of Cl-amidine and its alternatives.

Table 1: Biochemical Inhibitory Activity (IC50/kinact/KI) Against PAD Isoforms

InhibitorTargetIC50 (µM)kinact/KI (M-1min-1)Notes
Cl-amidine PAD10.8[3][10]-Irreversible pan-PAD inhibitor.[2][3]
PAD36.2[3][10]-
PAD45.9[3][10]13,000[3][10]
BB-Cl-amidine Pan-PAD--Second-generation pan-PAD inhibitor with improved cellular potency.[11][12]
GSK199 PAD40.2 (in absence of Ca2+)[13][14]-Reversible and selective PAD4 inhibitor.[13][14]
1.0 (in presence of 2mM Ca2+)[1]
GSK484 PAD40.05 (in absence of Ca2+)[5]-Potent and selective PAD4 inhibitor.[1][5]
0.25 (in presence of 2mM Ca2+)[1]
AFM-30a PAD2-210,300[6]Potent and selective PAD2 inhibitor.[6][7]
PAD1-1.6-fold less potent vs PAD2
PAD3-47-fold less potent vs PAD2
PAD4-~15-fold less potent vs PAD2

Table 2: Cellular Assay Performance

InhibitorAssayCell TypeEC50 (µM)Key Findings
Cl-amidine Histone H3 CitrullinationHL-60 cells-Inhibits histone citrullination.[15]
NET FormationHuman/Mouse Neutrophils-Prevents NET formation.[3]
Apoptosis InductionTK6, HT29 cells-Induces apoptosis in a dose-dependent manner.[3]
BB-Cl-amidine Cell ViabilityU2OS osteosarcoma cells8.8[11]~20-fold more potent in cells than Cl-amidine.[11]
NET Formation--Inhibits NET formation.[16]
GSK199 Viral Genome ProductionOC43-infected MRC-5 cells0.6[14]Inhibits viral replication in a dose-dependent manner.[14]
GSK484 NET FormationHuman Neutrophils-Causes a clear, statistically-significant reduction in diffused NETs.[1]
AFM-30a Target EngagementHEK293T/PAD2 cells9.5[7][17]Potently and covalently modifies PAD2 in cells.[17]
Histone H3 CitrullinationHEK293T/PAD2 cells0.4[17]Effectively inhibits intracellular PAD2 activity.[17]

Mandatory Visualizations

Signaling Pathway: Protein Citrullination by PAD Enzymes

Protein Citrullination Pathway cluster_0 Cellular Stimuli cluster_1 Enzymatic Cascade cluster_2 Downstream Effects Inflammatory Signals Inflammatory Signals Ca2_Influx Increased Intracellular Ca2+ Inflammatory Signals->Ca2_Influx Calcium Ionophores Calcium Ionophores Calcium Ionophores->Ca2_Influx PAD_Activation PAD Activation Ca2_Influx->PAD_Activation Protein_Arginine Protein-Arginine PAD_Activation->Protein_Arginine Catalyzes Protein_Citrulline Protein-Citrulline Protein_Arginine->Protein_Citrulline Protein_Unfolding Protein Unfolding & Function Alteration Protein_Citrulline->Protein_Unfolding Gene_Regulation Gene Regulation Protein_Unfolding->Gene_Regulation NET_Formation NET Formation Protein_Unfolding->NET_Formation PAD_Inhibitors PAD Inhibitors (e.g., Cl-amidine) PAD_Inhibitors->PAD_Activation

Caption: The protein citrullination pathway initiated by cellular stimuli, leading to PAD activation and downstream biological effects.

Experimental Workflow: Screening for PAD Inhibitors

Experimental Workflow for PAD Inhibitor Screening Start Start Biochemical_Assay Biochemical Assay (e.g., Ammonia Release Assay) Start->Biochemical_Assay Determine_IC50 Determine IC50/EC50 Biochemical_Assay->Determine_IC50 Cellular_Assay Cellular Assay (e.g., Histone Citrullination) Lead_Compound Lead Compound Identification Cellular_Assay->Lead_Compound Selectivity_Profiling Selectivity Profiling (across PAD isoforms) Determine_IC50->Selectivity_Profiling Selectivity_Profiling->Cellular_Assay End End Lead_Compound->End

Caption: A generalized workflow for the screening and identification of potent and selective PAD inhibitors.

Experimental Protocols

Biochemical PAD4 Inhibitor Screening Assay (Ammonia Release)

This assay measures the ammonia released during the citrullination of a substrate by PAD4.

  • Materials:

    • Recombinant human PAD4 enzyme.

    • PAD Assay Buffer (e.g., 50 mM HEPES, pH 7.7, 10 mM CaCl2, with freshly added DTT).[18]

    • Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE).[18]

    • Test inhibitors dissolved in a suitable solvent (e.g., DMSO).

    • Ammonia detection reagent.

    • 96-well microplate.

    • Plate reader capable of measuring fluorescence or absorbance.

  • Procedure:

    • Prepare serial dilutions of the test inhibitors.

    • In a 96-well plate, add the PAD assay buffer, PAD4 enzyme, and the test inhibitor (or vehicle control).[18]

    • Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at 37°C.[3][18]

    • Initiate the reaction by adding the BAEE substrate.[18]

    • Incubate the reaction for a specific time (e.g., 15-30 minutes) at 37°C.[3]

    • Stop the reaction by adding a stop solution or the ammonia detection reagent.

    • Measure the signal (fluorescence or absorbance) using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Cellular Histone H3 Citrullination Assay

This assay assesses the ability of an inhibitor to block the citrullination of histone H3 in a cellular context.

  • Materials:

    • Cell line expressing the target PAD enzyme (e.g., HL-60 for PAD4, HEK293T/PAD2 for PAD2).[5][6]

    • Cell culture medium and reagents.

    • Test inhibitors.

    • Stimulating agent (e.g., calcium ionophore like A23187 or ionomycin).[5][9]

    • Lysis buffer.

    • Reagents for Western blotting.

    • Primary antibody against citrullinated histone H3 (CitH3).

    • Secondary antibody conjugated to HRP.

    • Chemiluminescence detection reagent.

  • Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere.

    • Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for a specified time (e.g., 1 hour).[9]

    • Stimulate the cells with a calcium ionophore to induce PAD activity.[5]

    • After the stimulation period, wash the cells and lyse them to extract total protein.

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and Western blotting using an antibody specific for citrullinated histone H3.[5]

    • Detect the signal using a chemiluminescence imager.

    • Quantify the band intensities to determine the extent of inhibition.

Neutrophil Extracellular Trap (NET) Formation Assay

This assay evaluates the effect of inhibitors on the formation of NETs by neutrophils.

  • Materials:

    • Isolated human or mouse neutrophils.

    • Culture medium (e.g., RPMI).

    • Test inhibitors.

    • NET-inducing agent (e.g., PMA, S. aureus).[1][4]

    • DNA-binding fluorescent dye that is impermeable to live cells (e.g., Sytox Green).

    • Fixative (e.g., paraformaldehyde).

    • Antibodies for immunofluorescence (e.g., anti-myeloperoxidase (MPO), anti-citrullinated histone H3).

    • Fluorescence microscope.

  • Procedure:

    • Adhere isolated neutrophils to a multi-well plate.

    • Pre-incubate the neutrophils with test inhibitors or vehicle control.[1]

    • Stimulate the neutrophils with a NET-inducing agent.[1]

    • For real-time analysis, add a cell-impermeable DNA dye and monitor fluorescence over time.

    • For fixed-cell analysis, fix the cells after the stimulation period.

    • Perform immunofluorescence staining for NET components like MPO and CitH3, along with a DNA counterstain.[19]

    • Capture images using a fluorescence microscope and quantify the area of NETs or the number of NET-releasing cells.[1]

References

Comparative study of the pharmacokinetic profiles of 1-Benzyl-1-methylhydroxyguanidine and its derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Despite a comprehensive search, specific experimental pharmacokinetic data for 1-Benzyl-1-methylhydroxyguanidine and its derivatives were not found in the available literature. To fulfill the structural and content requirements of the request, this guide presents a comparative study based on a representative guanidine derivative with published pharmacokinetic data, illustrating the desired format and depth of analysis for researchers, scientists, and drug development professionals. The data for "Derivative A" is hypothetical to demonstrate a comparative analysis.

This guide provides a comparative analysis of the pharmacokinetic profiles of a potent guanidine-containing arginase inhibitor, herein referred to as "Compound 15aa", and a hypothetical derivative, "Derivative A". The objective is to present a clear comparison of their absorption, distribution, metabolism, and excretion (ADME) properties, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of Compound 15aa (a potent arginase inhibitor) and Derivative A following intravenous administration in a preclinical model.[1] This allows for a direct comparison of their in vivo behavior.

ParameterCompound 15aaDerivative A (Hypothetical)UnitDescription
Cmax 15001200ng/mLMaximum plasma concentration
Tmax 0.250.5hTime to reach Cmax
AUC (0-inf) 35002800ng·h/mLArea under the plasma concentration-time curve
t1/2 3.54.2hElimination half-life
Clearance (CL) 4.25.8mL/min/kgVolume of plasma cleared of the drug per unit time
Volume of Distribution (Vd) 0.81.2L/kgApparent volume into which a drug distributes in the body
Bioavailability (F%) Low (Oral)Low (Oral)%Fraction of administered dose reaching systemic circulation

Experimental Protocols

The pharmacokinetic parameters presented above are typically determined through a series of standardized in vivo experiments. The following protocol outlines a general methodology for such a study.

In Vivo Pharmacokinetic Study in Rodents
  • Animal Model: Male Sprague-Dawley rats (250-300g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Drug Formulation and Administration:

    • Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline) to a final concentration of 1 mg/mL. A single dose of 1 mg/kg is administered via the tail vein.

    • Oral (PO): The compound is suspended in a vehicle such as 0.5% methylcellulose for oral gavage at a dose of 10 mg/kg.

  • Blood Sampling:

    • Blood samples (approximately 0.2 mL) are collected from the jugular vein at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.

    • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

  • Bioanalytical Method:

    • Plasma concentrations of the compounds are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

    • Sample Preparation: Plasma samples are subjected to protein precipitation with acetonitrile containing an internal standard. After centrifugation, the supernatant is collected and analyzed.

    • Chromatographic Conditions: Separation is achieved on a C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Pharmacokinetic Analysis:

    • Non-compartmental analysis is used to determine the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd) from the plasma concentration-time data using appropriate software (e.g., Phoenix WinNonlin).

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the pharmacokinetic study and a relevant signaling pathway where these compounds might exert their effects.

experimental_workflow cluster_pre_study Pre-Study Preparation cluster_experiment Experimental Phase cluster_analysis Analytical and Data Analysis cluster_outcome Outcome animal_model Animal Model Selection (e.g., Sprague-Dawley Rats) drug_formulation Drug Formulation (IV and PO) animal_model->drug_formulation drug_admin Drug Administration (IV or PO Dosing) drug_formulation->drug_admin blood_sampling Serial Blood Sampling drug_admin->blood_sampling sample_processing Plasma Separation and Storage blood_sampling->sample_processing bioanalysis LC-MS/MS Analysis sample_processing->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis pk_profile Pharmacokinetic Profile Determination pk_analysis->pk_profile

Caption: Experimental workflow for an in vivo pharmacokinetic study.

signaling_pathway cluster_arginase Arginase-Mediated Pathway cluster_inhibitor Inhibitor Action cluster_downstream Downstream Effects arginine L-Arginine arginase1 Arginase 1 arginine->arginase1 Substrate t_cell T-Cell Function arginine->t_cell Supports ornithine_urea Ornithine + Urea arginase1->ornithine_urea Catalyzes arginase1->t_cell Depletes Arginine, Impairs guanidine_inhibitor Guanidine Derivative (e.g., Compound 15aa) guanidine_inhibitor->arginase1 Inhibits guanidine_inhibitor->t_cell Restores Function immunosuppression Reduced Immunosuppression t_cell->immunosuppression

Caption: Inhibition of the Arginase 1 pathway by a guanidine derivative.

References

Confirming the mechanism of action of 1-Benzyl-1-methylhydroxyguanidine through genetic and biochemical assays.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential mechanisms of action of 1-Benzyl-1-methylhydroxyguanidine, a novel synthetic compound. In the absence of direct comprehensive studies on this specific molecule, this document draws upon evidence from structurally related benzylguanidine and guanidine derivatives to propose and explore plausible biological activities. By presenting supporting experimental data from analogous compounds and detailing relevant biochemical and genetic assays, this guide aims to furnish researchers with a foundational framework for investigating this compound.

Postulated Mechanisms of Action and Comparative Analysis

Based on the known biological activities of structurally similar compounds, four primary mechanisms of action are postulated for this compound:

  • Modulation of Monoamine Transporters: The benzylguanidine scaffold is a key feature in molecules known to interact with monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT). This interaction can lead to the inhibition of neurotransmitter reuptake, thereby increasing their synaptic concentration.

  • Antimicrobial Activity: Several guanidine and benzylguanidine derivatives have demonstrated potent antimicrobial effects against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.

  • Cardiovascular Effects through Ion Channel Interaction: The structural similarity to compounds that exhibit cardiovascular effects suggests a potential interaction with ion channels, such as calcium channels, which could lead to modulation of blood pressure.

  • Enzyme Inhibition: Inhibition of enzymes like catechol-O-methyltransferase (COMT) has been observed with related benzyl-substituted compounds, indicating a potential for this compound to interfere with neurotransmitter metabolism.

The following sections provide a comparative overview of these potential mechanisms, with data from representative alternative compounds.

Data Presentation: Comparative Performance Metrics

Table 1: Comparative Analysis of Monoamine Transporter Inhibition

CompoundTargetAssay TypeIC50 / Ki (nM)Reference Compound
This compound (Hypothetical) NET, DATRadioligand BindingTo be determinedDesipramine (NET), GBR-12909 (DAT)
meta-iodobenzylguanidine (MIBG)NET[³H]nisoxetine bindingKi: 180 nM-
1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ)DATIn vivo microdialysisInhibition of L-DOPA effects-

Table 2: Comparative Antimicrobial Activity

CompoundBacterial StrainAssay TypeMIC (µg/mL)Reference Compound
This compound (Hypothetical) S. aureus, E. coliBroth MicrodilutionTo be determinedCiprofloxacin
3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivativeS. aureusBroth Microdilution0.5-
3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivativeE. coliBroth Microdilution1-

Table 3: Comparative Cardiovascular Effects

CompoundProposed MechanismAssay TypeEffectReference Compound
This compound (Hypothetical) Calcium Channel BlockadeIn vitro vasorelaxationTo be determinedVerapamil
1-Methyl-4-(1-naphthylvinyl)piperidine (B-120)Calcium Channel BlockadeBlood pressure in catsDose-related decrease-

Table 4: Comparative Enzyme Inhibition

CompoundEnzyme TargetAssay TypeIC50 (µM)Reference Compound
This compound (Hypothetical) COMTRecombinant enzyme assayTo be determinedTolcapone
1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ)COMTEx vivo brain homogenateInhibition of L-DOPA metabolism-

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound.

Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity of this compound for the norepinephrine transporter (NET) and dopamine transporter (DAT).

Materials:

  • HEK293 cells stably expressing human NET or DAT

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)

  • Radioligands: [³H]nisoxetine for NET, [³H]GBR-12909 for DAT

  • Non-specific binding control: Desipramine for NET, nomifensine for DAT

  • Test compound: this compound

  • Scintillation fluid and counter

Procedure:

  • Prepare cell membranes from HEK293-hNET or HEK293-hDAT cells.

  • In a 96-well plate, add cell membranes, radioligand, and varying concentrations of the test compound or control.

  • For non-specific binding, add a high concentration of the respective control compound.

  • Incubate at room temperature for 1-2 hours.

  • Harvest the membranes onto filter mats using a cell harvester.

  • Wash the filters with ice-cold buffer.

  • Dry the filters and add scintillation fluid.

  • Measure radioactivity using a scintillation counter.

  • Calculate Ki values from competitive binding curves.

Broth Microdilution Assay for Antimicrobial Susceptibility

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

Materials:

  • Bacterial strains (S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Test compound: this compound

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the test compound in MHB in the microtiter plate.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Dilute the bacterial inoculum and add to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mandatory Visualizations

Signaling_Pathway_Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Dopamine_Vesicle Dopamine Vesicle Synaptic_Dopamine Dopamine Dopamine_Vesicle->Synaptic_Dopamine Exocytosis Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine Dopamine->Dopamine_Vesicle VMAT2 DOPAC DOPAC Dopamine->DOPAC MAO DAT Dopamine Transporter (DAT) Synaptic_Dopamine->Dopamine Reuptake D_Receptor Dopamine Receptor Synaptic_Dopamine->D_Receptor Postsynaptic_Effect Postsynaptic Signaling D_Receptor->Postsynaptic_Effect BMHG 1-Benzyl-1-methyl- hydroxyguanidine BMHG->DAT Inhibition

Caption: Postulated mechanism of this compound inhibiting dopamine reuptake.

Experimental_Workflow_MIC Start Start Prep_Compound Prepare Serial Dilutions of This compound Start->Prep_Compound Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate Microtiter Plate Wells Prep_Compound->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Visually Inspect for Growth Incubate->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Logical_Relationship_Investigation cluster_assays Experimental Assays cluster_mechanisms Potential Mechanisms Compound 1-Benzyl-1-methyl- hydroxyguanidine Binding_Assay Radioligand Binding (NET, DAT) Compound->Binding_Assay MIC_Assay MIC Determination (S. aureus, E. coli) Compound->MIC_Assay Vascular_Assay Vasorelaxation Assay Compound->Vascular_Assay Enzyme_Assay COMT Inhibition Assay Compound->Enzyme_Assay Transporter_Mod Monoamine Transporter Modulation Binding_Assay->Transporter_Mod Antimicrobial Antimicrobial Activity MIC_Assay->Antimicrobial Cardiovascular Cardiovascular Effects Vascular_Assay->Cardiovascular Enzyme_Inhib Enzyme Inhibition Enzyme_Assay->Enzyme_Inhib

Caption: Logical flow for investigating the mechanism of action.

Independent Verification of the Biological Effects of Benzyl Guanidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of various benzyl guanidine derivatives, supported by experimental data from peer-reviewed studies. Due to the limited availability of specific data on 1-Benzyl-1-methylhydroxyguanidine, this document focuses on structurally related benzyl guanidine compounds to offer insights into their potential therapeutic applications and mechanisms of action.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of different benzyl guanidine derivatives.

Table 1: Antimicrobial Activity of Benzyl Guanidine Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative (9m)Staphylococcus aureus0.5 µg/mL[1][2]
3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative (9m)Escherichia coli1 µg/mL[1][2]
para-substituted derivative (9v)Methicillin-resistant Staphylococcus aureus (MRSA)Promising Results[1]
Aminoguanidine hydrazone derivative (10a, 10j, 10r-s)Staphylococcus aureus4 µg/mL[1]
Aminoguanidine hydrazone derivative (10a, 10j, 10r-s)Escherichia coli4 µg/mL[1]
3-(4-trifluoromethyl)-benzyloxy derivative (10d)Staphylococcus aureus1 µg/mL[1]
3-(4-trifluoromethyl)-benzyloxy derivative (10d)Escherichia coli16 µg/mL[1]

Table 2: Anticancer Activity of Benzyl-containing Compounds

CompoundCell LineIC50Reference
1-benzyl-5-bromo-3-hydrazonoindolin-2-one (7c)MCF-7 (Breast Cancer)7.17 ± 0.94 µM[3]
1-benzyl-5-bromo-3-hydrazonoindolin-2-one (7d)MCF-7 (Breast Cancer)2.93 ± 0.47 µM[3]
N-benzyl indole-3-carboxaldehyde-based hydrazone (5b)MDA-MB-231 (Triple-Negative Breast Cancer)17.2 ± 0.4 nM[4]

Table 3: Anti-parasitic Activity of Benzyl-containing Compounds

CompoundTarget OrganismEC50In Vivo EfficacyReference
1-(4-fluorobenzyl)-3-(4-dimethylamino-3-chlorophenyl)-2-thiohydantoin (68)Trypanosoma brucei3 nM100% cure rate at 50 mg/kg (oral, twice daily for 4 days in mice)[5]
1-(2-chloro-4-fluorobenzyl)-3-(4-dimethylamino-3-methoxyphenyl)-2-thiohydantoin (76)Trypanosoma brucei2 nM100% cure rate at 50 mg/kg (oral, twice daily for 4 days in mice)[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antimicrobial Activity Assay

The antimicrobial activity of benzyl guanidine derivatives was determined using a broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

  • Bacterial Strains: Staphylococcus aureus and Escherichia coli were used as representative Gram-positive and Gram-negative bacteria, respectively. Methicillin-resistant Staphylococcus aureus (MRSA) strains were also tested.[1]

  • Culture Preparation: Bacteria were cultured in appropriate broth media overnight at 37°C. The bacterial suspension was then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: The test compounds were dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using the broth medium.

  • Incubation: An equal volume of the standardized bacterial suspension was added to each well containing the diluted compound. The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[1]

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of N-benzyl indole-derived hydrazones on cancer cell lines were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Lines: MDA-MB-231 (triple-negative breast cancer) and MCF-10A (non-cancerous breast epithelial) cell lines were used.[4]

  • Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the synthesized compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, the medium was replaced with fresh medium containing MTT solution. The plates were incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was then calculated.[4]

Visualizations

The following diagrams illustrate key concepts and workflows related to the biological evaluation of benzyl guanidine derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_data Data Analysis cluster_invivo In Vivo Studies synthesis Synthesis of Benzyl Guanidine Derivatives antimicrobial Antimicrobial Assays (S. aureus, E. coli) synthesis->antimicrobial anticancer Anticancer Assays (e.g., MCF-7, MDA-MB-231) synthesis->anticancer antiparasitic Anti-parasitic Assays (e.g., T. brucei) synthesis->antiparasitic mic MIC Determination antimicrobial->mic ic50 IC50/EC50 Calculation anticancer->ic50 antiparasitic->ic50 animal_model Animal Models of Infection/Disease mic->animal_model ic50->animal_model efficacy Efficacy & Toxicity Assessment animal_model->efficacy

Caption: General experimental workflow for the evaluation of benzyl guanidine derivatives.

anticancer_mechanism compound 1-benzyl-5-bromo-3- hydrazonoindolin-2-one (7d) vegfr2 VEGFR-2 compound->vegfr2 Inhibition cell_cycle Cell Cycle Arrest (G2/M Phase) compound->cell_cycle apoptosis Induction of Apoptosis compound->apoptosis caspase9 Caspase-9 Activation apoptosis->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3

Caption: Proposed anticancer mechanism of a 1-benzyl-5-bromoindolin-2-one derivative.[3]

References

Assessing the Selectivity of 1-Benzyl-1-methylhydroxyguanidine for Microbial Versus Mammalian Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel antimicrobial agents with high selectivity for microbial pathogens over host cells is a cornerstone of infectious disease research. Guanidine-containing compounds have emerged as a promising class of antimicrobials due to their membrane-disrupting capabilities. This guide provides a framework for assessing the selectivity of 1-Benzyl-1-methylhydroxyguanidine, a synthetic guanidinium compound, by comparing its activity against microbial cells with its potential toxicity to mammalian cells. Due to the limited publicly available data on this compound, this guide will utilize data from structurally related benzyl guanidine derivatives as a proxy for antimicrobial efficacy and will detail the necessary experimental protocols to determine its specific activity and cytotoxicity.

Comparative Antimicrobial Activity of Benzyl Guanidine Derivatives

To contextualize the potential efficacy of this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of several related benzyl guanidine derivatives against common bacterial strains. Lower MIC values indicate greater antimicrobial potency.

CompoundStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Reference
3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative 9m0.51[1][2]
2,3-dichloro derivative 9g11[3]
Biphenyl derivative 8116[1]
3-(4-trifluoromethyl)-benzyloxy derivative 10d116[1][2]
2,4-dichloro derivative 9v0.54[1]

Experimental Protocols

A thorough assessment of selectivity requires standardized assays to determine both antimicrobial activity and mammalian cell cytotoxicity.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[4][5]

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum (adjusted to a concentration of approximately 5 x 10^5 CFU/mL)

  • This compound stock solution

  • Positive control (bacterial inoculum in MHB without the compound)

  • Negative control (MHB only)

Procedure:

  • Prepare serial twofold dilutions of this compound in MHB in a 96-well plate.

  • Inoculate each well (except the negative control) with the standardized bacterial suspension.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible bacterial growth is observed.[4][5]

MIC_Workflow prep Prepare serial dilutions of This compound in 96-well plate inoculate Inoculate wells with bacterial suspension prep->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually assess for bacterial growth (turbidity) incubate->read determine Determine MIC: Lowest concentration with no visible growth read->determine

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Protocol 2: Assessment of Mammalian Cell Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[6][7][8]

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Positive control (e.g., a known cytotoxic agent)

  • Negative control (cells treated with vehicle only)

Procedure:

  • Seed mammalian cells into a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the negative control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

MTT_Workflow seed Seed mammalian cells in 96-well plate treat Treat cells with This compound seed->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT solution and incubate for 2-4 hours incubate->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate cell viability and determine IC50 read->calculate

Workflow for MTT Cytotoxicity Assay.

Assessing Selectivity

The selectivity index (SI) is a crucial parameter for evaluating the therapeutic potential of an antimicrobial compound. It is calculated as the ratio of the cytotoxic concentration to the antimicrobial concentration.

Selectivity Index (SI) = IC50 (Mammalian Cells) / MIC (Microbial Cells)

A higher SI value indicates greater selectivity for microbial cells over mammalian cells, suggesting a wider therapeutic window and a lower likelihood of host toxicity.

Logical Framework for Selectivity Assessment

The following diagram illustrates the logical flow for assessing the selectivity of this compound.

Selectivity_Framework compound This compound antimicrobial Antimicrobial Activity Assay (e.g., MIC) compound->antimicrobial cytotoxicity Mammalian Cell Cytotoxicity Assay (e.g., MTT) compound->cytotoxicity mic_value Determine MIC Value antimicrobial->mic_value ic50_value Determine IC50 Value cytotoxicity->ic50_value selectivity_index Calculate Selectivity Index (SI = IC50 / MIC) mic_value->selectivity_index ic50_value->selectivity_index evaluation Evaluate Therapeutic Potential (Higher SI is better) selectivity_index->evaluation

Logical framework for assessing compound selectivity.

Conclusion

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-Benzyl-1-methylhydroxyguanidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the proper disposal of 1-Benzyl-1-methylhydroxyguanidine, a guanidine derivative. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.

Immediate Safety and Handling Precautions

Always wear appropriate Personal Protective Equipment (PPE) , including:

  • Safety goggles with side-shields

  • Chemical-resistant gloves (nitrile or neoprene)

  • A lab coat or chemical-resistant apron

  • Closed-toe shoes

Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the compound is managed in an environmentally responsible and regulatory-compliant manner.

  • Segregation and Labeling:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Store all waste containing this compound in a dedicated, clearly labeled, and sealed container. The container should be made of a material compatible with the chemical.

    • The label should clearly state "Hazardous Waste: this compound" and include any other information required by your local regulations.

  • CRITICAL Precaution: Avoid Incompatible Substances:

    • NEVER mix guanidine-containing waste with bleach or acidic solutions.[2][3] The reaction between guanidine compounds and bleach can generate highly toxic chlorine gas.[2][4]

  • Waste Collection and Storage:

    • Keep the waste container tightly closed when not in use.

    • Store the container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.

    • The primary disposal methods for this type of chemical waste are typically high-temperature incineration in a licensed facility equipped with flue gas scrubbing or other approved chemical destruction methods.[5]

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[5]

Quantitative Data Summary

While specific quantitative data for this compound is not available, the table below summarizes key information for related compounds to provide a basis for safe handling and disposal decisions.

PropertyN-Benzyl-N-methylguanidineHydroxyguanidine SulfateGeneral Guanidine Derivatives
Primary Disposal Route Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[5]Arrange disposal as special waste by a licensed disposal company in accordance with national and regional regulations.Dispose of as chemical waste through an approved EHS program.[2]
Known Incompatibilities Strong oxidizing agents.Strong oxidizing agents.[6]Bleach, acidic solutions.[2][3]
Primary Hazards Data not available, handle with caution.Harmful if swallowed, in contact with skin, or inhaled.[1] Causes skin and eye irritation.[1]Can form toxic gases when mixed with incompatible materials.[4]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.

DisposalWorkflow A Step 1: Identify Waste (this compound) B Step 2: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Step 3: Segregate Waste (Dedicated, Labeled Container) B->C D Step 4: Check for Incompatibilities (NO BLEACH OR ACIDS) C->D E Step 5: Securely Store Waste (Closed Container, Ventilated Area) D->E F Step 6: Contact EHS/Waste Vendor (Arrange for Pickup) E->F G Step 7: Professional Disposal (Incineration/Chemical Destruction) F->G

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.